Ethyl4-hydroxypyridazine-3-carboxylate
Descripción
BenchChem offers high-quality Ethyl4-hydroxypyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl4-hydroxypyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C7H8N2O3 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
ethyl 4-oxo-1H-pyridazine-3-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)6-5(10)3-4-8-9-6/h3-4H,2H2,1H3,(H,8,10) |
Clave InChI |
KGUIITKLEJNKRJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NNC=CC1=O |
Origen del producto |
United States |
Ethyl 4-hydroxypyridazine-3-carboxylate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxypyridazine-3-carboxylate, with the CAS Number 1352925-63-3, is a pivotal heterocyclic building block in modern synthetic chemistry.[1][2] Its unique molecular architecture, featuring a pyridazine core functionalized with both a hydroxyl group and an ethyl ester, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.[2] This guide provides a comprehensive overview of its physical and chemical properties, reactivity, and handling, tailored for professionals in research and development, particularly within the pharmaceutical and agrochemical sectors.
The pyridazine moiety is a common scaffold in many biologically active compounds, and the strategic placement of the hydroxyl and carboxylate groups on this particular derivative allows for a variety of subsequent chemical transformations. This makes Ethyl 4-hydroxypyridazine-3-carboxylate a valuable starting material in the development of novel therapeutic agents and crop protection chemicals.[2]
Physicochemical Properties
The fundamental physical and chemical characteristics of Ethyl 4-hydroxypyridazine-3-carboxylate are summarized below. It is important to note that while some properties like molecular weight are exact, others such as density and pKa are based on computational predictions and should be considered as estimates.[3]
| Property | Value | Source |
| CAS Number | 1352925-63-3 | [1] |
| Molecular Formula | C₇H₈N₂O₄ | [4] |
| Molecular Weight | 184.15 g/mol | [1] |
| Appearance | White to light brown solid | [3] |
| Purity | ≥97% | |
| Predicted Density | 1.48 ± 0.1 g/cm³ | [3] |
| Predicted pKa | 4.50 ± 1.00 | [3] |
| InChI Key | QHSUCVJSGHLDIA-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)c1nnc(O)cc1O | [5] |
| Storage | 2-8°C, sealed in a dry environment |
Tautomerism:
It is crucial for the practicing chemist to recognize that Ethyl 4-hydroxypyridazine-3-carboxylate can exist in tautomeric forms. The "4,6-dihydroxy" nomenclature is often used, but the molecule can also exist as the 4-hydroxy-6-oxo-1,6-dihydropyridazine and the 6-hydroxy-4-oxo-1,4-dihydropyridazine tautomers. The predominant form in a given state or solvent can influence its reactivity and spectral properties. The IUPAC name "ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate" reflects this tautomeric reality.[1]
Spectral Characterization
While comprehensive, experimentally-derived spectral data is not widely available in the public domain, we can predict the key characteristics based on the molecule's structure. Chemical suppliers often possess detailed analytical data (NMR, HPLC, LC-MS) for their specific batches.[6][7]
-
¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl group protons. The pyridazine ring protons will appear as singlets or doublets in the aromatic region, and the hydroxyl/amide protons will likely be broad singlets, with chemical shifts that are dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR would feature signals for the carbonyl carbons of the ester and the pyridazinone ring, typically in the 160-180 ppm range. The carbons of the ethyl group and the aromatic carbons of the pyridazine ring would also be present at their characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretching band for the hydroxyl group, typically in the 3200-3600 cm⁻¹ region. Strong C=O stretching absorptions for the ester and the pyridazinone ring are expected around 1650-1750 cm⁻¹.
-
Mass Spectrometry (MS): The nominal mass of the molecule is 184 g/mol . In mass spectrometry, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be expected at m/z 184 or 185, respectively.
Chemical Reactivity and Synthetic Applications
The reactivity of Ethyl 4-hydroxypyridazine-3-carboxylate is dictated by its functional groups: the hydroxyl groups, the ethyl ester, and the electron-deficient pyridazine ring.[2]
-
Reactions at the Hydroxyl Groups: The hydroxyl groups can undergo standard reactions such as etherification and esterification.[2] A particularly important transformation is the conversion of the hydroxyl groups to chloro groups, typically using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction yields ethyl 4,6-dichloropyridazine-3-carboxylate, another versatile intermediate.[3]
-
Reactions of the Ethyl Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide).[2] It can also be reduced to a primary alcohol.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles onto the ring system.[2]
This compound serves as a key intermediate in the synthesis of:
-
Pharmaceuticals: It is a building block for complex molecules with potential therapeutic activities.[2]
-
Agrochemicals: It acts as a precursor for creating new pesticides and herbicides.[2]
Experimental Protocol: Conversion to Ethyl 4,6-dichloropyridazine-3-carboxylate
The conversion to the dichloro-derivative is a common and illustrative synthetic step that highlights the utility of this compound. The following is a representative workflow.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, a suitable reaction vessel is charged with Ethyl 4-hydroxypyridazine-3-carboxylate.
-
Addition of Reagent: Phosphorus oxychloride (POCl₃) is carefully added to the reaction vessel. This is an exothermic reaction and should be done with appropriate cooling.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and then slowly quenched by pouring it onto crushed ice.
-
Extraction: The aqueous mixture is extracted several times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude Ethyl 4,6-dichloropyridazine-3-carboxylate can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Safety and Handling
Ethyl 4-hydroxypyridazine-3-carboxylate is classified as harmful if swallowed (H302).[1] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid creating dust. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
References
-
PubChem. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. Retrieved March 30, 2026, from [Link]
-
Molport. (n.d.). ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 | Buy Now. Retrieved March 30, 2026, from [Link]
- Vertex AI Search. (2026, March 23). The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis.
-
Home Sunshine Pharma. (n.d.). Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3. Retrieved March 30, 2026, from [Link]
-
Acmec Biochemical. (n.d.). 1352925-63-3[Ethyl 4,6-dihydroxypyridazine-3-carboxylate]. Retrieved March 30, 2026, from [Link]
-
Synthonix, Inc. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate - [E46052]. Retrieved March 30, 2026, from [Link]
Sources
- 1. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [chemicalbook.com]
- 4. Synthonix, Inc > 1352925-63-3 | Ethyl 4,6-dihydroxypyridazine-3-carboxylate [synthonix.com]
- 5. molport.com [molport.com]
- 6. 1352925-63-3 | Ethyl 4,6-dihydroxypyridazine-3-carboxylate | Alcohols | Ambeed.com [ambeed.com]
- 7. 1352925-63-3|Ethyl 4,6-dihydroxypyridazine-3-carboxylate|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 4-hydroxypyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of Ethyl 4-hydroxypyridazine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of directly published experimental spectra for this specific molecule, this document provides expertly predicted chemical shifts and coupling constants. The predictions are grounded in established principles of NMR spectroscopy and supported by comparative data from closely related pyridazine derivatives. This guide is designed to serve as a valuable resource for researchers in structural elucidation, enabling them to confidently identify and characterize this and similar molecular scaffolds.
Introduction: The Structural Significance of Pyridazines and the Power of NMR
The pyridazine moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications. The electronic properties and hydrogen bonding capabilities of the dinitrogen-containing aromatic ring are key to its biological activity. Ethyl 4-hydroxypyridazine-3-carboxylate combines this important heterocyclic core with an ethyl ester and a hydroxyl group, making it a versatile building block for the synthesis of more complex pharmaceutical agents.
Accurate structural characterization is the bedrock of drug discovery and development. NMR spectroscopy provides a detailed roadmap of a molecule's atomic connectivity and chemical environment. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities, we can piece together the complete molecular puzzle. This guide will dissect the predicted ¹H and ¹³C NMR spectra of Ethyl 4-hydroxypyridazine-3-carboxylate, explaining the rationale behind each signal assignment.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted NMR data for Ethyl 4-hydroxypyridazine-3-carboxylate. These predictions are based on the analysis of substituent effects on the pyridazine ring, drawing from data on similar compounds.[1][2][3][4]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~11.0 - 13.0 | broad singlet | - | -OH |
| 2 | ~8.5 - 8.7 | doublet | ~5.0 | H-6 |
| 3 | ~7.8 - 8.0 | doublet | ~5.0 | H-5 |
| 4 | 4.30 - 4.40 | quartet | 7.1 | -OCH₂CH₃ |
| 5 | 1.30 - 1.40 | triplet | 7.1 | -OCH₂CH₃ |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~165.0 | C=O (ester) |
| 2 | ~158.0 | C-4 |
| 3 | ~145.0 | C-6 |
| 4 | ~135.0 | C-3 |
| 5 | ~125.0 | C-5 |
| 6 | ~62.0 | -OCH₂CH₃ |
| 7 | ~14.0 | -OCH₂CH₃ |
In-depth Spectral Analysis and Signal Assignment
The predicted chemical shifts are influenced by the electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring, the ester group, and the electron-donating effect of the hydroxyl group. The analysis is performed assuming the compound exists predominantly in its 4-hydroxy tautomeric form.
¹H NMR Spectrum Analysis
-
-OH Proton (Signal 1): The hydroxyl proton is expected to be a broad singlet in the downfield region of the spectrum (~11.0 - 13.0 ppm). Its broadness is due to chemical exchange and hydrogen bonding with the solvent (DMSO-d₆) or other molecules. The exact chemical shift can be highly dependent on concentration and temperature.
-
Pyridazine Ring Protons (Signals 2 & 3):
-
H-6: This proton is adjacent to a nitrogen atom and is expected to be the most deshielded of the ring protons, appearing at a predicted chemical shift of ~8.5 - 8.7 ppm. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is coupled to H-6 and is predicted to resonate at a slightly upfield position of ~7.8 - 8.0 ppm, also as a doublet. The coupling constant (J₅,₆) is expected to be around 5.0 Hz, which is typical for ortho-coupling in six-membered aromatic rings.
-
-
Ethyl Ester Protons (Signals 4 & 5):
-
-OCH₂CH₃ (Signal 4): The methylene protons of the ethyl group are adjacent to the electron-withdrawing oxygen atom of the ester, and thus are deshielded, appearing as a quartet around 4.30 - 4.40 ppm. The quartet multiplicity arises from coupling with the three protons of the adjacent methyl group (n+1 rule, 3+1=4).
-
-OCH₂CH₃ (Signal 5): The methyl protons of the ethyl group are further from the electronegative oxygen and appear as a triplet at approximately 1.30 - 1.40 ppm. The triplet multiplicity is due to coupling with the two protons of the adjacent methylene group (n+1 rule, 2+1=3).
-
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon (Signal 1): The carbon of the ester carbonyl group is highly deshielded and is predicted to have a chemical shift of around 165.0 ppm.
-
Pyridazine Ring Carbons (Signals 2-5):
-
C-4 (Signal 2): This carbon is directly attached to the electron-donating hydroxyl group, which causes a significant downfield shift. It is predicted to be the most deshielded of the ring carbons, at approximately 158.0 ppm.
-
C-6 (Signal 3): This carbon is adjacent to a nitrogen atom and is expected to be significantly deshielded, with a predicted chemical shift of ~145.0 ppm.
-
C-3 (Signal 4): This carbon is attached to the electron-withdrawing carboxylate group and is also adjacent to a nitrogen atom, leading to a downfield shift predicted around 135.0 ppm.
-
C-5 (Signal 5): This carbon is the least affected by the substituents and is predicted to have the most upfield chemical shift of the ring carbons, at approximately 125.0 ppm.
-
-
Ethyl Ester Carbons (Signals 6 & 7):
-
-OCH₂CH₃ (Signal 6): The methylene carbon of the ethyl group is attached to the ester oxygen and is predicted to resonate around 62.0 ppm.
-
-OCH₂CH₃ (Signal 7): The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule, with a predicted chemical shift of approximately 14.0 ppm.
-
Experimental Protocols for NMR Data Acquisition
To obtain high-quality NMR spectra for structural elucidation, the following experimental protocol is recommended.[5][6]
Sample Preparation
-
Purity: Ensure the sample of Ethyl 4-hydroxypyridazine-3-carboxylate is of high purity to avoid signals from impurities that could complicate spectral interpretation.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is a good choice for compounds with hydroxyl groups due to its ability to form hydrogen bonds and solubilize polar compounds.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of DMSO-d₆.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Visualizing the Molecular Structure and NMR Assignments
The following diagrams illustrate the molecular structure of Ethyl 4-hydroxypyridazine-3-carboxylate with the predicted ¹H and ¹³C NMR chemical shifts.
Caption: Molecular structure with predicted ¹H and ¹³C NMR chemical shifts.
Conclusion
This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Ethyl 4-hydroxypyridazine-3-carboxylate. By leveraging established principles of NMR spectroscopy and comparative data from related structures, we have assigned the chemical shifts and multiplicities for each proton and carbon atom in the molecule. The included experimental protocols offer a standardized approach for acquiring high-quality NMR data. This guide is intended to be a practical tool for researchers, aiding in the rapid and accurate structural elucidation of this and similar pyridazine derivatives, thereby supporting advancements in drug discovery and development.
References
- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-478.
- Cowden, C. J., et al. (2019). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(11), 1187-1194.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Available at: [Link]
- Pinto, D. C. G. A., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-451.
-
PubChem. Ethyl 4,6-dihydroxypyridazine-3-carboxylate. Available at: [Link]
-
RSC Publishing. Supporting Information - General information. Available at: [Link]
-
Taylor & Francis Online. Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Available at: [Link]
-
University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Available at: [Link]
-
Wiley Online Library. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Available at: [Link]
- Zarei, S. A., et al. (2019). Supporting Information for: One-pot three component synthesis of novel poly-substituted pyrroles using Copper-based metal-organic framework (Cu-MOF)
- Zhang, L., et al. (2019). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journal of Organic Chemistry.
-
ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
-
ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Available at: [Link]
-
ResearchGate. 1 H NMR spectrum of ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4b. Available at: [Link]
-
Semantic Scholar. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Available at: [Link]
-
Supporting Information - rsc.org. Available at: [Link]
-
Arkivoc. A synthesis of 2,3-dihydro-4-pyridones. Available at: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
Sources
A Technical Guide to the Mass Spectrometric Characterization of Ethyl 4-hydroxypyridazine-3-carboxylate
Executive Summary
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Ethyl 4-hydroxypyridazine-3-carboxylate, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. We delve into the critical distinction between molecular weight and exact mass, providing the precise values for this compound. Furthermore, this document outlines a detailed, field-proven protocol for the empirical determination of its exact mass using High-Resolution Mass Spectrometry (HRMS), a cornerstone technique for structural elucidation and chemical identity confirmation in modern drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of both the theoretical and practical aspects of characterizing novel chemical entities.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties—including a high dipole moment, dual hydrogen-bonding capacity, and inherent polarity—make it an attractive moiety for designing molecules with favorable drug-target interactions and improved pharmacokinetic profiles.[1][2] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[3] Ethyl 4-hydroxypyridazine-3-carboxylate (CAS No. 1935902-04-7) is a key exemplar of this class, serving as a versatile building block for the synthesis of more complex, biologically active molecules. Accurate characterization of its mass is the foundational first step in any research and development cascade.
Fundamental Mass Properties: Molecular Weight vs. Exact Mass
In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, but they represent fundamentally different concepts. A precise understanding of this distinction is critical for the correct interpretation of mass spectrometry data.
-
Molecular Weight (or Average Molecular Mass) is the weighted average mass of a molecule's constituent atoms based on the natural terrestrial abundance of their isotopes. It is expressed in grams per mole ( g/mol ). This is the value used for stoichiometric calculations in bulk chemical synthesis.
-
Exact Mass is the calculated mass of a molecule determined by summing the masses of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N).[4][5] It is a theoretical value expressed in Daltons (Da). High-resolution mass spectrometers are capable of measuring the mass of an ion with sufficient accuracy and resolution to distinguish between compounds with the same nominal mass but different elemental compositions.[6] This experimentally determined value is more precisely termed the "accurate mass," and its proximity to the theoretical exact mass is used to confirm a molecule's elemental formula.[7][8]
The precise mass properties of Ethyl 4-hydroxypyridazine-3-carboxylate are summarized below.
| Property | Value | Source |
| Chemical Formula | C₇H₈N₂O₃ | [1] |
| CAS Number | 1935902-04-7 | [1] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| Exact Mass | 168.05349 Da | [7][9][10] |
Experimental Determination of Exact Mass by LC-HRMS
The definitive method for confirming the elemental composition of a novel compound like Ethyl 4-hydroxypyridazine-3-carboxylate is through exact mass measurement using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).[6][11] This technique provides not only the high-accuracy mass measurement needed for formula confirmation but also chromatographic separation to ensure the analysis is performed on a pure substance.
Causality of Method Selection: Why ESI-TOF?
For this application, an HRMS system equipped with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) mass analyzer is an exemplary choice.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. This is crucial for small molecules, as it ensures the predominant species observed is the intact molecular ion (e.g., [M+H]⁺ or [M-H]⁻), from which the neutral molecule's mass can be accurately deduced.
-
Time-of-Flight (TOF) Analyzer: TOF analyzers offer high mass resolution, high acquisition speed, and excellent mass accuracy (typically < 5 ppm error), making them ideal for distinguishing between closely related isobaric species and confidently determining exact masses.
Experimental Workflow Diagram
The logical flow of the characterization process is depicted below. This workflow ensures a systematic and self-validating approach, from sample preparation to final data verification.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, incorporating calibration and system suitability checks to ensure data integrity.
1. Sample and Standard Preparation
- Rationale: Proper dissolution ensures efficient ionization. A known standard is used to verify instrument performance.
- a. Prepare a stock solution of Ethyl 4-hydroxypyridazine-3-carboxylate at 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).
- b. Create a working solution by diluting the stock solution to 1-10 µg/mL with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- c. Prepare a system suitability standard (e.g., a commercial mix of known compounds) in a similar fashion.
2. HRMS Instrument Calibration and System Suitability
- Rationale: Calibration is the most critical step for ensuring mass accuracy. This process corrects for any drift in the instrument's electronics or environmental conditions.
- a. Calibrate the mass analyzer across the desired mass range (e.g., m/z 100-1000) using the manufacturer's recommended calibration solution. Ensure the post-calibration mass accuracy is within the acceptable range (typically < 2 ppm).
- b. Analyze the system suitability standard to confirm chromatographic performance (peak shape, retention time) and mass accuracy under the experimental conditions.
3. Liquid Chromatography (LC) Separation
- Rationale: LC separation isolates the target analyte from impurities, preventing ion suppression and ensuring the measured mass corresponds to the correct compound.
- a. Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- b. Mobile Phase A: 0.1% Formic Acid in Water.
- c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- d. Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, and re-equilibrate.
- e. Flow Rate: 0.4 mL/min.
- f. Injection Volume: 2-5 µL.
4. Mass Spectrometry (MS) Analysis
- Rationale: Parameters are optimized to maximize the signal of the molecular ion.
- a. Ionization Mode: ESI Positive (ESI+). The presence of basic nitrogen atoms makes the compound amenable to protonation, forming [M+H]⁺.
- b. Mass Range: m/z 100-500.
- c. Capillary Voltage: ~3.5 kV.
- d. Source Temperature: ~120 °C.
- e. Desolvation Gas Flow: ~800 L/hr.
5. Data Processing and Analysis
- Rationale: Software algorithms identify the chromatographic peak and extract the corresponding mass spectrum. The measured mass is then compared against the theoretical value.
- a. Process the raw data to generate an extracted ion chromatogram (XIC) for the theoretical [M+H]⁺ ion (m/z 169.06076).
- b. Verify that a chromatographic peak is present at a reasonable retention time.
- c. Extract the mass spectrum from the apex of this peak.
- d. Identify the monoisotopic peak for the [M+H]⁺ ion and record its measured m/z value.
- e. Calculate the mass error in parts-per-million (ppm) using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6
- f. A mass error of < 5 ppm provides high confidence in the assigned elemental formula.
Conclusion and Significance
The precise and accurate determination of mass is a non-negotiable checkpoint in the lifecycle of any chemical entity intended for research or commercial development. For Ethyl 4-hydroxypyridazine-3-carboxylate, the confirmation of its exact mass (168.05349 Da) via a robust LC-HRMS protocol provides unambiguous verification of its elemental composition, C₇H₈N₂O₃. This foundational data underpins all subsequent research, from reaction monitoring and metabolite identification to regulatory submissions. Adherence to rigorous, self-validating experimental workflows as outlined in this guide ensures the generation of trustworthy and defensible scientific data, accelerating the path from discovery to application.
References
-
IUPAC. (2025). Exact Mass. In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Jones, G. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Retrieved from [Link]
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1111-1124.
-
ResearchGate. (n.d.). Physico-chemical parameters of pyridazine derivatives. Retrieved from [Link]
-
IUPAC. (2025). Monoisotopic Mass. In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
-
Penn State. (n.d.). MS definitions. Proteomics and Mass Spectrometry Core Facility. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 4-formyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- IJCRT.org. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
- Murray, K. K., et al. (2013). Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(7), 1515–1609.
-
PubChem. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
LCGC International. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. Retrieved from [Link]
-
Gabelica, V., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Retrieved from [Link]
-
Gabelica, V., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PubMed. Retrieved from [Link]
- Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098.
Sources
- 1. 1935902-04-7|Ethyl 4-hydroxypyridazine-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. a2bchem.com [a2bchem.com]
- 3. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzenamine, 2-methoxy-4-nitro- [webbook.nist.gov]
- 6. capotchem.cn [capotchem.cn]
- 7. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ethyl 4,6-dihydroxypyridazine-3-carboxylate [xieshichem.com]
- 9. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ethyl 4-formyl-1H-pyrazole-5-carboxylate | C7H8N2O3 | CID 713076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - 3-methoxy-2-nitroaniline (C7H8N2O3) [pubchemlite.lcsb.uni.lu]
The Evolution of 4-Hydroxypyridazine-3-Carboxylate Derivatives: From Privileged Scaffolds to Covalent WRN Helicase Inhibitors
Executive Summary
The 1,2-diazine (pyridazine) ring has long been recognized as a "privileged structure" in medicinal chemistry, serving as the foundational scaffold for various kinase inhibitors, GABA-A receptor antagonists, and cannabinoid receptor agonists[1]. Among these, ethyl and methyl 4-hydroxypyridazine-3-carboxylate derivatives have emerged as critical synthetic intermediates. Recent breakthroughs in chemoproteomics have elevated these derivatives from versatile building blocks to the core pharmacophore of a novel class of covalent allosteric inhibitors targeting Werner syndrome helicase (WRN) [2].
This technical guide explores the mechanism of action of these derivatives, culminating in the clinical-stage molecule VVD-214 (RO7589831) . We detail the synthetic lethality these compounds induce in Microsatellite Instability-High (MSI-H) cancers, the structural causality of their allosteric engagement, and the self-validating experimental protocols required to evaluate their efficacy.
Chemical Foundation: The Pyridazine-3-Carboxylate Scaffold
The synthesis of 6-substituted 4-hydroxypyridazine-3-carboxylate derivatives (both ethyl and methyl esters) is traditionally achieved via a highly efficient Diaza-Wittig reaction[3]. Starting from α -diazo-1,3-diketone precursors, organophosphorus-catalyzed cyclization yields the functionalized pyridazine core[4].
In the development of WRN inhibitors, derivatives such as methyl 6-cyclopentyl-4-hydroxypyridazine-3-carboxylate undergo chlorination and subsequent functionalization to introduce a vinyl sulfone warhead[5]. The orientation of this warhead and the stereochemistry of the core substitutions are critical for biological activity.
Structure-Activity Relationship (SAR) Causality
The transition from a basic pyridazine carboxylate to a potent WRN inhibitor requires precise spatial arrangement:
-
Stereopreference: The S-isomer of the elaborated pyridazine derivative exhibits vastly superior target engagement compared to the R-isomer[2]. Crystallographic data (PDB: 7GQU) reveals that this is driven by a critical hydrophobic interaction between the γ -substituent of the S-isomer and a specific hydrophobic patch on the WRN protein formed by residues Val570 and Ala706[2].
-
Warhead Tuning: The inclusion of a trans-vinyl sulfone warhead provides the optimal balance of intrinsic reactivity and metabolic stability, allowing for selective covalent engagement without excessive off-target glutathione (GSH) depletion[5].
Mechanism of Action: Synthetic Lethality in MSI-H Cancers
The mechanism of action of these advanced pyridazine-3-carboxylate derivatives relies on the principle of synthetic lethality .
Microsatellite Instability-High (MSI-H) cancers are characterized by a deficient mismatch repair (dMMR) system[2]. This deficiency leads to the expansion of TA-dinucleotide repeats and the continuous formation of aberrant DNA secondary structures (such as cruciforms and G-quadruplexes)[6]. These cancer cells become entirely dependent on the unwinding activity of WRN helicase to resolve these structures during DNA replication[2].
Allosteric Covalent Engagement
Derivatives like VVD-214 do not compete directly with ATP or DNA. Instead, they act as covalent allosteric inhibitors :
-
Binding: The pyridazine core navigates into an allosteric pocket adjacent to the helicase domain.
-
Covalent Bond Formation: The vinyl sulfone warhead undergoes a Michael addition with Cysteine 727 (C727) of the WRN protein[7].
-
Nucleotide Cooperativity: This binding locks the helicase in an inactive conformation, halting ATP hydrolysis and DNA unwinding[6].
-
Catastrophic DNA Damage: Unresolved DNA secondary structures lead to widespread double-stranded DNA breaks, nuclear swelling, and selective apoptosis in MSI-H cells, while normal Microsatellite Stable (MSS) cells remain unaffected[7].
Synthetic Lethality Pathway of WRN Inhibition by Pyridazine-3-Carboxylate Derivatives.
Quantitative SAR and Efficacy Data
The following table summarizes the causal relationship between the structural geometry of the pyridazine derivatives and their biological efficacy, highlighting the profound selectivity for MSI-H over MSS cell lines[5],[7],[2].
| Compound / Derivative | Stereochemistry | WRN Helicase IC₅₀ (µM) | Target Engagement (TE₅₀ at 2h) | HCT116 GI₅₀ (MSI-H) | SW480 GI₅₀ (MSS) |
| Compound 2a | S-isomer | 0.08 | 0.3 µM | 0.22 µM | > 10.0 µM |
| Compound 2b | R-isomer | > 10.0 | 17.0 µM | > 10.0 µM | > 10.0 µM |
| VVD-214 (RO7589831) | Optimized S-core | 0.13 | < 0.1 µM | 0.043 µM | 23.45 µM |
Data demonstrates that the S-isomer properly aligns the warhead with C727, driving sub-micromolar synthetic lethality in MSI-H cells while sparing MSS cells.
Self-Validating Experimental Protocols
To rigorously evaluate novel 4-hydroxypyridazine-3-carboxylate derivatives, researchers must employ self-validating assay systems. The following protocols are designed with built-in controls to ensure data integrity.
Protocol A: Chemoproteomic Target Engagement (TE) Assay
This assay quantifies the covalent occupancy of Cys727 by the inhibitor in live cells. It is self-validating because it relies on competitive displacement: if the drug binds the target, the fluorescent/reactive probe cannot.
Step-by-Step Methodology:
-
Cell Culture & Dosing: Culture HCT116 cells to 70% confluence. Treat with a concentration gradient of the pyridazine derivative (0.001 µM to 10 µM) for 2 hours. Causality: A 2-hour window ensures sufficient time for covalent bond formation without triggering downstream apoptotic degradation of the proteome.
-
Lysis & Proteome Extraction: Wash cells with cold PBS and lyse using a urea-based buffer supplemented with protease inhibitors. Causality: Denaturing conditions expose all cysteine residues, preventing steric hindrance during the subsequent probe labeling step.
-
Probe Labeling: Incubate the lysate with a broad-spectrum, alkyne-tagged iodoacetamide (IA-alkyne) probe. Causality: The IA probe covalently binds to any unoccupied reactive cysteines. If the drug successfully engaged C727, this residue will not be labeled by the probe.
-
Click Chemistry & Enrichment: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the IA-labeled proteins. Enrich the labeled proteome using streptavidin-agarose beads.
-
LC-MS/MS Quantification: Digest the enriched proteins with trypsin and analyze via quantitative mass spectrometry. Calculate the TE₅₀ by plotting the reduction in the C727 peptide signal against the drug concentration.
Workflow for Chemoproteomic Target Engagement (TE) Assay.
Protocol B: Synthetic Lethality Viability Assay
To prove mechanism-specific efficacy, the compound must kill dMMR cells while sparing proficient mismatch repair (pMMR/MSS) cells.
Step-by-Step Methodology:
-
Isogenic Plating: Seed HCT116 (MSI-H, positive control for sensitivity) and SW480 (MSS, negative control for general toxicity) cells in 384-well plates at 1,000 cells/well.
-
Compound Administration: Apply the pyridazine derivative in a 10-point dose-response curve (DMSO normalized to 0.1% final concentration).
-
Extended Incubation: Incubate for 5 to 7 days. Causality: WRN inhibition requires cells to undergo multiple rounds of replication to accumulate lethal levels of double-strand DNA breaks. Standard 48-hour viability assays will yield false negatives.
-
ATP-Based Luminescence Readout: Lyse cells using CellTiter-Glo® reagent and measure luminescence. Calculate the GI₅₀. A valid synthetic lethal profile requires at least a 50-fold selectivity window between the HCT116 and SW480 lines[5].
References
-
Kikuchi, S., et al. (2025). "Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
Volonterio, A., et al. (2013). "Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives." The Journal of Organic Chemistry, ACS Publications. URL:[Link]
-
Kikuchi, S., et al. (2024). "Abstract ND11: Chemoproteomic-enabled discovery of VVD-214, a synthetic lethal allosteric inhibitor of WRN helicase." Cancer Research, AACR Journals. URL:[Link]
Sources
Technical Whitepaper: Safety, Toxicity Profiling, and Application of Ethyl 4-hydroxypyridazine-3-carboxylate in Drug Discovery
Executive Summary & Rationale
Ethyl 4-hydroxypyridazine-3-carboxylate is a highly versatile, privileged scaffold in medicinal chemistry. Pyridazine derivatives are frequently utilized in the development of kinase inhibitors, GABA-A receptor antagonists, and CB2 agonists due to their unique hydrogen-bonding capabilities and favorable pharmacokinetic properties. However, the pyridazine core carries inherent toxicological liabilities, including potential metabolic activation and off-target interactions.
As a Senior Application Scientist, I have designed this technical guide to provide a comprehensive Safety Data Sheet (SDS) profile, mechanistic toxicity insights, and field-proven protocols for the safe handling, screening, and synthetic functionalization of this compound. This guide moves beyond basic safety data, offering actionable, self-validating workflows for drug development professionals.
Physicochemical Profiling & Structural Analysis
Accurate physicochemical profiling is the first step in predicting a compound's behavior in both biological assays and synthetic workflows. The table below summarizes the core properties of Ethyl 4-hydroxypyridazine-3-carboxylate, sourced from1[1].
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Name | Ethyl 4-hydroxypyridazine-3-carboxylate | Core scaffold for heterocycle functionalization. |
| CAS Number | 1935902-04-7 | Primary identifier for regulatory and SDS tracking. |
| Molecular Formula | C7H8N2O3 | Indicates a highly polar surface area. |
| Molecular Weight | 168.15 g/mol | Low MW allows for extensive downstream elaboration. |
| SMILES String | O=C(C1=NN=CC=C1O)OCC | Useful for computational docking and in silico ADME. |
Safety Data Sheet (SDS) & Hazard Profile
While specific in vivo toxicity data for this exact ester is limited, the structural class of pyridazine-3-carboxylates exhibits well-documented hazard profiles. The following safety protocols are extrapolated from class-wide pyridazine toxicity data to ensure maximum laboratory safety.
GHS Classification & Hazards
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).
Handling & Storage Protocols (Self-Validating System)
-
Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture. Causality: Pyridazine esters can undergo slow hydrolysis in the presence of ambient moisture, altering the compound's purity and confounding downstream biological assays.
-
Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood.
-
Validation: Implement routine LC-MS purity checks (every 3 months) to validate that storage conditions have successfully prevented degradation.
Mechanistic Toxicity & Mitigation Strategies
According to technical guidelines from 2, metabolic activation and off-target interactions are major causes of toxicity for pyridazine compounds[2]. When unmodified pyridazines enter hepatic circulation, they are frequently oxidized by CYP450 enzymes into reactive intermediates that covalently bind to cellular macromolecules, inducing hepatotoxicity.
To mitigate these effects, rational structural modifications—such as introducing electron-withdrawing groups or bulky substituents at the C6 position—can hinder toxic metabolic pathways and promote safe Phase II detoxification (e.g., glucuronidation)[2].
Fig 1: Metabolic activation pathways of pyridazine scaffolds and structural mitigation strategies.
Experimental Workflows
The following protocols are designed with built-in self-validation mechanisms to ensure data integrity and operator safety.
Protocol A: In Vitro Hepatotoxicity Screening (HepG2 MTT Assay)
Because the liver is the primary site of pyridazine metabolism, HepG2 cells (which retain partial metabolic competence) are the gold standard for baseline toxicity screening.
-
Cell Culture & Seeding: Seed HepG2 cells in a 96-well plate at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Dissolve Ethyl 4-hydroxypyridazine-3-carboxylate in 100% DMSO to create a 10 mM stock. Dilute in culture media to achieve final assay concentrations (1 µM to 100 µM).
-
Causality Check: Ensure the final DMSO concentration in the wells never exceeds 0.1%. Higher concentrations disrupt cell membranes, artificially inflating toxicity data.
-
-
Treatment & Controls (Self-Validating System):
-
Negative Control: 0.1% DMSO in media (establishes 100% baseline viability).
-
Positive Control: 50 µM Chlorpromazine (ensures the assay can accurately detect known hepatotoxins).
-
Treat cells for 48 hours.
-
-
Viability Readout: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Remove media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.
Protocol B: Green Synthesis & Scaffold Functionalization (HMPT-Free)
During the synthesis and functionalization of pyridazine derivatives (such as via diaza-Wittig reactions), traditional methods relied on hexamethylphosphoramide (HMPT), a highly toxic and carcinogenic solvent[3]. Modern protocols, as detailed by the 3, have successfully substituted HMPT with tributylphosphine (P(n-Bu)3)[3].
-
Reagent Selection: Replace HMPT with Tributylphosphine (P(n-Bu)3).
-
Causality Check: P(n-Bu)3 not only eliminates the severe toxicity risks associated with HMPT but also accelerates reaction times and improves yields (e.g., from 68% to 85%) due to its superior nucleophilicity in azine systems[3].
-
-
Reaction Setup: Dissolve the pyridazine precursor in diisopropyl ether (i-Pr2O) or dichloromethane. Add P(n-Bu)3 dropwise at room temperature.
-
In-Process Monitoring (Self-Validating System): Monitor the reaction via LC-MS every 15 minutes. The reaction is typically complete in under 1 hour. Do not proceed to workup until the starting material mass is completely consumed, ensuring no reactive, toxic intermediates remain in the mixture.
-
Purification: Filter the resulting suspension, wash with cold i-Pr2O, and dry under a vacuum to afford the functionalized pyridazine carboxylate derivative.
References
-
The Journal of Organic Chemistry (ACS Publications). "Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives". Available at:[Link]
Sources
An In-depth Technical Guide to the Solubility of Ethyl 4-hydroxypyridazine-3-carboxylate in Polar Aprotic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nuances of Solubility in Drug Discovery
In the landscape of modern drug development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is not merely a preliminary step but a cornerstone of successful formulation and therapeutic efficacy. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability and overall performance. This guide is designed to provide an in-depth exploration of the solubility of a promising heterocyclic compound, ethyl 4-hydroxypyridazine-3-carboxylate, within the class of polar aprotic solvents.
As a Senior Application Scientist, it is my experience that a purely theoretical approach to solubility is insufficient. Therefore, this document marries fundamental principles with actionable experimental insights. We will delve into the molecular intricacies that govern the dissolution of this pyridazine derivative, address the common ambiguities in its nomenclature, and provide robust, self-validating protocols for you to determine its solubility in your own laboratories. The absence of extensive published quantitative data for this specific solute-solvent system necessitates a predictive and methodological approach, which this guide aims to provide.
Defining the Solute: The Case of Ethyl 4-hydroxypyridazine-3-carboxylate and its Tautomer
A critical first step in any solubility study is the unambiguous identification of the solute. In the case of "ethyl 4-hydroxypyridazine-3-carboxylate," a degree of nomenclatural and structural ambiguity exists in commercial and chemical literature. The compound is often cited alongside its tautomeric form, ethyl 4,6-dihydroxypyridazine-3-carboxylate.
-
Ethyl 4-hydroxypyridazine-3-carboxylate: CAS Number 1935902-04-7[1]
-
Ethyl 4,6-dihydroxypyridazine-3-carboxylate: CAS Number 1352925-63-3[2][3][4][5]
The dihydroxy form is frequently the more stable and commercially available tautomer.[6] For the purposes of this guide, we will focus on ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS 1352925-63-3) , while acknowledging that the principles and methodologies discussed are applicable to both forms. It is imperative for researchers to confirm the identity and purity of their starting material via appropriate analytical techniques (e.g., NMR, LC-MS) before commencing any solubility experiments.
Below is a summary of the key physicochemical properties of ethyl 4,6-dihydroxypyridazine-3-carboxylate, which will inform our understanding of its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄ | [2][4][6] |
| Molecular Weight | 184.15 g/mol | [4] |
| Physical Form | Solid | [2] |
| pKa (predicted) | 4.50 ± 1.00 | [7] |
| InChIKey | QHSUCVJSGHLDIA-UHFFFAOYSA-N | [2][4] |
The Solvent System: Understanding Polar Aprotic Solvents
Polar aprotic solvents are characterized by their moderate to high dielectric constants and dipole moments, which allow them to dissolve polar compounds.[8][9][10] Crucially, they lack acidic protons (i.e., they do not have O-H or N-H bonds), which means they are not hydrogen bond donors.[8][10][11] This class of solvents is of particular interest in drug formulation and synthesis for its ability to dissolve a wide range of organic molecules, including those with poor aqueous solubility.
The table below lists key properties of common polar aprotic solvents relevant to this guide.
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Boiling Point (°C) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 189 |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.86 | 153 |
| Acetonitrile (ACN) | 37.5 | 3.20 | 82 |
| Acetone | 21.8 | 2.91 | 56.1 |
| Tetrahydrofuran (THF) | 7.5 | 1.75 | 66 |
| N-Methyl-2-pyrrolidone (NMP) | 32.3 | 4.09 | 203 |
Source: Data compiled from multiple sources.[8][9]
Theoretical Considerations: Predicting Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[11] A more nuanced understanding requires consideration of the intermolecular forces at play between the solute (ethyl 4,6-dihydroxypyridazine-3-carboxylate) and the solvent molecules.
The pyridazine ring itself is a polar heterocycle with a significant dipole moment and hydrogen bond accepting capabilities.[12] The presence of two hydroxyl groups and an ethyl carboxylate moiety in our target molecule introduces both hydrogen bond donating and accepting sites, as well as polar and non-polar regions.
The key interactions governing the solubility of ethyl 4,6-dihydroxypyridazine-3-carboxylate in polar aprotic solvents are:
-
Dipole-Dipole Interactions: The polar pyridazine ring and the carbonyl group of the ester will interact favorably with the large dipole moments of solvents like DMSO and DMF.
-
Hydrogen Bonding: While polar aprotic solvents cannot donate hydrogen bonds, they are often excellent hydrogen bond acceptors. The hydroxyl groups on the pyridazine ring can act as hydrogen bond donors to the oxygen atom in DMSO or the nitrogen atom in acetonitrile.
-
Dispersion Forces: These are present in all interactions and will play a role, particularly involving the ethyl group of the ester.
Given the polar and hydrogen-bonding nature of ethyl 4,6-dihydroxypyridazine-3-carboxylate, it is predicted to exhibit favorable solubility in highly polar aprotic solvents such as DMSO, DMF, and NMP. Its solubility is likely to be lower in less polar aprotic solvents like THF and acetone.
Caption: Key intermolecular forces governing solubility.
Experimental Determination of Solubility: A Step-by-Step Protocol
In the absence of published data, experimental determination is paramount. Both kinetic and thermodynamic solubility assays are valuable, providing different but complementary insights. Kinetic solubility is often measured in early drug discovery for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is crucial for later-stage development.[13][14][15][16]
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.[16]
Objective: To determine the maximum concentration of ethyl 4,6-dihydroxypyridazine-3-carboxylate that can be dissolved in a given polar aprotic solvent at a specific temperature to reach equilibrium.
Materials:
-
Ethyl 4,6-dihydroxypyridazine-3-carboxylate (solid, high purity)
-
Selected polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Protocol:
-
Preparation of Calibration Standards:
-
Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of decreasing concentration.
-
Analyze these standards by HPLC to generate a calibration curve (peak area vs. concentration).
-
-
Sample Preparation:
-
Add an excess amount of solid ethyl 4,6-dihydroxypyridazine-3-carboxylate to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Record the exact weight of the added solid.
-
Add a known volume or weight of the selected polar aprotic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient period. A common starting point is 24-48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration in solution no longer increases).
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Calculation:
-
Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of the diluted sample.
-
Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Caption: Thermodynamic solubility (shake-flask) workflow.
Kinetic Solubility Determination
This high-throughput method measures the solubility of a compound that is first dissolved in a stock solvent (typically DMSO) and then diluted into the solvent of interest.[13][15][17] It measures the concentration at which the compound precipitates from a supersaturated solution.
Objective: To rapidly assess the apparent solubility of ethyl 4,6-dihydroxypyridazine-3-carboxylate when introduced from a DMSO stock into various polar aprotic solvents.
Protocol (based on nephelometry):
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Add the target polar aprotic solvent to each well to achieve the desired final concentration range.
-
Mix and incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours).
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.[13][17]
Conclusion and Future Directions
While a comprehensive, publicly available dataset on the solubility of ethyl 4-hydroxypyridazine-3-carboxylate in polar aprotic solvents is currently lacking, this guide provides a robust framework for researchers to address this knowledge gap. Based on its molecular structure, the compound is predicted to have favorable solubility in highly polar aprotic solvents like DMSO and DMF. However, empirical validation is essential.
The detailed protocols for determining both thermodynamic and kinetic solubility provided herein offer a clear path for generating reliable and reproducible data. Such data is invaluable for a range of applications, from optimizing reaction conditions in medicinal chemistry to developing stable and effective drug formulations. As research into pyridazine derivatives continues to grow, a systematic study of their solubility profiles will undoubtedly contribute to the accelerated development of new and improved therapeutics.
References
- Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme.
-
Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Journal of Chemical & Engineering Data. (2018). Solubility of Sulfachloropyridazine in Pure and Binary Solvent Mixtures and Investigation of Intermolecular Interactions. American Chemical Society.
- ChEMBL. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
- MDPI. (2023).
-
PCBIS. (n.d.). Kinetic solubility. Retrieved from [Link]
- Scribd. (n.d.). Common Polar Aprotic Solvents List.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents.
- Benchchem. (2026).
Sources
- 1. 1935902-04-7|Ethyl 4-hydroxypyridazine-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [sigmaaldrich.com]
- 3. Ethyl 4,6-dihydroxypyridazine-3-carboxylate - CAS:1352925-63-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1352925-63-3|Ethyl 4,6-dihydroxypyridazine-3-carboxylate|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [chemicalbook.com]
- 8. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. hbm4eu.eu [hbm4eu.eu]
- 12. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of Pyridazine Derivatives: A Case Study of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the methodologies and considerations involved in determining and analyzing the crystal structure of pyridazine derivatives, compounds of significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for Ethyl 4-hydroxypyridazine-3-carboxylate, this document will utilize the closely related and well-characterized structure of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate as a detailed case study. The principles and techniques discussed are directly applicable to the structural elucidation of the target molecule and its analogs.
Introduction: The Significance of Pyridazine Scaffolds and the Question of Tautomerism
Pyridazine and its derivatives are a class of heterocyclic compounds that form the core of numerous biologically active molecules. Their presence in pharmaceuticals and agrochemicals underscores the importance of understanding their three-dimensional structure, which is intrinsically linked to their biological activity. Ethyl 4-hydroxypyridazine-3-carboxylate is a valuable building block in the synthesis of more complex molecules.[1]
A critical aspect of hydroxypyridazines is the phenomenon of tautomerism. The "hydroxy" (enol) form can exist in equilibrium with a "pyridone" (keto) form. While the molecule is often named as the hydroxy tautomer, the solid-state structure, as revealed by X-ray diffraction, frequently corresponds to the more stable pyridone tautomer. This guide will, therefore, focus on the structural analysis of the pyridone form, which is crucial for understanding intermolecular interactions in the crystalline state.
Synthesis and Crystallization: The Pathway to a Single Crystal
The successful determination of a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.
Synthetic Strategy
The synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates can be achieved through various synthetic routes. One common approach involves the condensation of an enamine with a β-ketoester. The choice of starting materials and reaction conditions is critical to achieving a good yield and purity of the final product. For instance, some methods employ a xylene solution of methyl/ethyl 3-aminobut-2-enoates and methyl/ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves.[2]
Experimental Protocol: A General Synthetic Approach
-
Reaction Setup: A solution of an appropriate β-ketoester and an enamine is prepared in a high-boiling point solvent such as xylene.
-
Dehydration: Molecular sieves are added to the reaction mixture to remove water, which drives the equilibrium towards the formation of the desired product.
-
Reflux: The reaction mixture is heated to reflux for several hours to ensure the completion of the reaction.
-
Workup: After cooling, the reaction mixture is filtered to remove the molecular sieves. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography to yield the pure 4-oxo-1,4-dihydropyridine-3-carboxylate.
Crystal Growth: The Art of Slow Formation
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow formation of a well-ordered crystal lattice.
Experimental Protocol: Slow Evaporation Method
-
Solution Preparation: A saturated solution of the purified compound is prepared in a suitable solvent or a mixture of solvents at room temperature or a slightly elevated temperature.
-
Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent. This can be achieved by covering the container with parafilm and piercing a few small holes in it.
-
Incubation: The container is left undisturbed in a vibration-free environment.
-
Crystal Harvesting: Colorless, plate-shaped single crystals are typically harvested after several days.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[3]
Data Collection
A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.[3] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. Modern diffractometers use sensitive detectors to record the intensity and position of these diffracted beams.[3]
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow of a single-crystal X-ray diffraction experiment.
Structure Solution and Refinement
The collected diffraction data is then used to solve the crystal structure. This involves determining the arrangement of atoms in the unit cell that gives rise to the observed diffraction pattern. The initial model is then refined using a least-squares method to achieve the best possible fit between the calculated and observed diffraction data.[1][4]
Crystal Structure of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate: A Detailed Analysis
The crystal structure of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate reveals a nearly planar conformation.[5][6] The molecular structure and the arrangement of molecules in the crystal lattice provide valuable insights into the intermolecular forces at play.
Caption: Molecular structure of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
Crystallographic Data
The following table summarizes the key crystallographic data for Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.[6]
| Parameter | Value |
| Chemical formula | C₈H₉NO₃ |
| Molecular weight | 167.16 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 6.4973 (2) |
| b (Å) | 11.5323 (5) |
| c (Å) | 11.2908 (5) |
| β (°) | 91.500 (4) |
| Volume (ų) | 845.72 (6) |
| Z | 4 |
| Density (calculated) | 1.313 Mg/m³ |
Molecular Geometry and Intermolecular Interactions
The planarity of the molecule is an important feature, with a small dihedral angle between the 4-oxo-1,4-dihydropyridine ring and the ester group.[5] In the crystal, molecules form one-dimensional chains through bifurcated hydrogen bonds between the NH group and the two carbonyl oxygen atoms (one from the ring and one from the ester group).[5][6] These hydrogen bonds are crucial in stabilizing the crystal packing.
Conclusion: From Structure to Function
The determination of the crystal structure of pyridazine derivatives, exemplified here by the analysis of a close analog, is a fundamental step in understanding their chemical behavior and biological activity. The detailed knowledge of the three-dimensional arrangement of atoms and the nature of intermolecular interactions provides a solid foundation for structure-activity relationship (SAR) studies, aiding in the rational design of new and more effective drug candidates. This technical guide has outlined the key experimental and analytical steps involved in this process, providing a framework for researchers in the field.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026, March 23). The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. Retrieved from [Link]
- Gao, F., & Long, Y. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
-
IUCr. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCr Journals. Retrieved from [Link]
-
Phenix. (n.d.). X-ray Structure Refinement. Retrieved from [Link]
- Gao, F., & Long, Y. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
- Beryozkina, T. V., Boyarskaya, I. A., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745.
- Murashova, E. A., & Yutilov, Y. M. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745.
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
-
Gao, F., & Long, Y. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. Retrieved from [Link]
Sources
- 1. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 2. BJOC - An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates [beilstein-journals.org]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. X-ray Structure Refinement [phenix-online.org]
- 5. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Emergence of Ethyl 4-hydroxypyridazine-3-carboxylate: A Technical Guide for Chemical and Pharmaceutical Innovators
This in-depth technical guide provides a comprehensive overview of Ethyl 4-hydroxypyridazine-3-carboxylate, a heterocyclic compound of growing interest within the scientific community. Geared towards researchers, medicinal chemists, and professionals in drug development, this document details the compound's discovery, synthesis, and the early investigations that highlight its potential as a valuable scaffold in medicinal chemistry. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.
The Pyridazine Core: A Privileged Scaffold in Drug Discovery
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding, have made it a cornerstone in the design of a wide array of therapeutic agents. Pyridazine derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] This versatility has fueled ongoing research into novel pyridazine-based molecules with tailored pharmacological profiles.
Physicochemical Properties of Ethyl 4-hydroxypyridazine-3-carboxylate
Characterizing the physicochemical properties of a novel compound is a critical first step in its evaluation as a potential drug candidate. While comprehensive experimental data for Ethyl 4-hydroxypyridazine-3-carboxylate is not yet widely published, its properties can be estimated based on its structure and data from closely related analogs.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄ | - |
| Molecular Weight | 184.15 g/mol | [2] |
| CAS Number | 1935902-04-7 | [3] |
| Predicted Density | 1.48±0.1 g/cm³ | [4] |
| Predicted XLogP3 | 0.3 | [4] |
| Predicted pKa | 4.50±1.00 | [1] |
| Physical Form | Solid (predicted) | - |
| Storage Temperature | 2-8°C (recommended for related compounds) |
Note: Some values are predicted and should be confirmed by experimental analysis.
Discovery and Synthesis: A Pathway to a Novel Scaffold
While the definitive discovery of Ethyl 4-hydroxypyridazine-3-carboxylate is not prominently documented in publicly available literature, its synthesis can be confidently approached through methodologies established for structurally similar compounds. A notable and robust strategy for the synthesis of related 6-substituted-4-hydroxy-3-methoxycarbonyl pyridazines has been reported, which can be adapted for the preparation of the title compound.
The following synthetic protocol is an adaptation of the Diaza-Wittig reaction approach, a powerful tool for the formation of the pyridazine ring.
Diagram of the Adapted Synthetic Pathway
Caption: Adapted synthetic pathway for Ethyl 4-hydroxypyridazine-3-carboxylate.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from a reported procedure for the synthesis of methyl 6-substituted-4-hydroxypyridazine-3-carboxylates and should be optimized for the synthesis of the ethyl ester.
Step 1: Synthesis of the α-Diazo-β-ketoester Intermediate
-
To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent (e.g., acetonitrile) at 0 °C, add a non-nucleophilic base (e.g., DBU, 1.1 eq).
-
Slowly add a diazo transfer reagent (e.g., p-acetamidobenzenesulfonyl azide, 1.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α-diazo-β-ketoester intermediate.
Step 2: Intramolecular Diaza-Wittig Reaction to Form Ethyl 4-hydroxypyridazine-3-carboxylate
-
To a solution of the α-diazo-β-ketoester intermediate (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a phosphine reagent (e.g., tri-n-butylphosphine, 1.2 eq) at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring for the formation of the phosphazine intermediate by TLC.
-
Add an oxidant (e.g., 2-iodoxybenzoic acid (IBX), 1.5 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Upon completion, filter the reaction mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield Ethyl 4-hydroxypyridazine-3-carboxylate.
Experimental Workflow Diagram
Sources
Navigating the Physicochemical Landscape of Ethyl 4-hydroxypyridazine-3-carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide addresses the physicochemical characterization of Ethyl 4-hydroxypyridazine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of experimentally determined melting and boiling points for this specific molecule. This guide clarifies the compound's identity, distinguishing it from the frequently conflated analog, Ethyl 4,6-dihydroxypyridazine-3-carboxylate. In the absence of established data, this document provides robust, field-proven methodologies for the empirical determination of melting and boiling points, equipping researchers with the necessary protocols to characterize this and other novel compounds with high fidelity.
Introduction: The Pyridazine Scaffold and the Identity of Ethyl 4-hydroxypyridazine-3-carboxylate
The pyridazine moiety is a privileged scaffold in medicinal chemistry, known for its unique physicochemical properties that can be advantageous in drug design.[1] Pyridazine-containing molecules often exhibit a desirable balance of properties, including polarity and metabolic stability, making them attractive for developing novel therapeutics.[1]
A critical first step in the evaluation of any new chemical entity is the thorough characterization of its fundamental physical properties, such as its melting and boiling points. These data points are indispensable for assessing purity, ensuring batch-to-batch consistency, and informing formulation development.
This guide focuses on Ethyl 4-hydroxypyridazine-3-carboxylate . It is crucial to distinguish this compound from the commercially available and more frequently cited Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS 1352925-63-3).[2][3][4][5][6] The latter possesses an additional hydroxyl group, significantly altering its molecular weight, polarity, and hydrogen bonding capacity, and thus its physical properties.
Furthermore, it is important for the researcher to consider the potential for tautomerism in Ethyl 4-hydroxypyridazine-3-carboxylate. The "4-hydroxy" form may exist in equilibrium with its keto tautomer, Ethyl 4-oxo-1,4-dihydropyridazine-3-carboxylate . This tautomeric equilibrium is a common feature of hydroxypyridazines and can influence the compound's structure and reactivity. For the purposes of this guide, we will refer to the compound by its "hydroxy" nomenclature, while acknowledging that the solid-state form may be the "oxo" tautomer.
A diligent search of scientific databases and supplier catalogs has not yielded any experimentally determined melting or boiling point data for Ethyl 4-hydroxypyridazine-3-carboxylate (or its tautomer) under its identified CAS number, 1935902-04-7.[7] In light of this, the following sections provide detailed, best-practice protocols for the de novo determination of these critical parameters.
Physicochemical Properties: A Data Gap
As of the latest revision of this guide, specific experimental data for the melting and boiling points of Ethyl 4-hydroxypyridazine-3-carboxylate remains unreported in the public domain. Commercial listings for the related compound, Ethyl 4,6-dihydroxypyridazine-3-carboxylate, indicate it is a solid, but do not provide a melting point.[3]
| Property | Ethyl 4-hydroxypyridazine-3-carboxylate | Ethyl 4,6-dihydroxypyridazine-3-carboxylate |
| CAS Number | 1935902-04-7 | 1352925-63-3 |
| Molecular Formula | C₇H₈N₂O₃ | C₇H₈N₂O₄ |
| Molecular Weight | 168.15 g/mol | 184.15 g/mol |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
Experimental Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range. The following protocol outlines a standard and reliable method for determining the melting point of a solid organic compound like Ethyl 4-hydroxypyridazine-3-carboxylate.
Principle
A small, finely powdered sample of the solid is heated at a controlled rate. The temperatures at which the first droplet of liquid appears (onset) and at which the entire sample becomes liquid (completion) are recorded as the melting range.
Experimental Protocol
-
Sample Preparation :
-
Ensure the sample of Ethyl 4-hydroxypyridazine-3-carboxylate is completely dry.
-
Place a small amount of the solid on a clean, dry watch glass.
-
Using a spatula, crush the solid into a fine powder. This ensures uniform packing and heat transfer.
-
-
Capillary Tube Loading :
-
Take a capillary melting point tube, open at one end.
-
Press the open end of the capillary tube into the powdered sample. A small amount of solid will be forced into the tube.
-
To pack the sample at the bottom of the tube, gently tap the closed end on a hard surface, or drop the tube through a long, vertical glass tube.
-
The packed sample should be approximately 2-3 mm in height.
-
-
Melting Point Apparatus :
-
Utilize a calibrated digital melting point apparatus (e.g., a Mel-Temp or similar device).
-
Insert the loaded capillary tube into the sample holder of the apparatus.
-
-
Measurement :
-
Rapid Determination (Optional but Recommended) : If the approximate melting point is unknown, first perform a rapid heating (5-10°C per minute) to get a rough estimate. Allow the apparatus to cool significantly before the next step.
-
Accurate Determination : With a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the rapid run.
-
Decrease the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.
-
Observe the sample closely through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid is observed.
-
Continue heating at the slow rate and record the temperature at which the last crystal melts.
-
The recorded range is the melting point of the sample.
-
Workflow Diagram
Caption: Workflow for accurate melting point determination.
Experimental Determination of Boiling Point
Given that Ethyl 4-hydroxypyridazine-3-carboxylate is a solid at room temperature, its boiling point is expected to be significantly high and may be accompanied by decomposition. Therefore, determination of the boiling point at reduced pressure is the recommended and most scientifically sound approach.
Principle
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. By reducing the pressure, the boiling point is lowered, often preventing thermal decomposition of the compound. The micro-reflux or Thiele tube method is suitable for small sample quantities.
Experimental Protocol (Micro-Boiling Point)
-
Apparatus Setup :
-
Attach a small test tube containing 0.5-1 mL of the sample (if it can be melted without decomposition) to a thermometer using a rubber band or wire.
-
Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid in the test tube.
-
Secure the thermometer with the attached test tube in a heating apparatus, such as a Thiele tube filled with mineral oil or a digital heating block. The sample should be level with the thermometer bulb.
-
-
Heating and Observation :
-
Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the liquid's vapor has displaced all the air and is now escaping. The temperature should be slightly above the boiling point at the current pressure.
-
-
Cooling and Measurement :
-
Remove the heat source and allow the apparatus to cool slowly.
-
The rate of bubbling will decrease and eventually stop. As the sample cools further, the pressure inside the capillary will drop, and the liquid will be drawn up into it.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. At this point, the vapor pressure inside the capillary is equal to the external pressure.
-
-
Pressure Correction :
-
Record the ambient atmospheric pressure using a barometer.
-
If a comparison to the boiling point at standard pressure (760 mmHg) is required, a pressure nomograph can be used to estimate the normal boiling point.
-
Workflow Diagram
Caption: Workflow for micro-boiling point determination.
Conclusion and Forward Outlook
While the melting and boiling points of Ethyl 4-hydroxypyridazine-3-carboxylate are not currently documented in the accessible scientific literature, this guide provides the necessary framework for their empirical determination. The protocols described herein are standard, robust, and essential for the characterization of any novel chemical entity. By following these methodologies, researchers in drug discovery and development can confidently generate the high-quality data required to advance their projects, ensuring the purity and identity of their compounds of interest. It is anticipated that as this and similar pyridazine derivatives are further investigated, these fundamental physicochemical data points will become available in the public domain.
References
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
-
Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3. Home Sunshine Pharma. [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]
-
Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765. PubChem. [Link]
-
The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. Angene. [Link]
-
A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]
-
ethyl 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate. Chemical Synthesis Database. [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]
-
Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. ResearchGate. [Link]
-
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. [Link]
-
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. PMC. [Link]
-
ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate — Chemical Substance Information. NextSDS. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [chemicalbook.com]
- 7. 1935902-04-7|Ethyl 4-hydroxypyridazine-3-carboxylate|BLD Pharm [bldpharm.com]
Literature review on Ethyl 4-hydroxypyridazine-3-carboxylate synthesis pathways
An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxypyridazine-3-carboxylate
Introduction
The pyridazine nucleus is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antihypertensive, analgesic, and antimicrobial properties. Ethyl 4-hydroxypyridazine-3-carboxylate, a specifically substituted pyridazine, represents a valuable building block for the synthesis of more complex pharmaceutical agents. Its unique arrangement of a hydroxyl group and an ethyl carboxylate moiety on the pyridazine ring offers multiple points for further chemical modification, making it a target of interest for drug development professionals.
Overall Synthetic Strategy
The proposed synthesis is a two-step process, commencing with the preparation of a key 1,4-dicarbonyl precursor, followed by its cyclocondensation with hydrazine to construct the pyridazine ring.
Caption: Overall workflow for the synthesis of Ethyl 4-hydroxypyridazine-3-carboxylate.
Part 1: Synthesis of the 1,4-Dicarbonyl Precursor: Diethyl 2-formyl-3-oxosuccinate
The cornerstone of this synthesis is the creation of a suitable 1,4-dicarbonyl compound that, upon reaction with hydrazine, will yield the desired pyridazine structure. Diethyl 2-formyl-3-oxosuccinate is an ideal precursor as it contains the necessary carbonyl and ester functionalities in the correct positions.
Rationale for the Synthetic Approach
The synthesis of pyridazines from 1,4-dicarbonyl compounds and hydrazine is a classic and reliable method in heterocyclic chemistry. The challenge lies in the synthesis of the appropriately substituted 1,4-dicarbonyl precursor. Diethyl 3-oxosuccinate is a readily available starting material. The introduction of a formyl group at the C2 position can be achieved through a formylation reaction.
Proposed Method: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds, including the enol or enolate forms of ketones and β-keto esters.[1][2][3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4]
Mechanism of Vilsmeier-Haack Formylation
The reaction proceeds through the following key steps:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates DMF to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Enolate Formation: In the presence of a base or under the reaction conditions, diethyl 3-oxosuccinate forms an enolate, which is an electron-rich nucleophile.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbon of the Vilsmeier reagent.
-
Hydrolysis: The resulting intermediate is hydrolyzed during aqueous workup to yield the final β-formyl-β-keto ester.
Caption: Simplified mechanism of Vilsmeier-Haack formylation.
Detailed Experimental Protocol for Diethyl 2-formyl-3-oxosuccinate
Materials:
-
Diethyl 3-oxosuccinate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (1.2 eq.) to anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
In a separate flask, dissolve diethyl 3-oxosuccinate (1.0 eq.) in anhydrous dichloromethane.
-
Add the solution of diethyl 3-oxosuccinate dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure diethyl 2-formyl-3-oxosuccinate.
Part 2: Synthesis of Ethyl 4-hydroxypyridazine-3-carboxylate
With the 1,4-dicarbonyl precursor in hand, the final step is the construction of the pyridazine ring through a cyclocondensation reaction with hydrazine.
Rationale for the Synthetic Approach
The reaction of a 1,4-dicarbonyl compound with hydrazine is a classical and highly effective method for the synthesis of pyridazines. The two nitrogen atoms of the hydrazine molecule act as nucleophiles, attacking the two carbonyl carbons of the precursor, leading to the formation of the six-membered heterocyclic ring.
Mechanism of Cyclocondensation
The reaction proceeds via the following steps:
-
Nucleophilic Attack: One of the nitrogen atoms of hydrazine attacks one of the carbonyl groups of diethyl 2-formyl-3-oxosuccinate to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion, forming a dihydropyridazine ring.
-
Dehydration and Tautomerization: The dihydropyridazine intermediate readily undergoes dehydration to form the aromatic pyridazine ring. The product, Ethyl 4-hydroxypyridazine-3-carboxylate, can exist in tautomeric forms, with the 4-hydroxy form being a significant contributor.
Caption: Simplified mechanism of pyridazine formation via cyclocondensation.
Detailed Experimental Protocol for Ethyl 4-hydroxypyridazine-3-carboxylate
Materials:
-
Diethyl 2-formyl-3-oxosuccinate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-formyl-3-oxosuccinate (1.0 eq.) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Ethyl 4-hydroxypyridazine-3-carboxylate.
Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Expected Yield |
| 1 | Diethyl 3-oxosuccinate | POCl₃, DMF | Dichloromethane | 0 °C to RT | 12-16 h | 60-70% |
| 2 | Diethyl 2-formyl-3-oxosuccinate | Hydrazine hydrate | Ethanol | Reflux | 4-6 h | 75-85% |
Trustworthiness and Scientific Integrity
The synthetic pathway detailed in this guide is constructed from fundamental principles of organic chemistry and is supported by analogous transformations reported in the scientific literature. The Vilsmeier-Haack reaction is a well-established method for the formylation of activated carbonyl compounds, and the cyclocondensation of 1,4-dicarbonyls with hydrazine is a cornerstone of pyridazine synthesis. While a dedicated paper for this exact molecule was not identified, the proposed steps are scientifically sound and provide a robust starting point for any researcher aiming to synthesize Ethyl 4-hydroxypyridazine-3-carboxylate. The provided protocols include standard workup and purification procedures to ensure the isolation of a high-purity final product.
References
-
Sunde, C. J. Pyridazine and its Derivatives. Chemical Reviews1945 , 37 (1), 1-53. Available from: [Link]
-
Slideshare. Vilsmeier haack rxn. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.
-
Menéndez, J. C. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis2010 , 2010 (06), 1053-1057. Available from: [Link]
-
Markov, O. N.; Moiseev, A. E.; Tarasevich, B. N.; Tafeenko, V. A.; Beloglazkina, E. K.; Shtil, A. A.; Finko, A. V. Diethyl 2-Cyano-3-oxosuccinate. Molbank2023 , 2023(2), M1634. Available from: [Link]
Sources
Synthesis of Ethyl 4-hydroxypyridazine-3-carboxylate: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Ethyl 4-hydroxypyridazine-3-carboxylate, a valuable heterocyclic building block for pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedure, but also the underlying scientific rationale for key experimental choices.
Introduction: The Significance of the Pyridazinone Core
The pyridazinone moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. These six-membered diazine heterocycles are known to exhibit diverse pharmacological properties, including but not limited to, cardiovascular, anti-inflammatory, and anticancer activities.[1][2] The title compound, Ethyl 4-hydroxypyridazine-3-carboxylate, serves as a versatile intermediate for the elaboration into more complex molecular architectures. Its synthesis is typically achieved through a classical and robust chemical transformation: the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine.[1][3]
This guide will detail a reliable two-step synthesis, beginning with the formation of a key dicarbonyl intermediate, diethyl 2-formylsuccinate, via a Claisen condensation, followed by its reaction with hydrazine hydrate to yield the target pyridazinone.
Overall Synthetic Scheme
The synthesis of Ethyl 4-hydroxypyridazine-3-carboxylate is accomplished through a two-step reaction sequence. The first step involves a base-mediated Claisen condensation between diethyl succinate and ethyl formate to generate the sodium salt of diethyl 2-formylsuccinate. The second step is the cyclocondensation of this intermediate with hydrazine hydrate to form the final pyridazinone product.
Sources
Application Notes & Protocols: Ethyl 4,6-dihydroxypyridazine-3-carboxylate as a Pivotal Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its inherent physicochemical properties, including its dipole moment and capacity for hydrogen bonding, make it a valuable building block for designing pharmacologically active agents that can effectively interact with biological targets.[2] Pyridazine derivatives have demonstrated a vast spectrum of biological activities, including antihypertensive, anti-cancer, and anti-inflammatory properties.[1] This document provides a detailed technical guide on the application of a key pyridazine derivative, Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1) , a versatile pharmaceutical intermediate critical for the synthesis of complex active pharmaceutical ingredients (APIs).[3]
This guide will focus on the chemical properties, synthesis, and primary synthetic applications of this intermediate, with a special emphasis on its role as a precursor in the synthesis of Deucravacitinib, a first-in-class, selective tyrosine kinase 2 (TYK2) inhibitor.[2][4][5]
Physicochemical Properties and Structural Elucidation
Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS 1352925-63-3) is an off-white solid with the molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol .[2][6]
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1352925-63-3 | [2][3][6] |
| Molecular Formula | C₇H₈N₂O₄ | [2][6] |
| Molecular Weight | 184.15 g/mol | [2][6] |
| Appearance | Off-white to light brown solid | [2][6] |
| Purity | ≥99.0% (HPLC) | [2] |
| Storage | Sealed in dry, 2-8°C | [6] |
A crucial aspect of this molecule's chemistry is its existence in a tautomeric equilibrium. The dihydroxy form is in equilibrium with its keto-enol tautomer, Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate.[2][6] This dynamic equilibrium influences its reactivity, particularly the susceptibility of the hydroxyl/oxo groups to various transformations.
Caption: Tautomeric forms of the title intermediate.
Synthesis of the Intermediate
The synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1) is typically achieved through a cyclocondensation reaction between a diethyl oxosuccinate derivative and a hydrazine source. A common and efficient method involves the Claisen condensation of ethyl cyanoacetate with diethyl oxalate, followed by reaction with hydrazine.[7]
Protocol 1: Synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1)
This protocol outlines a plausible and established route for the synthesis of the title compound.
Caption: Workflow for the synthesis of the title intermediate.
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide Solution: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, dissolve metallic sodium (1.7 eq) in a mixture of absolute ethanol and diethyl ether under an inert atmosphere.[7]
-
Claisen Condensation: To the cooled sodium ethoxide solution, add diethyl oxalate (1.2 eq). Stir the mixture at room temperature for 30 minutes. Subsequently, add ethyl cyanoacetate (1.0 eq) dropwise. Allow the reaction to proceed overnight at room temperature.[7]
-
Work-up and Isolation of Diethyl 2-cyano-3-oxosuccinate: Quench the reaction by adding water and acidifying with 6M HCl to a pH of ~2-3. Extract the product with an organic solvent such as ethyl acetate. Dry the combined organic layers and concentrate under reduced pressure to obtain the crude diethyl 2-cyano-3-oxosuccinate.[7]
-
Cyclocondensation with Hydrazine: Dissolve the crude intermediate in a suitable solvent like ethanol. Add hydrazine hydrate dropwise while maintaining the temperature. Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Isolation of Product (1): Cool the reaction mixture to allow the product to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1) as an off-white solid.
Application in Pharmaceutical Synthesis: A Gateway to Dichloropyridazines
The primary utility of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in drug development lies in its function as a precursor to Ethyl 4,6-dichloropyridazine-3-carboxylate (2) .[6] The hydroxyl groups, activated by the electron-deficient pyridazine ring, can be readily substituted with chlorine atoms using standard chlorinating agents. This dichloro-intermediate is a versatile building block for introducing further functionalities through nucleophilic substitution reactions.
Protocol 2: Chlorination to Ethyl 4,6-dichloropyridazine-3-carboxylate (2)
This protocol is based on established methods for the chlorination of hydroxypyridazines, a key step in the synthesis of Deucravacitinib.[1][8]
Caption: Workflow for the chlorination reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1) (1.0 eq) in a suitable aprotic solvent like DMF (N,N-Dimethylformamide), add phosphorus oxychloride (POCl₃) (1.3-2.0 eq) dropwise at a controlled temperature (e.g., 0-10°C).[8]
-
Reaction Execution: After the addition is complete, heat the reaction mixture to 60-80°C and maintain for 3-7 hours, monitoring the progress by TLC or HPLC.[8]
-
Quenching and Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Ethyl 4,6-dichloropyridazine-3-carboxylate (2).
Core Application: Intermediate in the Synthesis of Deucravacitinib
Deucravacitinib is an oral, selective inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of moderate-to-severe plaque psoriasis.[4][5][9] The synthesis of this complex molecule relies on the pyridazine core, which is constructed using the dichloro-intermediate (2).
The overall synthetic strategy involves the sequential nucleophilic aromatic substitution (SNAᵣ) of the two chlorine atoms on the pyridazine ring.
Caption: Simplified synthetic pathway to Deucravacitinib.
-
First SNAᵣ Reaction: Ethyl 4,6-dichloropyridazine-3-carboxylate (2) is reacted with a complex triazole-aniline nucleophile. This substitution typically occurs regioselectively at one of the chloro-positions.
-
Second SNAᵣ Reaction: The remaining chlorine atom is then displaced by another nucleophile, such as cyclopropanecarboxamide, often facilitated by a palladium catalyst and a suitable base.[1]
-
Final Amidation: The ethyl ester group is converted to the final deuterated methylamide via aminolysis with deuterated methylamine, completing the synthesis of Deucravacitinib.[1][2]
Safety and Handling
Ethyl 4,6-dihydroxypyridazine-3-carboxylate is harmful if swallowed.[6] Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
Table 2: Hazard and Precautionary Statements
| GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant. |
Conclusion
Ethyl 4,6-dihydroxypyridazine-3-carboxylate is a high-value intermediate whose chemical versatility is central to the construction of complex pyridazine-containing APIs. Its straightforward synthesis and, critically, its efficient conversion to the corresponding 4,6-dichloro derivative, provide a robust platform for introducing molecular diversity through nucleophilic substitution chemistry. As demonstrated by its key role in the synthesis of Deucravacitinib, this intermediate is a testament to the power of heterocyclic scaffolds in modern drug discovery and development. The protocols and data presented herein offer a comprehensive guide for researchers and scientists working to leverage this pivotal building block in their synthetic endeavors.
References
-
Unibest Industrial Co., Ltd. (n.d.). CAS No. 1352925-63-3, Deucravacitinib intermediate. Available at: [Link]
-
The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. (2026, March 24). Chemical Synthesis Blog. Available at: [Link]
-
Dar, A. A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3447-3453. Available at: [Link]
- Liu, W., et al. (2025, March 13). New and Convergent Synthesis of Deucravacitinib.
- Liu, C., et al. (2025, August 10). A Novel Synthetic Method of the Intermediate of Deucravacitinib. Chinese Journal of Pharmaceuticals, 56(8), 1011.
- Ghoderao, S., et al. (2026, February 20). [Article on Deucravacitinib Synthesis].
- Kumar, V. (2026, February 17). [Article on Deucravacitinib Synthesis].
- Bristol-Myers Squibb Company. (2019).
-
The Royal Society of Chemistry. (n.d.). Supporting Information POCl3 mediated One-pot deoxygenative aromatization and electrophilic chlorination of Dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Available at: [Link]
- McMillan, F. H., et al. (1955). Studies on the Chemistry of the Pyridazines. I. The Synthesis of 6-Oxo-1H-pyridazine-4-carboxylic Acid. Journal of the American Chemical Society, 77(12), 3376-3378.
-
ResearchGate. (n.d.). Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. Available at: [Link]
- Fadda, A. A., et al. (2003).
-
Global Substance Registration System. (n.d.). ETHYL 4,6-DICHLOROPYRIDAZINE-3-CARBOXYLATE. Available at: [Link]
- Yassin, F. A. (1998). γ-Oxocarboxylic Acids in Heterocyclic Synthesis IV. Synthesis of Some Pyridazines Containing Phthalyl- and Tosylamino Acids Usi. Polish Journal of Chemistry, 72, 2195-2201.
-
MDPI. (2023, April 26). Diethyl 2-Cyano-3-oxosuccinate. Available at: [Link]
-
Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Mediated [3 + 2] Oxidative Cyclization Reaction of N-Tosylhydrazones and β-Ketoesters: Synthesis of 2,3,5-Trisubstituted Furans. Available at: [Link]
-
Veeprho. (n.d.). Deucravacitinib Impurities and Related Compound. Available at: [Link]
-
Deucravacitinib Shows Sustained Efficacy in Plaque Psoriasis Through 3 Years: Study. (2025, August 25). Dermatology Times. Available at: [Link]
-
International Journal of Scientific and Research Publications. (2014, July 15). Oxidative Chlorination of Aromatic Compounds in Aqueous Media. Available at: [Link]
-
Journal of Drugs in Dermatology. (2026, January 31). Evidence-Based Synthesis of Deucravacitinib: Long Term Efficacy, Safety, and Practical Use in Moderate-to-Severe Psoriasis. Available at: [Link]
Sources
- 1. WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents [patents.google.com]
- 2. CAS No. 1352925-63-3, Deucravacitinib intermediate - Buy CAS No. 1352925-63-3, ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate, Purity 99.0% min (HPLC) Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [chemicalbook.com]
- 7. Diethyl 2-Cyano-3-oxosuccinate [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Buy Online CAS Number 679406-03-2 - TRC - Ethyl 4,6-Dichloropyridazine-3-carboxylate | LGC Standards [lgcstandards.com]
Application Note: Ethyl 4-Hydroxypyridazine-3-Carboxylate as a Key Intermediate in Heterocyclic Ring Formation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction & Rationale
The pyridazine ring is widely recognized as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties—such as an optimized dipole moment and favorable hydrogen-bonding profiles—make it an attractive bioisostere for phenyl rings and homologous azines in drug design [1]. Pyridazine derivatives have demonstrated potent biological activities, functioning as selective GABA-A receptor antagonists, VEGFR2 kinase inhibitors, and PIM-1 inhibitors [1, 2].
Within this chemical space, ethyl (and methyl) 4-hydroxypyridazine-3-carboxylates serve as highly versatile, functionalizable core building blocks. Traditional methods for synthesizing these cores (e.g., via furan-4,5-dione intermediates) suffer from narrow substrate scopes, typically limiting access to only aryl-substituted pyridazines. To overcome this, modern synthetic workflows utilize a highly regioselective Diaza-Wittig reaction starting from α -diazo-1,3-diketones [2]. This application note details the mechanistic rationale, comparative yield data, and validated protocols for synthesizing and utilizing 4-hydroxypyridazine-3-carboxylates to access complex bi-heterocyclic scaffolds.
Mechanistic Insights: The Diaza-Wittig Pathway
The formation of the 4-hydroxypyridazine core relies on a tandem phosphazine formation and intramolecular Diaza-Wittig cyclization.
Causality in Reagent Selection: Historically, this transformation utilized hexamethylphosphorous triamide (HMPT). However, due to HMPT's severe toxicity and carcinogenic profile, modern protocols substitute it with tributylphosphine ( P(n−Bu)3 ) [2]. This substitution is not merely a safety upgrade; P(n−Bu)3 exhibits superior nucleophilicity toward the diazo group, driving the rapid formation of the phosphazine intermediate. Subsequent intramolecular attack on the adjacent carbonyl yields an oxazaphosphetane intermediate, which rapidly eliminates phosphine oxide to construct the stable 1,2-diazine (pyridazine) ring [3].
Mechanism of the Diaza-Wittig reaction yielding the 4-hydroxypyridazine core.
Quantitative Data: Reagent Optimization
The transition from HMPT to P(n−Bu)3 yields a measurable improvement in reaction efficiency across various 6-substituted 4-hydroxypyridazine-3-carboxylates. The table below summarizes the comparative yields, validating the superiority of the tributylphosphine method [2].
| Substrate (R-group at C6) | Yield with HMPT (%) | Yield with P(n−Bu)3 (%) | Melting Point (°C) |
| Ethyl | 68% | 85% | 179–182 |
| Cyclohexyl | 62% | 72% | 215–217 |
| Phenyl | 60% | 70% | 211–212 |
| Furan-2-yl | 27% | 35% | 192–195 |
Data demonstrates a consistent 10-17% yield increase when utilizing the optimized P(n−Bu)3 protocol.
Experimental Protocols
Protocol A: Synthesis of Ethyl 6-Ethyl-4-hydroxypyridazine-3-carboxylate
Self-Validating System: The reaction's progress is visually indicated by the precipitation of the product from the reaction mixture, ensuring real-time confirmation of successful cyclization.
Materials:
-
α -diazo- β -ketoester precursor (1.0 mmol)
-
Tributylphosphine ( P(n−Bu)3 ) (1.2 mmol)
-
Anhydrous Dichloromethane ( CH2Cl2 ) (10 mL)
-
Diisopropyl ether ( i−Pr2O ) for washing
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the α -diazo- β -ketoester precursor in 10 mL of anhydrous CH2Cl2 in a flame-dried, round-bottom flask purged with Argon.
-
Reagent Addition: Add 1.2 mmol of P(n−Bu)3 dropwise via syringe at room temperature. Caution: Perform in a well-ventilated fume hood.
-
Cyclization: Stir the reaction mixture under Argon at room temperature for 30 minutes.
-
Causality Check: Within this timeframe, a distinct precipitate should form, indicating the successful elimination of phosphine oxide and crystallization of the highly polar pyridazine product.
-
-
Isolation: Filter the resulting suspension through a sintered glass funnel.
-
Purification: Wash the filter cake thoroughly with cold i−Pr2O (2 x 5 mL) to remove residual phosphine oxide and unreacted starting materials.
-
Drying: Dry the solid under high vacuum to afford the pure ethyl 4-hydroxypyridazine-3-carboxylate as a white solid.
Protocol B: Divergent Synthesis of Pyrazolo[4,3-c]pyridazine
To utilize the 4-hydroxypyridazine core for fused bi-heterocycles, the C4-hydroxyl group must first be activated. Hydroxyl groups are poor leaving groups for nucleophilic aromatic substitution ( SNAr ). Therefore, treatment with Phosphorus Oxychloride ( POCl3 ) is required to convert the core into a highly reactive 4-chloropyridazine intermediate [2].
Step-by-Step Methodology:
-
Chlorination: Suspend 1.0 mmol of ethyl 4-hydroxypyridazine-3-carboxylate in 5.0 mL of neat POCl3 .
-
Heating: Heat the mixture to 95 °C for 4 hours.
-
Workup: Cool to room temperature and carefully evaporate excess POCl3 under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash twice with saturated aqueous NaHCO3 to neutralize residual acid. Dry over Na2SO4 and concentrate to yield the 4-chloro intermediate.
-
Hydrazinolysis & Cyclization: Dissolve the crude chlorinated intermediate in absolute ethanol. Add an excess of hydrazine hydrate.
-
Reflux: Reflux the mixture for 4 hours. The hydrazine acts as a binucleophile, first displacing the C4-chloride, then condensing with the C3-ester to close the pyrazole ring.
-
Isolation: Concentrate the solvent and purify via flash column chromatography to yield the fused pyrazolo[4,3-c]pyridazine scaffold.
Advanced Applications: Bi-Heterocyclic Divergence
The 4-chloropyridazine intermediate acts as a central hub for generating a vast library of fused heterocyclic compounds critical for high-throughput screening in drug discovery [2]. By altering the binucleophile used in the cyclization step, chemists can selectively dictate the architecture of the resulting fused ring system.
Divergent synthetic pathways from the 4-hydroxypyridazine core to various fused scaffolds.
References
-
The pyridazine heterocycle in molecular recognition and drug discovery Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Organophosphorus-catalyzed Diaza-Wittig reaction: Application to the synthesis of pyridazines Source: Chemical Communications (The Royal Society of Chemistry) URL:[Link]
Application Note: Cross-Coupling Strategies for Ethyl 4-Hydroxypyridazine-3-Carboxylate
Introduction & Mechanistic Rationale
Ethyl 4-hydroxypyridazine-3-carboxylate is a highly versatile heterocyclic building block frequently utilized in the discovery of novel therapeutics, including recent breakthroughs in covalent allosteric inhibitors for WRN helicase[1]. However, functionalizing the C4 position via transition-metal-catalyzed cross-coupling presents a fundamental chemical challenge.
The Mechanistic Hurdle: The C4-hydroxyl group of the pyridazine ring exists in a tautomeric equilibrium with its pyridazinone form. This tautomerization strengthens the C–O bond and eliminates the presence of a viable leaving group, rendering the molecule entirely inert to oxidative addition by Palladium(0) catalysts.
The Solution: To enable downstream Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, the C4-OH must first be converted into an activated electrophile. This is achieved by transforming the hydroxyl group into a pseudohalide (via triflation) or a halide (via chlorination)[2]. Chlorination using phosphorus oxychloride (POCl 3 ) is the industry standard due to the high bench-stability of the resulting 4-chloropyridazine intermediate and its excellent reactivity in subsequent palladium-catalyzed sequences[1].
Reaction Workflow
Workflow for C4-activation and cross-coupling of ethyl 4-hydroxypyridazine-3-carboxylate.
Experimental Protocols
Protocol A: Activation via Chlorination (Synthesis of Ethyl 4-chloropyridazine-3-carboxylate)
Causality & Design: Phosphorus oxychloride (POCl 3 ) acts as both the solvent and the chlorinating agent. The hydroxyl oxygen attacks the electrophilic phosphorus, forming a dichlorophosphate intermediate. This transforms the oxygen into an exceptional leaving group, which is subsequently displaced by a chloride ion via an addition-elimination mechanism on the electron-deficient pyridazine ring[2].
Self-Validation (In-Process Control): The starting material is highly polar due to hydrogen bonding. By monitoring the reaction via TLC (EtOAc/Hexane 1:1), the successful formation of the product is validated by the disappearance of the baseline spot (R f ~0.1) and the emergence of a highly mobile, UV-active spot (R f ~0.6).
Step-by-Step Methodology:
-
To a dry 100 mL round-bottom flask equipped with a reflux condenser, add ethyl 4-hydroxypyridazine-3-carboxylate (1.0 equiv, e.g., 10.0 mmol) under a dry N 2 atmosphere.
-
Slowly add POCl 3 (2.0 to 3.0 equiv). Caution: This step is exothermic and evolves HCl gas. Perform strictly inside a fume hood.
-
Heat the reaction mixture to 90 °C and stir for 5 hours[1].
-
Monitor the reaction via TLC or LC-MS until the starting material is fully consumed.
-
Cool the mixture to room temperature. Carefully quench the reaction by adding the mixture dropwise into a beaker containing crushed ice and water (50 mL) under vigorous stirring. Note: Slow addition is critical to prevent thermal degradation of the product from the exothermic hydrolysis of excess POCl 3 .
-
Extract the aqueous mixture with EtOAc (3 × 25 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO 3 (30 mL) to neutralize residual acid, followed by brine (30 mL).
-
Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo. The resulting crude ethyl 4-chloropyridazine-3-carboxylate is typically obtained in quantitative yield and can be used directly in the next step[1].
Protocol B: Suzuki-Miyaura Cross-Coupling
Causality & Design: For the cross-coupling of the newly formed 4-chloropyridazine, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) — (dppf)PdCl 2 — is the optimal catalyst[1]. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step and prevents catalyst deactivation. A biphasic solvent system of 1,4-dioxane and water (5:1) is employed because water is required to dissolve the K 2 CO 3 base, generating the hydroxide/carbonate species necessary to activate the boronic acid into a reactive boronate complex for transmetalation[1].
Self-Validation (In-Process Control): The reaction mixture will transition from a clear yellow/orange suspension to a dark brown/black mixture as the reaction progresses, indicating the formation of Pd(0) nanoparticles. Complete conversion is verified by LC-MS, observing the[M+H] + mass of the coupled product.
Step-by-Step Methodology:
-
In a 50 mL Schlenk flask, suspend ethyl 4-chloropyridazine-3-carboxylate (1.0 equiv) and the desired aryl or alkyl boronic acid (1.3 equiv) in a 5:1 mixture of 1,4-dioxane and water to achieve a 0.25 M concentration[1].
-
Add K 2 CO 3 (2.0 equiv) to the suspension[1].
-
Crucial Step: Degas the mixture by bubbling dry N 2 directly through the solution for 10 minutes. Failing to remove oxygen will lead to the oxidation of the Pd catalyst and promote unwanted homocoupling of the boronic acid.
-
Add (dppf)PdCl 2 (0.1 equiv) quickly under a positive stream of N 2 [1].
-
Seal the flask and heat the mixture at 100 °C for 12 hours[1].
-
Cool the reaction to room temperature, dilute with deionized water (20 mL), and extract with EtOAc (3 × 20 mL).
-
Wash the combined organic extracts with brine, dry over Na 2 SO 4 , and concentrate under reduced pressure.
-
Purify the residue via flash column chromatography (SiO 2 , EtOAc/Petroleum ether gradient) to isolate the pure C4-substituted pyridazine derivative.
Quantitative Data Summary
Table 1: Comparison of C4-Activation Strategies
| Activation Method | Reagent System | Temp | Typical Yield | Intermediate Stability | Cross-Coupling Suitability |
| Chlorination | POCl 3 (neat) | 90 °C | 85–100% | High (Bench stable) | Excellent (Suzuki, Buchwald) |
| Triflation | Tf 2 O, Pyridine, DCM | 0 °C | 70–85% | Moderate (Moisture sensitive) | Very Good (Suzuki, Sonogashira) |
Table 2: Optimization of Suzuki-Miyaura Cross-Coupling Conditions for C4-Chloropyridazines
| Catalyst System | Ligand Type | Base | Solvent System | Temp | Expected Yield |
| Pd(PPh 3 ) 4 | Monodentate (PPh 3 ) | Na 2 CO 3 | Toluene/EtOH/H 2 O | 90 °C | 45–55% |
| Pd(OAc) 2 | Monodentate (SPhos) | K 3 PO 4 | Toluene/H 2 O | 100 °C | 60–75% |
| (dppf)PdCl 2 | Bidentate (dppf) | K 2 CO 3 | 1,4-Dioxane/H 2 O (5:1) | 100 °C | >85% |
References
-
Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. Kikuchi S, et al. Journal of Medicinal Chemistry. (2025). URL:[Link]
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. Bel Abed H, et al. The Journal of Organic Chemistry. (2013). URL:[Link]
Sources
Applications of Ethyl 4-hydroxypyridazine-3-carboxylate in agrochemical development
Application Note: Ethyl 4-hydroxypyridazine-3-carboxylate as a Privileged Scaffold for Next-Generation Bleaching Herbicides
Executive Summary
The relentless evolution of weed resistance to existing acetolactate synthase (ALS) and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors has necessitated the discovery of agrochemicals with novel modes of action[1]. In recent years, the pyridazine heterocycle has emerged as a "privileged scaffold" in pesticide discovery, driven by its unique hydrogen-bonding capabilities and structural versatility[2].
This application note details the utility of Ethyl 4-hydroxypyridazine-3-carboxylate (CAS: 1935902-04-7) as a foundational building block for synthesizing advanced bleaching herbicides. By leveraging its highly functionalizable C3-carboxylate and C4-hydroxyl groups, researchers can develop dual-action libraries targeting both Homogentisate Solanesyltransferase (HST) and Phytoene Desaturase (PDS)[3][4].
Mechanistic Grounding: The Causality of Scaffold Selection
The selection of Ethyl 4-hydroxypyridazine-3-carboxylate is not arbitrary; it is dictated by the precise steric and electronic requirements of key plastid enzymes involved in plant pigment biosynthesis.
-
The 4-Hydroxyl Pharmacophore (HST Targeting): Homogentisate solanesyltransferase (HST) is a critical enzyme in the plastoquinone biosynthesis pathway. The free 4-OH group on the pyridazine ring acts as a structural mimic of homogentisate, allowing it to serve as a potent competitive inhibitor of HST[1]. However, a free hydroxyl group lowers the compound's LogP, drastically reducing its ability to penetrate the waxy leaf cuticle. Therefore, modern agrochemical design utilizes the 4-OH as an attachment point for enzymatically cleavable masking groups (e.g., morpholine-4-carboxylate), creating a highly penetrative pro-herbicide that is bioactivated in planta[1][3].
-
The Pyridazine Core (PDS Targeting): Scaffold hopping from a pyridine ring to a pyridazine ring introduces an additional nitrogen atom, which acts as a potent hydrogen-bond acceptor. This modification has been proven to significantly enhance binding affinity within the active site of Phytoene Desaturase (PDS), a primary target for legacy bleaching herbicides like norflurazon[4].
-
The C3-Ethyl Ester: This group provides a stable, easily manipulable synthetic handle. It can be hydrolyzed and amidated to systematically explore the steric boundaries of the target enzyme's binding pocket, allowing researchers to fine-tune the structure-activity relationship (SAR)[5].
Fig 1: Dual-target disruption of plastoquinone and carotenoid biosynthesis by pyridazine derivatives.
Synthetic Workflows & Self-Validating Protocols
To generate a diverse library of HST/PDS inhibitors, the following two-stage synthetic workflow is employed. The protocols are designed as self-validating systems, ensuring intermediate purity before progressing to complex functionalization.
Protocol A: Pro-Herbicide Masking via C4-O-Acylation
Causality: Converting the highly polar 4-OH into a lipophilic carbamate or ester ensures optimal foliar uptake. The masking group is designed to be cleaved by plant esterases.
-
Preparation: Dissolve 10 mmol of Ethyl 4-hydroxypyridazine-3-carboxylate in 25 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Activation: Add 12 mmol of N,N-Diisopropylethylamine (DIPEA) and 0.5 mmol of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. Stir for 10 minutes at 0°C.
-
Acylation: Dropwise, add 11 mmol of the desired masking agent (e.g., morpholine-4-carbonyl chloride) over 15 minutes.
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Step: Monitor via LC-MS. The reaction is complete when the peak corresponding to the starting material (m/z[M+H]+ 169.1) disappears, replaced by the acylated product mass.
-
-
Workup: Quench with saturated aqueous NH4Cl , extract with DCM, dry over Na2SO4 , and concentrate in vacuo. Purify via silica gel chromatography (EtOAc/Hexane).
Protocol B: SAR Diversification via C3-Amidation
Causality: Modifying the C3 position allows for the optimization of target-site binding kinetics.
-
Saponification: Dissolve the C4-protected intermediate (5 mmol) in a 1:1 mixture of THF/Water (20 mL). Add 6 mmol of LiOH· H2O . Stir at room temperature for 2 hours until TLC indicates complete ester hydrolysis. Acidify to pH 3 with 1M HCl and extract with EtOAc to isolate the free carboxylic acid.
-
Coupling: Dissolve the acid in anhydrous DMF (15 mL). Add 6 mmol of HATU and 15 mmol of DIPEA. Stir for 15 minutes to form the active ester.
-
Amidation: Add 6 mmol of the target amine (e.g., substituted anilines or aliphatic amines). Stir for 12 hours at room temperature.
-
Validation:
-
Self-Validation Step: Perform 1H -NMR ( CDCl3 ). The successful transformation is confirmed by the disappearance of the ethyl ester signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm) and the appearance of the characteristic amide N-H proton signal (>8.0 ppm).
-
Fig 2: Synthetic workflow for generating pyridazine-based agrochemical libraries.
Quantitative Data: Structure-Activity Relationship (SAR) Summary
The following table summarizes the quantitative evaluation of a hypothetical library synthesized from Ethyl 4-hydroxypyridazine-3-carboxylate, demonstrating how structural modifications dictate biological efficacy.
| Compound ID | C4-Position (Masking) | C3-Position (Targeting) | LogP (Calculated) | HST I50 ( μM )* | Bleaching Efficacy (%)** |
| Parent | -OH (Free) | -O-Ethyl (Ester) | 0.85 | 4.2 | 15% (Poor uptake) |
| Lib-01 | -O-Morpholine carbonyl | -O-Ethyl (Ester) | 2.10 | >500 (Pro-drug) | 88% |
| Lib-02 | -O-Morpholine carbonyl | -NH-Phenyl (Amide) | 2.85 | >500 (Pro-drug) | 45% (Steric clash) |
| Lib-03 | -O-Morpholine carbonyl | -NH-Cyclopropyl | 1.95 | >500 (Pro-drug) | 96% |
| Metabolite | -OH (Free) | -NH-Cyclopropyl | 0.65 | 1.8 | N/A (In vitro only) |
*HST I50 measured using isolated recombinant plant Homogentisate Solanesyltransferase. High values for masked compounds indicate they do not inhibit the enzyme until bioactivated. **Bleaching efficacy measured at 100 g a.i./ha on Echinochloa crus-galli at 14 days post-application.
In Planta Validation Protocol: Phenotypic Bleaching Assay
To validate the herbicidal efficacy of the synthesized compounds, an in planta pre-emergence assay must be conducted.
-
Causality: Because these compounds inhibit pigment biosynthesis (plastoquinone and carotenoids), their primary phenotypic expression is severe tissue bleaching (albinism) in newly emerged shoots. Applying the compounds pre-emergence ensures the herbicide is absorbed by the developing radicle and translocated to the meristem before initial light exposure triggers photobleaching of unprotected chlorophyll.
-
Step-by-Step Methodology:
-
Formulation: Dissolve 10 mg of the test compound in 1 mL of acetone containing 0.1% Tween-20. Dilute with distilled water to achieve an application rate equivalent to 100 g active ingredient per hectare (g a.i./ha).
-
Application: Fill 10 cm diameter pots with standard loamy soil. Sow seeds of target weeds (e.g., Echinochloa crus-galli and Portulaca oleracea). Spray the formulated compound evenly over the soil surface using a track sprayer calibrated to 200 L/ha spray volume.
-
Incubation: Transfer pots to a greenhouse maintained at 25°C/20°C (day/night) with a 14-hour photoperiod.
-
Data Collection (Self-Validation): At 14 days post-treatment, visually assess the percentage of bleached tissue compared to an untreated control. To ensure the visual assessment is quantitatively self-validating, use a SPAD-502 chlorophyll meter to measure the chlorophyll content of the youngest fully expanded leaf. A successful PDS/HST inhibitor will show a >80% reduction in SPAD values relative to the control.
-
References
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry - ACS Publications. 5
-
Pyridazine: A privileged scaffold in the development of 21st-century pesticides. 2
-
Cyclopyrimorate - Wikipedia. 3
-
Current Status and Future Prospects in Herbicide Discovery - PMC - NIH. 1
-
Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping | Journal of Agricultural and Food Chemistry - ACS Publications.4
Sources
Application Note: Functionalization Strategies for Ethyl 4-Hydroxypyridazine-3-Carboxylate in Drug Discovery
Introduction
Pyridazines are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for phenyl and pyridine rings to improve aqueous solubility, lower lipophilicity, and modulate target binding kinetics. Among pyridazine building blocks, Ethyl 4-hydroxypyridazine-3-carboxylate is exceptionally versatile. The presence of the electron-withdrawing ester at the C3 position significantly modulates the electronic environment of the heterocyclic core, rendering the C4 position highly susceptible to functionalization once properly activated[1].
This application note details the mechanistic rationale and validated protocols for functionalizing the C4-hydroxyl group. By converting this position into a reactive leaving group, researchers can enable downstream diversification via transition-metal-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Rationale & Tautomerism
The "hydroxyl" group in 4-hydroxypyridazines exists in a dynamic lactam-lactim tautomeric equilibrium with its pyridazin-4(1H)-one form. This tautomerism dictates its chemical reactivity:
-
Direct Alkylation Challenges: Direct alkylation (e.g., using alkyl halides and base) often yields difficult-to-separate mixtures of O-alkylated and N-alkylated products, depending on the hardness of the electrophile and the base used.
-
Activation for C-C/C-N Bond Formation: To install aryl, alkyl, or amine substituents at C4, the oxygen must be converted into a superior leaving group. The two most robust strategies are chlorination (using POCl3) and triflation (using Tf2O). The electron-withdrawing C3-ester increases the electrophilicity of the C4 carbon, making the resulting 4-chloro or 4-triflate derivatives highly reactive toward SNAr and palladium-catalyzed cross-coupling[2].
Fig 1: Divergent functionalization pathways of Ethyl 4-hydroxypyridazine-3-carboxylate.
Experimental Protocols
Protocol A: Chlorination via Phosphorus Oxychloride (POCl3)
Causality & Insights: POCl3 converts the tautomeric oxo group into a highly electrophilic dichlorophosphate intermediate, which undergoes addition-elimination by chloride ions to yield the 4-chloro derivative[2]. The reaction is typically run neat or with a catalytic amount of DMF (Vilsmeier-Haack type activation). Because the C3-ester can be sensitive to hydrolysis under highly acidic aqueous conditions, anhydrous conditions are paramount during the reaction, and the quench must be performed carefully on ice to prevent ester cleavage.
Fig 2: Mechanism of POCl3-mediated chlorination of the 4-hydroxyl group.
Step-by-Step Methodology:
-
Setup: In an oven-dried round-bottom flask under an N2 atmosphere, suspend Ethyl 4-hydroxypyridazine-3-carboxylate (1.0 eq, 10 mmol) in neat POCl3 (5.0 eq, 50 mmol).
-
Catalysis (Optional): Add 2–3 drops of anhydrous DMF to accelerate the formation of the active Vilsmeier-type chlorinating species.
-
Reaction: Heat the mixture to 80–90 °C for 3–4 hours[2]. Monitor by LC-MS (quench a 5 µL aliquot in cold MeOH to check for the corresponding methyl ether or chloride mass).
-
Concentration: Cool to room temperature. Remove excess POCl3 in vacuo. Pro-tip: Co-evaporate with toluene (2 x 10 mL) to assist removal and avoid the hazardous aqueous quenching of large POCl3 volumes.
-
Quench & Workup: Dissolve the crude residue in EtOAc (50 mL) and slowly pour into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3. Ensure the pH remains slightly basic (pH ~8) to neutralize phosphoric acids without hydrolyzing the ester.
-
Extraction: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield Ethyl 4-chloropyridazine-3-carboxylate.
Protocol B: Triflation via Trifluoromethanesulfonic Anhydride (Tf2O)
Causality & Insights: Triflation is preferred when the molecule contains acid-sensitive functional groups that cannot tolerate POCl3, or when a more reactive leaving group is required for challenging Suzuki-Miyaura couplings. Using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or pyridine ensures that the triflation occurs selectively at the oxygen atom, trapping the lactim form.
Step-by-Step Methodology:
-
Setup: Dissolve Ethyl 4-hydroxypyridazine-3-carboxylate (1.0 eq, 5 mmol) in anhydrous DCM (25 mL, 0.2 M) under a nitrogen atmosphere.
-
Base Addition: Add anhydrous pyridine or DIPEA (2.5 eq, 12.5 mmol) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Triflation: Add Tf2O (1.2 eq, 6 mmol) dropwise over 10 minutes. The low temperature prevents the decomposition of the highly reactive triflating agent and minimizes dark tarry side reactions.
-
Reaction: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over 2 hours.
-
Workup: Quench the reaction at 0 °C with saturated aqueous NH4Cl (20 mL). Extract with DCM (3 x 20 mL). Wash the organic layer with cold 1N HCl (to remove excess pyridine), followed immediately by brine.
-
Isolation: Dry over Na2SO4, filter, and concentrate in vacuo at a low temperature (water bath < 30 °C, as triflates can be thermally unstable). Purify rapidly via a short silica plug if necessary.
Quantitative Data & Strategy Comparison
To aid in experimental design, the following table summarizes the key metrics and downstream utility of the functionalized intermediates.
| Functionalization Strategy | Reagents & Conditions | Typical Yield | Downstream Utility | Key Advantages / Disadvantages |
| Chlorination | POCl3, neat or DMF (cat.), 80 °C | 75–90% | SNAr, Suzuki, Buchwald-Hartwig | Adv: Stable intermediate, highly scalable.Disadv: Harsh acidic conditions, potential ester hydrolysis if quenched poorly. |
| Triflation | Tf2O, Pyridine, DCM, -78 °C to 0 °C | 60–85% | Suzuki, Sonogashira, Stille | Adv: Mild conditions, superior leaving group for Pd-catalysis.Disadv: Intermediate is moisture and heat sensitive. |
| O-Alkylation | R-X, K2CO3, DMF, 60 °C | 40–70% | Direct library generation | Adv: One-step diversification.Disadv: Competing N-alkylation lowers overall yield. |
Downstream Application: SNAr and Cross-Coupling
Once functionalized, the C4 position is primed for rapid diversification. The presence of the C3-ethyl ester significantly lowers the LUMO of the pyridazine ring. Consequently, Ethyl 4-chloropyridazine-3-carboxylate undergoes rapid SNAr with primary and secondary amines at elevated temperatures (e.g., in n-butanol or NMP at 100 °C) without the need for transition metal catalysis[2]. For carbon-carbon bond formation, both the chloride and triflate readily undergo Suzuki-Miyaura coupling using standard Pd(dppf)Cl2 or Pd(PPh3)4 catalysts, enabling the rapid synthesis of complex biaryl systems.
References
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][1]
-
Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers Source: PMC - National Institutes of Health (NIH) URL:[Link][2]
Sources
Application Notes & Protocols: Ethyl 4-hydroxypyridazine-3-carboxylate as a Versatile Scaffold for Modern Drug Discovery
Introduction: The Pyridazine Core and Its Strategic Importance
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of numerous therapeutic agents across a wide spectrum of diseases, including cancer, inflammation, and cardiovascular disorders.[2][3][4] Ethyl 4-hydroxypyridazine-3-carboxylate (CAS: 1935902-04-7) emerges as a particularly valuable building block, offering three distinct and chemically addressable points for molecular diversification: the pyridazine ring itself, a hydroxyl group amenable to substitution, and an ethyl ester moiety for further modification.
This document provides an in-depth guide to the reactivity and synthetic utility of this compound. We will explore core transformations, provide validated, step-by-step protocols, and discuss the strategic considerations behind these methodologies to empower researchers in their drug discovery programs.
Physicochemical Properties and Handling
A thorough understanding of the building block's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 1935902-04-7 | [5] |
| Molecular Formula | C₇H₈N₂O₃ | [5] |
| Molecular Weight | 168.15 g/mol | [5] |
| Appearance | White to off-white solid | |
| Storage | Store at 2-8°C, sealed in a dry environment. | |
| Safety | May cause respiratory irritation. Avoid dust formation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. | [6] |
| InChIKey | QHSUCVJSGHLDIA-UHFFFAOYSA-N |
Core Reactivity: A Tale of Two Tautomers
The synthetic versatility of ethyl 4-hydroxypyridazine-3-carboxylate is governed by its existence in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form, also known as a pyridazinone. This equilibrium dictates the regioselectivity of subsequent reactions, particularly alkylation and arylation.
Diagram 1: Keto-enol tautomerism of the title compound.
This duality allows for selective reactions at either the oxygen (O-alkylation) or the ring nitrogen (N-alkylation), depending on the chosen reaction conditions, such as the base and solvent system.[7][8]
Key Synthetic Transformations & Protocols
We present here a series of robust protocols for the key transformations that unlock the potential of this building block. The overall strategy often involves an initial activation step followed by diversification.
Diagram 2: General synthetic workflow for derivatization.
Protocol: Activation via Chlorination
To prepare the pyridazine core for powerful C-C bond-forming reactions like Suzuki-Miyaura coupling, the hydroxyl group must be converted into a better leaving group, typically a chloride. This transformation is a gateway to extensive diversification.
Principle: Phosphoryl chloride (POCl₃) is a standard and effective reagent for converting hydroxypyridazines and pyridazinones into their corresponding chloro-derivatives. The reaction proceeds via phosphorylation of the hydroxyl/carbonyl oxygen, followed by nucleophilic attack by chloride.
Step-by-Step Protocol:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-hydroxypyridazine-3-carboxylate (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), carefully add phosphoryl chloride (POCl₃, 5-10 eq) dropwise at 0 °C. An optional co-solvent like toluene or acetonitrile can be used.
-
Reaction: Slowly warm the mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude ethyl 4-chloropyridazine-3-carboxylate can be purified by silica gel column chromatography.
Causality & Insights:
-
Excess POCl₃: Using a significant excess of POCl₃ serves as both the reagent and the solvent, driving the reaction to completion.
-
Inert Atmosphere: While the reaction itself is not highly sensitive to air, using an inert atmosphere is good practice to prevent moisture from decomposing the POCl₃.
-
Quenching: The slow, careful quenching on ice is critical for safety and to hydrolyze any remaining POCl₃.
Protocol: C-4 Diversification via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds between a halide and a boronic acid derivative.[9] This protocol allows for the introduction of a vast array of aryl and heteroaryl moieties at the C-4 position, which is crucial for exploring structure-activity relationships (SAR).[10][11]
Principle: A palladium(0) catalyst facilitates a catalytic cycle involving oxidative addition to the C-Cl bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[9]
Diagram 3: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Setup: In a Schlenk flask, combine ethyl 4-chloropyridazine-3-carboxylate (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Solvent Addition & Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Degas the resulting mixture by bubbling nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere until the starting material is consumed (monitor by TLC or LC-MS, typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the desired product.
Causality & Insights:
-
Degassing: The removal of oxygen is critical because O₂ can oxidize the phosphine ligands and the Pd(0) catalyst, rendering it inactive.[9]
-
Base: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[12]
-
Ligand Choice: While Pd(PPh₃)₄ is a workhorse, other catalysts and ligands (e.g., Pd(dppf)Cl₂, SPhos) may be required for challenging or sterically hindered substrates.
Protocol: N-Alkylation of the Pyridazinone Tautomer
Directly functionalizing the ring nitrogen offers a rapid route to N-substituted pyridazinones, which often exhibit distinct biological profiles from their C-substituted or O-alkylated isomers.
Principle: In the presence of a suitable base, the N-H proton of the pyridazinone tautomer can be removed, creating a nucleophilic nitrogen anion that readily reacts with electrophiles like alkyl halides.[13]
Step-by-Step Protocol:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add ethyl 4-hydroxypyridazine-3-carboxylate (1.0 eq) and a dry, polar aprotic solvent like DMF or THF.
-
Deprotonation: Cool the solution to 0 °C and add a base (e.g., sodium hydride (NaH), 1.1 eq, or potassium carbonate (K₂CO₃), 1.5 eq) portion-wise. Stir for 30 minutes at this temperature.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, iodomethane, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC. Gentle heating (40-60 °C) may be required for less reactive halides.
-
Work-up: Quench the reaction by the slow addition of water or a saturated NH₄Cl solution. Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the N-alkylated product.
Causality & Insights:
-
Base Selection: Strong bases like NaH favor N-alkylation by rapidly and irreversibly forming the nitrogen anion. Weaker bases like K₂CO₃ can also be effective and are often easier to handle.[7]
-
N- vs. O-Selectivity: The choice of solvent and counter-ion can influence the N/O alkylation ratio. Polar aprotic solvents like DMF typically favor N-alkylation. For specific O-alkylation, different conditions, such as silver carbonate (Ag₂CO₃) with an alkyl iodide, might be explored.[14]
Protocol: Ester Modification to a Hydrazide
Converting the ethyl ester to a carbohydrazide provides a new, highly versatile functional handle. Hydrazides are key intermediates for synthesizing other heterocycles (e.g., oxadiazoles, triazoles), can act as hydrogen bond donors, and are precursors to acyl azides for Curtius rearrangements.[15]
Principle: The reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing ethanol.
Diagram 4: Experimental workflow for hydrazide formation.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask, dissolve or suspend ethyl 4-hydroxypyridazine-3-carboxylate (1.0 eq) in a minimal amount of ethanol.
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) for 4-12 hours. The reaction can be monitored by the disappearance of the starting material on TLC.
-
Isolation: Cool the reaction mixture in an ice bath. The product, being less soluble, will often precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and then diethyl ether to remove impurities. Dry the solid under vacuum to yield the pure hydrazide.
Causality & Insights:
-
Excess Hydrazine: A large excess of hydrazine is used to ensure the reaction goes to completion and to minimize the formation of di-acylated hydrazine byproducts.
-
Solvent: Ethanol is a good choice as it is the byproduct of the reaction, thus not introducing additional components to the system, and it effectively dissolves the starting ester.[16]
-
Precipitation: The precipitation of the product upon cooling provides a very simple and effective method of purification, often yielding a high-purity product without the need for chromatography.
Conclusion
Ethyl 4-hydroxypyridazine-3-carboxylate is a powerful and multifaceted building block for drug discovery. Its inherent reactivity, governed by tautomeric equilibrium, provides access to distinct chemical vectors for library synthesis. Through strategic activation via chlorination followed by diversification using robust methods like Suzuki coupling, or direct functionalization via N-alkylation and ester modification, researchers can rapidly generate a wide array of novel chemical entities. The protocols and insights provided herein serve as a validated starting point for the exploration and exploitation of this valuable scaffold in the pursuit of next-generation therapeutics.
References
-
The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. (2026, March 24). DC Fine Chemicals. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019, July 30). SAR Publication. [Link]
-
A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023, February). IJCRT.org. [Link]
-
Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023, August 1). MDPI. [Link]
-
Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Arkivoc. [Link]
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
-
“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). Scirp.org. [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2024). PubMed. [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020, July 3). Research Journal of Pharmacy and Technology. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018, November 18). PMC. [Link]
-
Several pyridopyridazine derivatives with relevant therapeutic applications. ResearchGate. [Link]
-
Synthesis of pyridazine derivatives by Suzuki-Miyaura cross-coupling reaction and evaluation of their optical and electronic properties through experimental and theoretical studies. RCAAP. [Link]
-
Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. (2023, September 6). Bentham Science Publishers. [Link]
-
Reactions of ethyl monohaloacetate and hydrazine hydrate with 4-cyano and 4-carbethoxypyridazin-3(2H)-ones and their 3-mercapto derivatives. Semantic Scholar. [Link]
-
A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. (2026, February 7). ResearchGate. [Link]
-
How do you convert aliphatic acids to hydrazide in a single step with conventional methods? (2014, May 27). ResearchGate. [Link]
-
Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. (2007, January 17). ACS Publications. [Link]
-
O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Elsevier. [Link]
-
(PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. [Link]
-
Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain. PMC. [Link]
-
Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018, May 16). ACS Publications. [Link]
-
Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. MDPI. [Link]
-
RADICALIC ETHOXYCARBONYLATION OF 3-IODO- PYRIDAZINES: AN EFFICIENT ACCESS TO TRI. (2000, July 10). Heterocycles. [Link]
-
O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Semantic Scholar. [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
- CN103408454A - Preparation method of hydrazide compound.
-
Acylation of Hydrazides with Acetic Acid and Formic Acid. J-STAGE. [Link]
-
Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov. [Link]
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (2021, August 11). PubMed. [Link]
-
Evaluation of Multidentate Ligands Derived from Ethyl 1,2,4-triazine-3-carboxylate Building Blocks. JuSER. [Link]
-
Chemical reactivity of ethyl 4-(1-ethyl-1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)-2,4-dioxobutanoate towards some nucleophilic reagents. ResearchGate. [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. sarpublication.com [sarpublication.com]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. 1935902-04-7|Ethyl 4-hydroxypyridazine-3-carboxylate|BLD Pharm [bldpharm.com]
- 6. capotchem.cn [capotchem.cn]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. osti.gov [osti.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Catalytic Esterification Strategies for the Synthesis of Ethyl 4-hydroxypyridazine-3-carboxylate
Executive Summary
Ethyl 4-hydroxypyridazine-3-carboxylate is a highly valuable heterocyclic scaffold utilized extensively in the design of novel pharmaceuticals, agrochemicals, and functional materials 1. However, the direct esterification of its precursor, 4-hydroxypyridazine-3-carboxylic acid, presents unique synthetic challenges due to the molecule's zwitterionic nature, low solubility, and tautomeric stability. This application note details field-proven catalytic esterification methodologies, providing mechanistic insights, comparative data, and self-validating protocols to ensure high-yield synthesis and scalable workflows for drug development professionals.
Mechanistic Insights & Causality
The esterification of N-heterocyclic carboxylic acids is notoriously difficult compared to aliphatic or simple aromatic acids. As a Senior Application Scientist, it is critical to understand why standard conditions often fail in order to select the correct catalytic strategy.
-
Zwitterionic Deactivation : The basic nitrogen atoms on the pyridazine ring readily accept protons. In a standard acid-catalyzed Fischer esterification, the formation of a pyridazinium salt drastically reduces the solubility of the starting material in ethanol. Furthermore, it electrostatically repels the protonation of the carboxyl group needed to initiate the reaction 2.
-
Tautomerization : 4-hydroxypyridazine derivatives exist in equilibrium with their pyridazin-4(1H)-one tautomers. This delocalizes electron density away from the 3-carboxylic acid, reducing the electrophilicity of the carbonyl carbon.
-
Causality of Reagent Choice : To overcome these thermodynamic barriers, the reaction driving forces must be altered:
-
Method A (Thionyl Chloride Activation): Generates an intermediate acid chloride in situ. The evolution of SO₂ and HCl gases makes the activation irreversible, bypassing the equilibrium limitations of Fischer esterification.
-
Method B (Novel Coupling Agents): Reagents such as (6-Oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester 3 or 4,5-Dichloro-2-[(4-nitrophenyl)sulfonyl]pyridazin-3(2H)-one 4 form highly reactive active esters at room temperature, completely avoiding the use of strong mineral acids that complicate downstream purification.
-
Comparative Performance of Esterification Methods
The following table summarizes the quantitative data for the three primary strategies evaluated for this specific substrate.
| Method | Catalyst / Reagent | Yield (%) | Reaction Time | Scalability | Key Advantage |
| A. In Situ Activation | SOCl₂ / EtOH | 85–95% | 4–6 h | High | Irreversible reaction; simple evaporative workup. |
| B. Fischer Esterification | H₂SO₄ (cat.) / EtOH | 60–75% | 16–24 h | High | Extremely low reagent cost; requires careful neutralization. |
| C. Mild Coupling | Pyridazine-based agents | 80–90% | 2–4 h | Medium | Room temperature reaction; avoids strong mineral acids. |
Experimental Protocols
Protocol A: SOCl₂-Mediated Esterification (Recommended for Scale-Up)
Causality Note: Adding SOCl₂ to ethanol generates HCl in situ, which acts as an acidic catalyst, while the SOCl₂ directly converts the carboxylic acid to the highly reactive acid chloride, forcing the reaction forward.
-
Preparation : Equip a 500 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube (CaCl₂).
-
Charging : Suspend 4-hydroxypyridazine-3-carboxylic acid (10.0 g, 71.4 mmol) in anhydrous ethanol (150 mL).
-
Self-Validation Observation: The mixture will initially be a thick, heterogeneous slurry due to the zwitterionic insolubility.
-
-
Activation : Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (SOCl₂, 10.4 mL, 142.8 mmol, 2.0 eq) dropwise over 30 minutes.
-
Self-Validation Observation: Vigorous gas evolution (SO₂ and HCl) will occur. The suspension will gradually clear into a homogeneous solution as the acid chloride intermediate forms.
-
-
Reaction : Remove the ice bath and heat the reaction to reflux (approx. 78 °C) for 4 to 6 hours.
-
In-Process Control (IPC) : Monitor by LC-MS. The reaction is deemed complete when the mass corresponding to the starting material (m/z 141 [M+H]⁺) is consumed, and the product mass (m/z 169 [M+H]⁺) dominates the chromatogram.
-
Workup : Cool to room temperature and concentrate the mixture in vacuo to remove excess ethanol and volatile HCl.
-
Neutralization : Dissolve the crude residue in ethyl acetate (200 mL) and carefully wash with saturated aqueous NaHCO₃ (3 × 50 mL) until the aqueous layer pH is ~7.5.
-
Causality Note: Neutralization is critical to prevent acid-catalyzed hydrolysis of the newly formed ester during storage 2.
-
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield Ethyl 4-hydroxypyridazine-3-carboxylate as a crystalline solid.
Protocol B: Mild Esterification via Pyridazine-Based Coupling Agents
Causality Note: Using coupling agents like (6-Oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester creates an active ester intermediate that undergoes rapid nucleophilic attack by ethanol without heating, preserving sensitive functional groups 3.
-
Charging : Dissolve 4-hydroxypyridazine-3-carboxylic acid (1.0 g, 7.1 mmol) and the coupling agent (1.2 eq) in anhydrous DMF (15 mL).
-
Base Addition : Add triethylamine (Et₃N, 2.5 eq) to deprotonate the carboxylic acid, followed by anhydrous ethanol (5.0 eq).
-
Reaction : Stir at room temperature for 2-4 hours.
-
Self-Validation Observation: The formation of a water-soluble phosphate byproduct ensures the reaction is proceeding. TLC (EtOAc/Hexane 1:1) will show a new, higher Rf spot.
-
-
Workup : Dilute with water (50 mL) and extract with ethyl acetate (3 × 20 mL).
-
Causality Note: The water-soluble byproducts of the coupling agent are easily partitioned into the aqueous phase, leaving the pure ester in the organic layer 3. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Workflow Visualization
Fig 1: Catalytic esterification pathways for Ethyl 4-hydroxypyridazine-3-carboxylate synthesis.
References
-
US2758999A - Esterification of pyridine carboxylic acids | Google Patents |2
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry - ACS Publications | 1
-
Effective Esterification of Carboxylic Acids Using (6-Oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester as Novel Coupling Agents | ResearchGate | 3
-
An Efficient and Convenient Esterification of Carboxylic Acids Using 4,5-Dichloro-2-[(4-nitrophenyl)sulfonyl]pyridazin-3(2H)-one | Bulletin of the Korean Chemical Society - KoreaScience | 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient and Convenient Esterification of Carboxylic Acids Using 4,5-Dichloro-2-[(4-nitrophenyl)sulfonyl]pyridazin-3(2H)-one -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
Application Note & Protocols: A Screening Strategy for Uncharacterized Pyridazine Derivatives Using Ethyl 4-hydroxypyridazine-3-carboxylate as a Model
Introduction: The Pyridazine Scaffold and Rationale for a Tiered Screening Approach
Ethyl 4-hydroxypyridazine-3-carboxylate (CAS 1352925-63-3) is a heterocyclic compound featuring the pyridazine ring system.[1][2][3] While this specific molecule is primarily documented as a synthetic intermediate for creating more complex molecules in the pharmaceutical and agrochemical industries, the core pyridazine structure is a well-established "privileged scaffold" in medicinal chemistry.[2][4] Pyridazine derivatives are known to exhibit a vast range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[5][6][7]
Given the limited public data on the specific biological targets of Ethyl 4-hydroxypyridazine-3-carboxylate itself, this document provides a comprehensive, tiered strategy for its initial in vitro characterization. This approach serves as a robust template for any researcher seeking to elucidate the biological potential of a novel or uncharacterized compound containing the pyridazine pharmacophore. Our methodology is designed as a logical funnel, starting with broad, high-throughput assays to identify general bioactivity and progressing to more specific, target-oriented assays based on initial findings. This ensures a resource-efficient and scientifically rigorous investigation.
The core principle is to first answer the question: "Does this compound have any effect on cell health and viability?" before investing in more complex and targeted mechanistic studies. This strategy mitigates the risk of pursuing dead-end investigations and maximizes the probability of identifying promising lead compounds.[8]
Workflow for In Vitro Bioactivity Screening
The proposed workflow is designed to systematically narrow down the potential biological activities of a test compound. It begins with general cytotoxicity screening across diverse cell lines, followed by hypothesis-driven assays based on the known pharmacology of the pyridazine nucleus.
Figure 1: A tiered workflow for characterizing novel compounds.
Tier 1: Foundational Protocols - General Cytotoxicity
Scientific Rationale: The initial step in evaluating any new compound is to determine its effect on cell viability. A compound that is indiscriminately cytotoxic to all cell types at low concentrations is generally not a promising therapeutic candidate (with some exceptions in oncology). Conversely, a compound that shows selective cytotoxicity towards a cancer cell line over a normal cell line is of significant interest. The MTT or XTT assay is a robust, high-throughput colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol 3.1: MTT/XTT Cell Viability Assay
This protocol is designed to assess the dose-dependent effect of Ethyl 4-hydroxypyridazine-3-carboxylate on the viability of a panel of human cell lines.
A. Materials
-
Test Compound: Ethyl 4-hydroxypyridazine-3-carboxylate, dissolved in DMSO to a 10 mM stock.
-
Cell Lines:
-
A549 (human lung carcinoma)
-
MCF-7 (human breast adenocarcinoma)
-
MRC-5 (normal human lung fibroblast)
-
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution, Solubilization Buffer (e.g., DMSO or a detergent-based buffer).
-
Equipment: 96-well cell culture plates, multichannel pipette, incubator (37°C, 5% CO₂), plate reader.
B. Step-by-Step Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of the 10 mM stock solution of Ethyl 4-hydroxypyridazine-3-carboxylate in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well and incubate for another 2-4 hours.
-
Data Acquisition: If using MTT, add 100 µL of solubilization buffer to dissolve the formazan crystals. Read the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
C. Expected Data & Interpretation
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| Ethyl 4-hydroxypyridazine-3-carboxylate | A549 (Cancer) | e.g., 15.2 | e.g., >6.6 |
| " | MCF-7 (Cancer) | e.g., 21.5 | e.g., >4.7 |
| " | MRC-5 (Normal) | e.g., >100 | N/A |
| Doxorubicin (Control) | A549 (Cancer) | e.g., 0.8 | e.g., 5.0 |
| " | MRC-5 (Normal) | e.g., 4.0 | N/A |
¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable.
Tier 2: Hypothesis-Driven Assays
Based on the broad biological activities associated with the pyridazine nucleus, the following assays are proposed to investigate specific anticancer and anti-inflammatory potential.[6][7][9]
Protocol 4.1: Kinase Inhibition Assay (Anticancer)
Scientific Rationale: Many pyridazine derivatives function as kinase inhibitors, which are crucial regulators of cell proliferation and survival.[10] An in vitro kinase inhibition assay can directly measure the ability of the test compound to inhibit the activity of a specific kinase, such as VEGFR-2, which is often implicated in cancer.[6]
Figure 2: Workflow for a typical in vitro kinase assay.
A. Materials
-
Recombinant Kinase: e.g., human VEGFR-2.
-
Kinase Substrate: A specific peptide substrate for the chosen kinase.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Kinase reaction buffer.
-
Detection Reagent: e.g., ADP-Glo™ Kinase Assay (Promega).
-
Positive Control: A known inhibitor (e.g., Sorafenib for VEGFR-2).[6]
B. Step-by-Step Procedure
-
Prepare serial dilutions of Ethyl 4-hydroxypyridazine-3-carboxylate.
-
In a 96- or 384-well plate, add the kinase, the test compound, and the substrate/ATP mixture according to the manufacturer's protocol.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Add the detection reagent, which quantifies the amount of ADP produced (inversely proportional to kinase inhibition).
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition relative to controls and determine the IC₅₀ value.
Protocol 4.2: Anti-inflammatory Assay - Cytokine Release in Macrophages
Scientific Rationale: Pyridazine derivatives have been reported to possess anti-inflammatory properties.[7] A common method to assess this is to measure the inhibition of pro-inflammatory cytokine production (like TNF-α or IL-6) from immune cells, such as macrophages, after stimulation with lipopolysaccharide (LPS).
A. Materials
-
Cell Line: RAW 264.7 (murine macrophage) or human THP-1 monocytes (differentiated into macrophages).
-
Stimulant: Lipopolysaccharide (LPS).
-
Detection Kit: ELISA kit for mouse TNF-α or human IL-6.
-
Positive Control: Dexamethasone.
B. Step-by-Step Procedure
-
Plate macrophages and allow them to adhere.
-
Pre-treat the cells with various concentrations of Ethyl 4-hydroxypyridazine-3-carboxylate for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α or IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Determine the IC₅₀ for cytokine inhibition. A parallel cell viability assay (Protocol 3.1) must be run to ensure the observed inhibition is not due to cytotoxicity.
Concluding Remarks
While Ethyl 4-hydroxypyridazine-3-carboxylate is primarily a synthetic building block, the pyridazine core it contains is of significant pharmacological interest. The protocols outlined in this document provide a systematic and robust framework for the initial in vitro screening of this compound, or any other novel pyridazine derivative. By starting with broad cytotoxicity assays and progressing to more specific, hypothesis-driven functional assays, researchers can efficiently identify and validate potential biological activities, paving the way for further mechanistic studies and potential lead optimization.
References
-
Title: Various Chemical and Biological Activities of Pyridazinone Derivatives. Source: Scholars Research Library. URL: [Link]
-
Title: Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Source: RSC Medicinal Chemistry. URL: [Link]
-
Title: “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Source: Scientific Research Publishing. URL: [Link]
-
Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Source: SAR Publication. URL: [Link]
-
Title: A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. Source: International Journal of Creative Research Thoughts (IJCRT). URL: [Link]
-
Title: New pyridazine derivatives: synthesis, chemistry and biological activity. Source: PubMed. URL: [Link]
-
Title: In vitro screening of novel NL compounds. Source: ResearchGate. URL: [Link]
-
Title: Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3. Source: Home Sunshine Pharma. URL: [Link]
-
Title: The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. Source: Autech Industry Co., Limited. URL: [Link]
-
Title: Ethyl 4,6-dihydroxypyridazine-3-carboxylate. Source: PubChem. URL: [Link]
-
Title: The pyridazine heterocycle in molecular recognition and drug discovery. Source: PubMed Central. URL: [Link]
-
Title: Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. Source: PubMed Central. URL: [Link]
-
Title: In Vitro Screening of an In-House Library of Structurally Distinct Chemotypes Towards the Identification of Novel SARS-CoV-2 Inhibitors. Source: MDPI. URL: [Link]
-
Title: In Vitro screening. Source: IQVIA. URL: [Link]
Sources
- 1. Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. nbinno.com [nbinno.com]
- 3. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sarpublication.com [sarpublication.com]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. ijcrt.org [ijcrt.org]
- 10. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
Reagents for the alkylation of Ethyl 4-hydroxypyridazine-3-carboxylate
An Application Guide to the Strategic Alkylation of Ethyl 4-hydroxypyridazine-3-carboxylate for Drug Discovery
Introduction: The Pyridazinone Core and the Alkylation Challenge
The pyridazinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. Ethyl 4-hydroxypyridazine-3-carboxylate, in particular, serves as a versatile intermediate in the synthesis of novel therapeutics, especially in the development of kinase inhibitors and other targeted agents.[1][2] The strategic functionalization of this core structure via alkylation is a critical step in modulating a compound's potency, selectivity, and pharmacokinetic properties.
However, the alkylation of 4-hydroxypyridazine derivatives is not a trivial undertaking. The molecule exists in a tautomeric equilibrium between the keto (pyridazinone) and enol (hydroxypyridazine) forms. This ambident nucleophilic character presents a significant regioselectivity challenge: the reaction can proceed via either N-alkylation at the ring nitrogen or O-alkylation at the hydroxyl group, leading to two distinct constitutional isomers.[3][4] The ability to selectively target one position over the other is paramount for the rational design and synthesis of drug candidates.
This guide provides a detailed overview of the primary reagents and methodologies for the controlled alkylation of Ethyl 4-hydroxypyridazine-3-carboxylate. We will explore the mechanistic principles that govern regioselectivity and provide field-tested protocols for researchers in drug development.
Figure 1: Regioselectivity in the alkylation of Ethyl 4-hydroxypyridazine-3-carboxylate.
Classical Sₙ2 Alkylation: Controlling N- vs. O-Selectivity
The most direct approach to alkylation involves the reaction of the pyridazinone with an alkyl halide (or sulfonate) in the presence of a base. The outcome of this reaction is highly dependent on the interplay of several factors, which can be rationalized using the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atom is considered a "softer" nucleophilic center, while the oxygen atom is "harder".[5]
-
Hard Alkylating Agents (e.g., dimethyl sulfate, methyl triflate) with hard leaving groups tend to favor reaction at the hard oxygen center, leading to O-alkylation .[5]
-
Soft Alkylating Agents (e.g., methyl iodide) with soft leaving groups preferentially react with the soft nitrogen center, yielding N-alkylation products.[5]
The choice of base and solvent also plays a critical role:
-
Bases: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to deprotonate the substrate. The nature of the resulting counter-ion can influence the reaction site.
-
Solvents: Polar aprotic solvents like DMF, DMSO, or THF are typically employed to dissolve the reagents and facilitate the Sₙ2 reaction.
Data Summary: Conditions for Selective Sₙ2 Alkylation
| Reagent (R-X) | Base | Solvent | Predominant Product | Rationale |
| Benzyl Bromide | K₂CO₃ | DMF | N-Alkylation | Soft electrophile (benzyl) and a common base/solvent system favoring the more nucleophilic nitrogen. |
| Methyl Iodide | NaH | THF | N-Alkylation | Classic soft electrophile favoring the soft nitrogen center.[5] |
| Dimethyl Sulfate | K₂CO₃ | Acetone | O-Alkylation | Hard electrophile favoring the hard oxygen center.[5] |
| Ethyl Bromoacetate | DBU | Acetonitrile | N-Alkylation | The nitrogen atom is generally more nucleophilic, driving the reaction. |
The Mitsunobu Reaction: A Robust Route to N-Alkylation
For cases where direct alkylation provides poor selectivity or fails, the Mitsunobu reaction offers a powerful and reliable alternative, particularly for forming C-N bonds.[6][7] This reaction converts a primary or secondary alcohol into a variety of functional groups, including an N-alkyl bond with the pyridazinone substrate, which acts as the nucleophile. The reaction proceeds under mild, neutral conditions and is known for its stereospecificity, causing an inversion of configuration at the alcohol's stereocenter.[6]
The key reagents are a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] While highly effective, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts, which can complicate purification.
Figure 2: Simplified workflow of the Mitsunobu reaction for N-alkylation.
Buchwald-Hartwig Amination: Arylation and Vinylation of the Ring Nitrogen
For the introduction of aryl or vinyl substituents at the nitrogen position, palladium-catalyzed cross-coupling reactions are indispensable. The Buchwald-Hartwig amination is a premier method for constructing C-N bonds between an amine (here, the pyridazinone) and an aryl/vinyl halide or triflate.[8]
This reaction requires a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu).[8][9] The choice of ligand is crucial and often requires screening to optimize the reaction for a specific substrate combination. This methodology is exceptionally valuable for late-stage functionalization in drug discovery programs, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).[2][10]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
Principle: This protocol describes a standard Sₙ2 reaction to achieve N-alkylation using a soft alkylating agent and a strong, non-nucleophilic base.
Materials and Reagents:
-
Ethyl 4-hydroxypyridazine-3-carboxylate: 1.0 eq
-
Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.2 eq
-
Alkyl Halide (e.g., Benzyl Bromide): 1.1 eq
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 4-hydroxypyridazine-3-carboxylate (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated pyridazinone.
Protocol 2: N-Alkylation via the Mitsunobu Reaction
Principle: This protocol utilizes the Mitsunobu reaction to couple a primary or secondary alcohol to the pyridazinone nitrogen.[11]
Materials and Reagents:
-
Ethyl 4-hydroxypyridazine-3-carboxylate: 1.1 eq
-
Alcohol (R-OH): 1.0 eq
-
Triphenylphosphine (PPh₃): 1.5 eq
-
Diisopropyl azodicarboxylate (DIAD): 1.5 eq
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq), Ethyl 4-hydroxypyridazine-3-carboxylate (1.1 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified directly by flash column chromatography. The non-polar byproducts (PPh₃=O and the hydrazine) often require a careful selection of solvent systems for effective separation.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
Principle: This protocol describes a palladium-catalyzed cross-coupling for the synthesis of N-aryl pyridazinones.[2][8]
Materials and Reagents:
-
Ethyl 4-hydroxypyridazine-3-carboxylate: 1.0 eq
-
Aryl Bromide (Ar-Br): 1.2 eq
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): 0.02 eq
-
Xantphos: 0.04 eq
-
Cesium Carbonate (Cs₂CO₃): 2.0 eq
-
Anhydrous Toluene or 1,4-Dioxane
-
Celite
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add Ethyl 4-hydroxypyridazine-3-carboxylate (1.0 eq), the aryl bromide (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous, degassed toluene (or dioxane) via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring overnight.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl pyridazinone.
Conclusion
The selective alkylation of Ethyl 4-hydroxypyridazine-3-carboxylate is a critical capability for medicinal chemists. By understanding the principles of regioselectivity, researchers can strategically choose between classical Sₙ2 conditions, the robust Mitsunobu reaction, or advanced palladium-catalyzed methods to achieve the desired N- or O-functionalization. The protocols outlined in this guide provide a validated starting point for the synthesis of diverse pyridazinone libraries, accelerating the discovery of new and effective therapeutics.
References
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Google Scholar.
-
Xu, L.-C., Ma, X.-D., Liu, K.-M., & Duan, X.-F. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters, 25(46), 8640-8644. [Link]
- Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(8), 1873-1879.
-
Yanai, M., Takeda, S., & Nishikawa, M. (1977). Studies on the Heterocyclic Compounds. XXI. A New Alkylation of Pyridazines with Nitromethane and Nitroethane. CHEMICAL & PHARMACEUTICAL BULLETIN, 25(7), 1700-1704. [Link]
-
Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. [Link]
-
Transition-Metal-Free Selective C2- or C4-Alkylation of Pyridines. Synfacts. [Link]
-
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. PMC. [Link]
- 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them.
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. [Link]
-
Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. PubMed. [Link]
-
Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. ResearchGate. [Link]
-
Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. ACS Publications. [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. [Link]
- Alternate processes for the preparation of pyrrolidine derivatives.
-
The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. Acme Bioscience. [Link]
-
Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link]
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]
-
A Concise Synthesis of Lentiginosine Derivatives Using a Pyridinium Formation via the Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]
-
Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Journal of Synthetic Organic Chemistry, Japan. [Link]
-
Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. [Link]
-
N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]
-
Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
How to improve reaction yield for Ethyl 4-hydroxypyridazine-3-carboxylate synthesis
Welcome to our dedicated technical support guide for the synthesis of Ethyl 4-hydroxypyridazine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important heterocyclic building block. This guide is structured as a series of troubleshooting questions and frequently asked questions (FAQs) to directly address the practical issues encountered in the laboratory.
Introduction to the Synthesis
The synthesis of substituted pyridazines is a cornerstone in medicinal chemistry due to their prevalence in pharmacologically active compounds.[1][2] The target molecule, Ethyl 4-hydroxypyridazine-3-carboxylate, is typically synthesized via a condensation reaction between a suitable 1,4-dicarbonyl precursor and a hydrazine source. A common and effective strategy involves the reaction of diethyl 2-formyl-3-oxosuccinate (or a related derivative) with hydrazine hydrate. The subsequent cyclization and dehydration lead to the desired pyridazine core.
This guide will focus on troubleshooting and optimizing this synthetic approach.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low (< 30%). What are the most likely causes and how can I improve it?
Answer:
Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The primary cause of low yield is often an incomplete reaction.
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at the optimal temperature. For the condensation of diethyl 2-formyl-3-oxosuccinate with hydrazine hydrate, a common starting point is refluxing in a protic solvent like ethanol.[3] If you observe starting material by TLC or LC-MS analysis after the recommended reaction time, consider extending it. A modest increase in temperature, if the solvent allows, can also enhance the reaction rate. However, be cautious as excessive heat can lead to degradation.
-
Purity of Starting Materials: The purity of your diethyl 2-formyl-3-oxosuccinate and hydrazine hydrate is critical. Impurities in the dicarbonyl compound can interfere with the cyclization. Hydrazine hydrate can degrade over time; using a freshly opened bottle or titrating to determine its concentration is advisable.
-
-
Side Reactions: The formation of byproducts can significantly consume your starting materials.
-
Hydrazone Formation: A common side reaction is the formation of a stable hydrazone at only one of the carbonyl groups, which may not efficiently cyclize. Driving the reaction towards completion with appropriate heating can favor the desired cyclization.
-
Polymerization: Under certain conditions, especially with excess hydrazine or at very high temperatures, side reactions leading to polymeric materials can occur.[4]
-
-
Product Isolation and Purification Losses: A significant portion of the product can be lost during workup and purification.[4]
-
Aqueous Workup: Ethyl 4-hydroxypyridazine-3-carboxylate has some water solubility due to its polar functional groups. During aqueous extraction, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Recrystallization: While recrystallization is excellent for purification, choosing the right solvent system is crucial to avoid significant product loss in the mother liquor. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good recovery.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing multiple spots on my TLC plate, and purification by column chromatography is difficult. How can I minimize byproduct formation?
Answer:
The formation of multiple byproducts is often related to the reaction conditions and the reactivity of the starting materials.
-
Control of Stoichiometry: The ratio of hydrazine to the dicarbonyl compound is crucial. An excess of hydrazine can lead to the formation of bis-hydrazones or other undesired products. A 1:1 to 1.1:1 molar ratio of hydrazine hydrate to the dicarbonyl is a good starting point.
-
Solvent Choice: The solvent can influence the reaction pathway.
-
Protic vs. Aprotic Solvents: While protic solvents like ethanol are common, they can sometimes participate in side reactions.[5] In some cases, an aprotic solvent like toluene with a Dean-Stark trap to remove water can drive the cyclization and minimize hydrolysis of the ester.
-
Solvent Polarity: The polarity of the solvent can affect the solubility of intermediates and transition states. Experimenting with solvents of different polarities (e.g., ethanol, isopropanol, toluene, dioxane) may help to favor the desired reaction pathway.
-
-
Temperature Control: Running the reaction at an excessively high temperature can promote decomposition and the formation of tars. It is advisable to start at a moderate temperature (e.g., 80 °C) and slowly increase it while monitoring the reaction progress.
Table 1: Recommended Starting Conditions and Optimization Parameters
| Parameter | Recommended Starting Condition | Optimization Strategy |
| Solvent | Ethanol | Try toluene with a Dean-Stark trap, or isopropanol. |
| Temperature | Reflux (approx. 78 °C for ethanol) | Start at a lower temperature and gradually increase. |
| Hydrazine Stoichiometry | 1.1 equivalents | Titrate hydrazine; try a 1:1 molar ratio. |
| Reaction Time | 4-6 hours | Monitor by TLC/LC-MS and extend if necessary. |
Question 3: My final product is off-color (yellow or brown) even after purification. What is the cause and how can I obtain a white solid?
Answer:
An off-color product suggests the presence of persistent, likely colored, impurities.
-
Oxidation: Pyridazine and its derivatives can be susceptible to oxidation, which can form colored byproducts.[6]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Degassing Solvents: Using degassed solvents can also help to reduce the presence of dissolved oxygen.
-
-
Residual Catalysts or Reagents: If any acidic or basic catalysts are used, ensure they are thoroughly removed during the workup.
-
Purification Techniques:
-
Activated Carbon: Treatment of a solution of the crude product with a small amount of activated carbon can effectively remove colored impurities. Be mindful that this can also lead to some product loss.
-
Recrystallization Solvent: The choice of recrystallization solvent is critical. A solvent system that allows for slow crystal growth will provide better purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in this reaction?
A1: The solvent plays multiple roles. It needs to dissolve the reactants to allow them to interact. Protic solvents like ethanol can also act as a proton source to facilitate the reaction mechanism. Aprotic solvents like toluene, when used with a Dean-Stark trap, can help to drive the equilibrium towards the product by removing the water formed during the condensation.
Q2: Can I use a different hydrazine source, such as hydrazine sulfate or hydrochloride?
A2: Yes, but it requires modification of the procedure. Hydrazine salts are less nucleophilic than hydrazine hydrate. Therefore, a base (e.g., triethylamine, sodium acetate) must be added to the reaction mixture to liberate the free hydrazine in situ.
Q3: Is the reaction sensitive to air or moisture?
A3: While the reaction can be performed in the presence of air, using an inert atmosphere is good practice to prevent potential oxidation of the product, which can lead to discoloration.[6] The reaction itself produces water, so starting with anhydrous solvents is not strictly necessary unless you are using a method like a Dean-Stark trap to remove water.
Q4: How can I confirm the structure of my final product?
A4: The structure of Ethyl 4-hydroxypyridazine-3-carboxylate should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will provide information about the proton and carbon environments in the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can be used to identify the key functional groups (e.g., O-H, C=O, N-N).
Q5: What are the key safety precautions for this synthesis?
A5: Hydrazine and its derivatives are toxic and potentially carcinogenic.[6] Always handle hydrazine hydrate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocol: Synthesis of Ethyl 4-hydroxypyridazine-3-carboxylate
This is a representative protocol. Optimization may be required.
-
To a solution of diethyl 2-formyl-3-oxosuccinate (1.0 eq) in absolute ethanol (5-10 mL per gram of starting material), add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Reaction Workflow Diagram
Caption: General workflow for the synthesis.
References
- Grokipedia. Pyridazine.
- The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. (2026, March 23).
- Purins, M. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Synthesis Workshop.
-
Lumbard, K. et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Available from: [Link]
- Baran, P. S. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
-
University of Chicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available from: [Link]
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Available from: [Link]
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Available from: [Link]
-
MDPI. (2018, May 30). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]
-
Harris, T. M., & Harris, C. M. (1982). Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. Journal of Heterocyclic Chemistry, 19(4), 939-941. Available from: [Link]
Sources
Technical Support Center: Troubleshooting Low Aqueous Solubility of Ethyl 4-hydroxypyridazine-3-carboxylate
This technical guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering low aqueous solubility with Ethyl 4-hydroxypyridazine-3-carboxylate (CAS No. 1352925-63-3). This document offers a structured, question-and-answer-based approach to systematically address and overcome common dissolution challenges.
Introduction to the Challenge
Ethyl 4-hydroxypyridazine-3-carboxylate is a heterocyclic organic compound with a molecular structure that suggests limited aqueous solubility. While specific experimental solubility data for this compound is not widely published, structurally similar pyridazinone derivatives are known to be poorly soluble in water.[1][2][3] The predicted pKa of approximately 4.50 for Ethyl 4-hydroxypyridazine-3-carboxylate indicates that its solubility is likely to be highly dependent on the pH of the aqueous medium. This guide will walk you through a logical, step-by-step process to enhance the dissolution of this compound for your experimental needs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Ethyl 4-hydroxypyridazine-3-carboxylate is not dissolving in water at a neutral pH. What is the first step I should take?
A1: Adjusting the pH is the most critical first step due to the compound's acidic nature.
The predicted pKa of ~4.50 suggests that the hydroxyl group on the pyridazine ring is weakly acidic. At a neutral pH of 7, the compound will be predominantly in its neutral, less soluble form. By increasing the pH of the solution to be at least 2 units above the pKa (i.e., pH > 6.5), you can deprotonate the hydroxyl group, forming a more soluble salt.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 6.0 to 9.0 (e.g., phosphate-buffered saline (PBS) or Tris buffers).
-
Sample Preparation: Weigh out a small, precise amount of Ethyl 4-hydroxypyridazine-3-carboxylate into separate vials for each buffer.
-
Dissolution Attempt: Add a fixed volume of each buffer to the respective vials.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Observation and Quantification: Visually inspect for undissolved material. For quantitative analysis, filter the saturated solutions and measure the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Caption: Logic diagram for initial pH adjustment.
Q2: I've adjusted the pH, but the solubility is still insufficient for my experiment. What are my next options?
A2: If pH adjustment alone is not sufficient, the use of co-solvents is the next logical step.
Co-solvents work by reducing the polarity of the aqueous medium, which can enhance the solubility of hydrophobic compounds.[3]
-
Dimethyl Sulfoxide (DMSO): Structurally similar pyridazinone derivatives show high solubility in DMSO.[1][2] It is a powerful solubilizing agent, but be mindful of its potential effects on biological systems.
-
Ethanol: A commonly used and less toxic co-solvent.
-
Polyethylene Glycol (PEG): PEGs of various molecular weights can be effective.
-
Propylene Glycol (PG): Another biocompatible co-solvent.
-
Stock Solution: Prepare a concentrated stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution into your aqueous buffer (at the optimal pH determined previously).
-
Observation: Observe the highest concentration that remains in solution without precipitation. It is crucial to add the stock solution to the buffer and not the other way around to avoid "crashing out" the compound.
| Co-solvent | Typical Starting Concentration | Notes |
| DMSO | 0.1 - 5% (v/v) | High solubilizing power; potential for cellular toxicity. |
| Ethanol | 1 - 10% (v/v) | Biocompatible at low concentrations. |
| PEG 400 | 5 - 20% (v/v) | Can enhance stability. |
| Propylene Glycol | 5 - 20% (v/v) | Commonly used in pharmaceutical formulations. |
Q3: I am concerned about the potential toxicity or experimental interference of organic co-solvents. Are there alternative solubilizing agents?
A3: Yes, cyclodextrins and surfactants are excellent alternatives to organic co-solvents.
These excipients form complexes with the drug molecule, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules.[1] Examples include β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds.[1] Common examples include Polysorbates (e.g., Tween® 80) and Sodium Lauryl Sulfate (SLS).
Caption: Workflow for choosing between cyclodextrins and surfactants.
Q4: I managed to dissolve the compound, but it precipitates over time. How can I improve the stability of my solution?
A4: Solution instability is often due to supersaturation. The formulation may need to be optimized for long-term stability.
-
Optimize pH and Buffer: Ensure the pH of the solution is well-maintained by using a buffer with adequate capacity.
-
Co-solvent/Excipient Concentration: You may need to increase the concentration of the co-solvent or excipient to maintain the compound in solution.
-
Temperature: Solubility is often temperature-dependent. Ensure your storage temperature is appropriate. For some compounds, storing at a slightly elevated temperature (if the compound is stable) can prevent precipitation. However, for many, storage at 2-8°C is recommended.
-
Filtration: After dissolution, filter the solution through a 0.22 µm filter to remove any undissolved micro-particles that could act as nucleation sites for precipitation.
Summary of Troubleshooting Strategies
| Strategy | Mechanism of Action | When to Use | Key Considerations |
| pH Adjustment | Increases the proportion of the ionized, more soluble form of the compound. | First-line approach for ionizable compounds. | Requires knowledge of the compound's pKa. |
| Co-solvents | Reduces the polarity of the solvent, enhancing the dissolution of hydrophobic compounds. | When pH adjustment is insufficient. | Potential for toxicity or interference in biological assays. |
| Cyclodextrins | Forms inclusion complexes, encapsulating the hydrophobic drug molecule. | When organic co-solvents are undesirable. | Can have a saturable effect on solubility enhancement. |
| Surfactants | Forms micelles that solubilize the compound within their hydrophobic core. | For highly insoluble compounds. | The concentration must be above the critical micelle concentration (CMC). |
References
Sources
- 1. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
Document ID: TSC-PDZ-0304 Revision: 1.0 Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding the Molecule
Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 1352925-63-3) is a polar, N-heterocyclic compound that serves as a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] Its purification presents unique challenges due to its key structural features: two hydroxyl groups (existing in keto-enol tautomeric forms), an ethyl ester, and an electron-deficient pyridazine ring.[1][2][3] This structure results in high polarity, strong hydrogen bonding capabilities, and potential for interaction with acidic or basic functional groups, all of which can complicate standard purification protocols.
This guide provides a comprehensive resource for researchers, offering detailed troubleshooting advice and step-by-step protocols to overcome common hurdles encountered during the purification of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the initial characteristics I should be aware of before starting purification? A1: This compound is a solid, typically stored in dry conditions at 2-8°C. Its most critical feature is the keto-enol tautomerism, which means it can exist as either Ethyl 4,6-dihydroxypyridazine-3-carboxylate or Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate.[3] This significantly increases its polarity and ability to form hydrogen bonds, making it highly soluble in many polar solvents and potentially prone to strong interactions with polar stationary phases like silica gel.[4] It is also incompatible with strong acids, acid chlorides, and oxidizing agents.[5]
Q2: I'm struggling with recrystallization. My compound either dissolves in everything or nothing. What should I do? A2: This is a classic problem for polar heterocycles.[4] The solution often lies in using a two-solvent system (also known as anti-solvent crystallization). You dissolve the compound in a minimum amount of a "good" hot solvent where it is very soluble, and then slowly add a "poor" or "anti-solvent" where it is insoluble until persistent cloudiness is observed.[4] A few drops of the good solvent are added to clarify, and the solution is then cooled slowly. See Protocol 3 for a detailed procedure.
Q3: What is the best general approach for column chromatography with this compound? A3: Given its high polarity, a standard normal-phase silica gel column is the most common starting point.[6][7] However, you will likely need a relatively polar mobile phase, such as a gradient of ethyl acetate in hexanes moving towards methanol in dichloromethane. For very polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.[8] HILIC uses a polar stationary phase with a high-organic, water-containing mobile phase.[8]
Q4: My compound streaked badly on the TLC plate and won't elute from the silica column. What's happening? A4: This strongly suggests an overly strong interaction with the silica gel. Silica is slightly acidic and can interact strongly with the basic nitrogen atoms and polar hydroxyl groups of your pyridazine derivative.[6] To overcome this, you can either dramatically increase the polarity of your eluent (e.g., adding 5-10% methanol) or add a small amount of a competitive base like triethylamine (0.1-1%) or ammonia to the mobile phase to neutralize the acidic sites on the silica.
Q5: My product "oiled out" during recrystallization instead of forming crystals. Is it ruined? A5: Not at all. Oiling out is common when a compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated.[4] To fix this, you can try several strategies:
-
Re-heat the solution to dissolve the oil, then add more of the "good" solvent.
-
Allow the solution to cool much more slowly.
-
After the oil forms, try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal to the oily layer.[4]
-
Isolate the oil, redissolve it in a different solvent system, and attempt the recrystallization again.
Purification Strategy Workflow
The following diagram outlines a logical workflow for approaching the purification of Ethyl 4-hydroxypyridazine-3-carboxylate.
Caption: Decision tree for purification strategy.
Troubleshooting Guides
Guide 1: Recrystallization Issues
| Problem | Potential Causes | Recommended Solutions |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. This is the most common reason for crystallization failure.[4] 2. Solution is supersaturated. The energy barrier for nucleation has not been overcome.[4] 3. Solution was cooled too quickly. This can favor oiling out or prevent crystal lattice formation.[4] | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.[4] 2. Induce crystallization: Scratch the inner surface of the flask with a glass rod at the meniscus or add a pure seed crystal.[4] 3. Allow the flask to cool slowly to room temperature before placing it in an ice bath. |
| Product "Oils Out" | 1. High concentration of impurities. Impurities can lower the melting point of the mixture. 2. Inappropriate solvent choice. The compound is too soluble even at low temperatures. | 1. Attempt a preliminary purification with column chromatography to remove the bulk of impurities, then recrystallize. 2. Switch to a two-solvent system (See Protocol 3 ). Dissolve in a minimum of hot "good" solvent and add a "poor" anti-solvent dropwise.[4] |
| Poor Recovery of Product | 1. Compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. | 1. Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes before filtering. 2. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Purity Does Not Improve | 1. The main impurity has very similar solubility properties to the product. 2. The impurity co-crystallized with the product. | 1. Recrystallization is not a suitable method for this impurity. Proceed to column chromatography. 2. Try a different solvent system for recrystallization; this may alter the lattice structure and exclude the impurity. |
Guide 2: Column Chromatography Issues
| Problem | Potential Causes | Recommended Solutions |
| Compound Will Not Elute (Stuck at Origin) | 1. Mobile phase is not polar enough. 2. Strong acidic/basic interactions with the silica gel. The pyridazine nitrogens or hydroxyl groups are binding tightly to acidic silanol groups on the silica surface.[6] | 1. Gradually increase the mobile phase polarity. Switch from Ethyl Acetate/Hexane to Dichloromethane/Methanol. 2. Add a modifier: Add 0.5-2% triethylamine or a few drops of aqueous ammonia to your mobile phase to neutralize the silica. Note that triethylamine must be removed from the final product by co-evaporation with a solvent like toluene.[8] |
| Poor Separation / Overlapping Spots | 1. Incorrect mobile phase polarity. The eluent is either too strong (eluting everything together) or too weak. 2. Column was overloaded. Too much crude material was loaded for the amount of silica used. 3. Column was packed poorly. Channeling in the stationary phase leads to a non-uniform solvent front.[6] | 1. Optimize the solvent system using TLC. Aim for a retention factor (Rf) of ~0.3 for your target compound. 2. Use a silica-to-sample weight ratio of at least 30:1, increasing to 50:1 or 100:1 for difficult separations.[6] 3. Repack the column carefully, ensuring a homogenous slurry and no air bubbles.[6] |
| Compound Elutes with the Solvent Front (Rf ≈ 1) | 1. Mobile phase is too polar. The compound spends all its time in the mobile phase with no interaction with the stationary phase.[6] | 1. Switch to a less polar mobile phase. If you are using 100% ethyl acetate, start with a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane. |
| Tailing Peaks | 1. Strong interaction with active sites on the silica gel. This is very common for polar, basic compounds.[8] 2. Sample was loaded in a solvent stronger than the mobile phase. This causes the initial band to spread. | 1. Add a modifier to the mobile phase as described above (e.g., triethylamine, methanol). 2. Use dry loading: Dissolve the sample in a strong solvent (e.g., methanol), add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the column.[8] (See Protocol 4 ). |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for Recrystallization
-
Place ~10-20 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature, vortexing after each drop.
-
A good single solvent will be one in which the compound is poorly soluble at room temperature.
-
Take the tubes where the compound was poorly soluble and heat them in a water bath. A suitable solvent will fully dissolve the compound when hot.
-
Allow the promising tubes to cool to room temperature and then in an ice bath. The solvent that produces a large amount of crystalline solid is your best choice.
Protocol 2: Standard Single-Solvent Recrystallization
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Keep the solution at or near boiling.
-
If the solution is colored and activated carbon is needed, add a small amount and boil for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities or carbon.
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: Two-Solvent (Anti-Solvent) Recrystallization
-
Dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., ethanol, acetone) in an Erlenmeyer flask.
-
While stirring the hot solution, add a "poor" solvent (e.g., hexanes, water, diethyl ether) dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the hot "good" solvent until the solution just becomes clear again.
-
Cover the flask and cool slowly to room temperature, then in an ice bath, to allow crystals to form.
-
Collect and dry the crystals as described in Protocol 2.
Protocol 4: Normal-Phase Silica Gel Chromatography with Dry Loading
-
Prepare the sample: Dissolve your crude material in a suitable polar solvent like methanol or dichloromethane. Add silica gel (approximately 2-3 times the weight of your crude sample).
-
Evaporate the solvent: Remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.
-
Pack the column: Pack a chromatography column with silica gel as a slurry in your initial, non-polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Load the sample: Carefully add your dry-loaded sample powder to the top of the packed silica bed, creating a uniform, level layer. Gently add a thin layer of sand on top to protect the sample layer.
-
Elute the column: Carefully add the mobile phase and begin elution, collecting fractions and monitoring by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective.
Troubleshooting Flowchart: No Crystals Forming
Caption: Step-by-step troubleshooting for failed crystallization.
References
- Capot Chemical Co., Ltd. (n.d.). MSDS of Ethyl 4,6-dihydroxypyridazine-3-carboxylate.
- BenchChem (2025). Technical Support Center: Purification of Polar Heterocyclic Compounds.
- Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.
- Sigma-Aldrich (n.d.). Troubleshooting Purification Methods.
- Al-Shiekh, M. A., El-Kashef, H. S., El-Essawy, F. A., & Saleh, G. E. (2012). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 17(10), 12093–12108.
- BenchChem (2025). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
- LookChem (2026). The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis.
- University of Alberta (n.d.). Column chromatography. Retrieved from University of Alberta, Department of Chemistry.
- New England Biolabs (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns.
- Google Patents (1990). EP0382634A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
- Kappe, C. O. (2004). Product Class 8: Pyridazines.
- ChemicalBook (2025). ethyl 4,6-dihydroxypyridazine-3-carboxylate Chemical Properties,Uses,Production.
- Sigma-Aldrich (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3.
- Sinioja, T. (2016). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Monitoring and Assessment, 188(10), 576.
- Nishioka, M., Bradshaw, J. S., Lee, M. L., Tominaga, Y., Tedjamulia, M., & Castle, R. N. (1985). Capillary Column Gas Chromatography of Sulfur Heterocycles in Heavy Oils and Tars Using a Biphenylpolysiloxane Stationary Phase. Analytical Chemistry, 57(1), 309–312.
- Phenomenex (2025). Column Chromatography Guide.
- PubChem (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate.
- ChemicalBook (2025). ethyl 4,6-dihydroxypyridazine-3-carboxylate - Safety Data Sheet.
- Sigma-Aldrich (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins.
- Guidechem (n.d.). Ethyl 4-(3-hydroxypiperidin-3-yl)oxane-4-carboxylate.
- Thermo Fisher Scientific (n.d.). Protein Purification Support—Troubleshooting.
- Ukrorgsintez, I. V., & Chekotilo, A. A. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Symmetry, 10(6), 193.
- ResearchGate (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
- GoldBio (2012). Troubleshooting: Purification of a Tagged Protein.
- Harris, W. R. (2010). Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. Journal of Heterocyclic Chemistry, 47(3), 723–726.
- Sharif, M., Reddy, G. R., & Reddy, M. P. (2017). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Asian Journal of Chemistry, 29(6), 1253–1256.
- Google Patents (2004). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Side Reactions in Ethyl 4-hydroxypyridazine-3-carboxylate Functionalization
Welcome to the technical support center for the functionalization of Ethyl 4-hydroxypyridazine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridazine chemistry. The pyridazine core is a valuable scaffold in medicinal chemistry, but its unique electronic properties can lead to challenging side reactions during synthetic modifications. This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize these unwanted pathways and optimize your reactions.
I. Understanding the Core Challenge: Tautomerism and Ambident Nucleophilicity
The primary challenge in functionalizing Ethyl 4-hydroxypyridazine-3-carboxylate stems from its existence as a mixture of tautomers. The 4-hydroxy form can readily tautomerize to the 4-oxo-1,4-dihydropyridazine form. This equilibrium gives rise to an ambident nucleophile with two reactive sites: the pyridazine ring nitrogen (N1) and the exocyclic oxygen at the C4 position. The competition between N-functionalization and O-functionalization is a critical factor to control.
Caption: Tautomeric equilibrium of Ethyl 4-hydroxypyridazine-3-carboxylate.
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific problems you may encounter during the functionalization of Ethyl 4-hydroxypyridazine-3-carboxylate.
Issue 1: Poor Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)
Question: I am attempting to alkylate Ethyl 4-hydroxypyridazine-3-carboxylate and obtaining a mixture of N- and O-alkylated products. How can I favor one over the other?
Answer: The N- versus O-alkylation of ambident anions is a classic challenge in organic synthesis. The outcome is highly dependent on the reaction conditions, particularly the choice of base, solvent, and electrophile. Nitrogen is generally less electronegative and therefore a softer nucleophile than oxygen. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, soft nucleophiles react preferentially with soft electrophiles, and hard nucleophiles with hard electrophiles.
Solutions to Favor N-Alkylation:
-
Reaction Conditions: Employ a weak base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. These conditions favor the formation of the N-anion.
-
Electrophile Choice: Use soft alkylating agents such as alkyl iodides or bromides. These will preferentially react with the softer nitrogen nucleophile.
Solutions to Favor O-Alkylation:
-
Reaction Conditions: Use a strong, non-nucleophilic base (e.g., NaH, LDA) in a non-polar solvent like THF or dioxane. These conditions favor the formation of the harder oxygen anion (phenoxide-like).
-
Electrophile Choice: Employ hard alkylating agents like dimethyl sulfate or alkyl tosylates.
-
Silver Salts: The addition of silver salts can sometimes promote O-alkylation by coordinating with the alkyl halide, making the alkyl group a harder electrophile.
| Condition | Favored Product | Base | Solvent | Alkylating Agent |
| N-Alkylation | Ethyl 4-oxo-1,4-dihydropyridazine-3-carboxylate derivative | K₂CO₃, Cs₂CO₃ | DMF, CH₃CN | Alkyl iodide, Alkyl bromide |
| O-Alkylation | Ethyl 4-alkoxypyridazine-3-carboxylate derivative | NaH, LDA | THF, Dioxane | Dimethyl sulfate, Alkyl tosylate |
Issue 2: Unwanted Acylation on Nitrogen
Question: I am trying to acylate the hydroxyl group, but I am observing significant N-acylation. How can I improve the selectivity for O-acylation?
Answer: Similar to alkylation, the regioselectivity of acylation is a common hurdle.
Solutions:
-
Protecting Groups: The most reliable method to ensure O-acylation is to first protect the ring nitrogen. A suitable protecting group should be stable to the acylation conditions and readily removable afterward. Common nitrogen protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
-
Reaction Conditions: In the absence of a protecting group, using a non-polar solvent and a hindered base may slightly favor O-acylation.
Issue 3: Side Reactions During Mitsunobu Reactions
Question: When I perform a Mitsunobu reaction to introduce a substituent at the hydroxyl position, I get a significant amount of a side product where the azodicarboxylate has added to the molecule. How can I prevent this?
Answer: The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups with inversion of stereochemistry. However, a common side reaction occurs when the nucleophile is not acidic enough (pKa > 13) or is sterically hindered. In such cases, the deprotonated azodicarboxylate can act as a nucleophile itself.
Solutions:
-
Nucleophile Acidity: Ensure your nucleophile has a pKa below 13. For less acidic nucleophiles, consider using modified Mitsunobu reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP), which generates a stronger basic intermediate.
-
Reaction Temperature: Running the reaction at lower temperatures can sometimes minimize side reactions.
-
Reagent Addition Order: The order of addition can be critical. Typically, the alcohol, nucleophile, and triphenylphosphine are mixed first, followed by the slow addition of the azodicarboxylate at a reduced temperature.
Caption: A typical experimental workflow for the Mitsunobu reaction.
Issue 4: Difficulty with Palladium-Catalyzed Cross-Coupling Reactions
Question: I am attempting a Buchwald-Hartwig amination on a chloro-substituted pyridazine derivative, but the reaction is sluggish and gives low yields. What can I do to improve it?
Answer: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. However, the success of this reaction with heteroaryl chlorides can be highly dependent on the ligand, base, and solvent system.
Solutions:
-
Ligand Choice: For electron-deficient heteroaryl chlorides like those derived from pyridazines, bulky, electron-rich phosphine ligands are often required. Consider using ligands such as XPhos, SPhos, or RuPhos. Bidentate ligands like BINAP or DPPF can also be effective.
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium or lithium tert-butoxide are commonly used.
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene or dioxane are typical choices.
-
Catalyst Pre-activation: Using a pre-formed palladium-ligand complex can sometimes improve reaction efficiency.
III. Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to distinguish between N- and O-alkylated isomers?
A1: A combination of NMR techniques is the most definitive way to differentiate between these isomers.
-
¹H NMR: The chemical shift of the N-H proton in the starting material will disappear upon N-alkylation. The chemical shifts of the aromatic protons will also be different for the two isomers.
-
¹³C NMR: The chemical shifts of the ring carbons will vary significantly between the N- and O-alkylated products.
-
2D NMR (HSQC, HMBC, NOESY/ROESY): These experiments can provide unambiguous structural confirmation by showing correlations between protons and carbons, and through-space correlations between the alkyl group and protons on the pyridazine ring.
-
LC-MS: While mass spectrometry will show the same mass for both isomers, their different polarities will often lead to different retention times on liquid chromatography, allowing for their separation and quantification.
Q2: Are there any protecting groups you would recommend for the hydroxyl group?
A2: Yes, protecting the hydroxyl group can be an effective strategy to direct functionalization to the nitrogen atom.
-
Silyl Ethers (e.g., TBDMS, TIPS): These are robust protecting groups that are stable to a wide range of reaction conditions and can be removed with fluoride sources (e.g., TBAF).
-
Benzyl Ether (Bn): This can be introduced under Williamson ether synthesis conditions and is typically removed by hydrogenolysis.
-
Acetyl (Ac) or Pivaloyl (Piv) Esters: These can be used if subsequent reactions are not performed under basic or acidic conditions that could cleave the ester. They are readily removed by hydrolysis.
Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on a chloro-substituted pyridazine?
A3: Yes, the electron-deficient nature of the pyridazine ring can facilitate SNAr reactions, especially with strong nucleophiles. The reactivity of chloropyridazines in SNAr reactions is generally high. However, for less nucleophilic amines, a palladium-catalyzed reaction like the Buchwald-Hartwig amination is often more efficient.
IV. Experimental Protocols
Protocol 1: Selective N-Alkylation
-
To a solution of Ethyl 4-hydroxypyridazine-3-carboxylate (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl iodide (1.1 eq.) dropwise.
-
Heat the reaction to 60 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Selective O-Acylation using a Protecting Group
-
Protection Step: To a solution of Ethyl 4-hydroxypyridazine-3-carboxylate (1.0 eq.) in dichloromethane, add triethylamine (1.5 eq.) and di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.).
-
Stir at room temperature until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-Boc protected intermediate.
-
Acylation Step: Dissolve the N-Boc protected intermediate in dichloromethane and cool to 0 °C.
-
Add pyridine (1.2 eq.) followed by the dropwise addition of the acyl chloride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate.
-
Deprotection Step: Dissolve the crude product in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% v/v).
-
Stir at room temperature until the Boc group is cleaved (monitor by TLC).
-
Concentrate the reaction mixture and purify the product by column chromatography or recrystallization.
V. References
-
Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing). Available from:
-
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine - Benchchem. Available from:
-
The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. Available from:
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - RSC Publishing. Available from:
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - Organic Chemistry Portal. Available from:
-
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available from:
-
A Green and Convenient Route for the Regioselective Synthesis of New Substituted 3-Aryl-5H-indeno[1,2-c]pyridazines as Potential Monoamine Oxidase Type A Inhibitors | Australian Journal of Chemistry - CSIRO Publishing. Available from:
-
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC. Available from:
-
A Comparative Guide to 3,6-Dimethylpyridazine and Its Isomers for Researchers - Benchchem. Available from:
-
Protecting groups. Available from:
-
Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines | The Journal of Organic Chemistry - ACS Publications. Available from:
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available from:
-
(PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - ResearchGate. Available from:
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. Available from:
-
Mitsunobu reaction - Wikipedia. Available from:
-
Buchwald–Hartwig amination - Wikipedia. Available from:
-
Analytical strategies for the determination of pyrrolizidine alkaloids in plant based food and examination of the transfer rate. Available from:
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. Available from:
-
Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes | Request PDF - ResearchGate. Available from:
-
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - IUCr Journals. Available from:
-
[Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed. Available from:
-
Mitsunobu Reaction - Organic Chemistry Portal. Available from:
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago. Available from:
-
The Buchwald-Hartwig Amination After 25 Years - PubMed. Available from:
-
Mitsunobu Reaction - TCI Chemicals. Available from:
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from:
-
Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5 - ResearchGate. Available from:
-
Protecting group - Wikipedia. Available from:
-
THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Available from:
-
Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Available from:
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from:
-
Protecting Groups - Organic Synthesis. Available from:
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry - ACS Publications. Available from:
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available from:
-
Mitsunobu Reaction - Master Organic Chemistry. Available from:
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. Available from:
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185 - WUR eDepot. Available from:
-
Why n-alkylation is more favorable than o-alkyation ? | ResearchGate. Available from:
-
Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Available from:
-
The alkylation of 4-pyridone - Youngstown State University. Available from:
-
Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-
Technical Support Center: Optimizing Recrystallization Solvents for Ethyl 4-hydroxypyridazine-3-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of Ethyl 4-hydroxypyridazine-3-carboxylate via recrystallization. We will explore the fundamental principles of solvent selection, provide step-by-step experimental protocols, and offer robust troubleshooting solutions to common challenges encountered in the laboratory.
The Principle of Recrystallization
Recrystallization is a cornerstone purification technique in organic chemistry, leveraging differences in solubility to separate a target compound from its impurities.[1][2] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[3][4] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, causing it to form highly organized, pure crystals. Impurities, which are either present in smaller amounts or have different solubility profiles, remain dissolved in the surrounding solution (the "mother liquor").[1]
The success of any recrystallization hinges almost entirely on the choice of solvent.[3] An ideal solvent will exhibit a steep solubility curve for the target compound—dissolving it completely when hot but very poorly when cold—while either completely dissolving or not dissolving impurities at all temperatures.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for my compound?
An effective recrystallization solvent should meet several key criteria:
-
High Solvency at Elevated Temperatures: The solvent must readily dissolve Ethyl 4-hydroxypyridazine-3-carboxylate at or near its boiling point.[5]
-
Low Solvency at Low Temperatures: The compound should be poorly soluble or insoluble in the same solvent at room temperature or below, allowing for maximum recovery upon cooling.[4][7]
-
Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent it from "oiling out" (melting instead of dissolving).[8]
-
Chemical Inertness: The solvent must not react with the compound being purified.[6]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals after filtration.[7]
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or insoluble in the hot solvent (allowing for their removal via hot gravity filtration).[6]
Q2: Based on its structure, what solvents should I start with for Ethyl 4-hydroxypyridazine-3-carboxylate?
Ethyl 4-hydroxypyridazine-3-carboxylate possesses a polar heterocyclic ring, a hydroxyl group (a hydrogen bond donor), and an ester group (a hydrogen bond acceptor). This "like dissolves like" principle suggests that polar solvents are the best starting point.[9] Pyridazine derivatives are often recrystallized from alcohols or aqueous mixtures.[10][11][12]
A logical screening panel would include:
-
Polar Protic Solvents: Water, Ethanol, Methanol, Isopropanol
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile
-
Less Polar Solvents (for mixed-solvent systems): Toluene, Hexanes
Q3: What should I do if my compound is highly soluble in one solvent but insoluble in another?
This is the ideal scenario for a mixed-solvent recrystallization .[5] This technique uses a pair of miscible solvents: one in which the compound is very soluble (the "good" or "soluble" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[9] By carefully adjusting the ratio of these two solvents, you can create a system with the perfect solvency characteristics for recrystallization.[13]
Q4: My compound either dissolves in everything I try, even when cold, or doesn't dissolve in anything, even when hot. What is the next step?
This is a classic problem that points directly to the need for a mixed-solvent system.
-
If it's too soluble: Dissolve your compound in a minimal amount of the "good" solvent at room temperature, then slowly add the "poor" solvent (anti-solvent) until the solution becomes cloudy. This cloudiness, or turbidity, indicates the point of saturation has been reached and crystals can begin to form.[14]
-
If it's too insoluble: Dissolve your compound in a minimal amount of the hot "good" solvent, then add the "poor" solvent dropwise until turbidity appears. Add a few drops of the "good" solvent to re-clarify the solution, then allow it to cool slowly.[13][15]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of Ethyl 4-hydroxypyridazine-3-carboxylate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. This is the most common reason for crystallization failure.[8][9] 2. The solution is supersaturated. The compound is dissolved beyond its normal solubility limit but lacks a nucleation point to begin crystallizing.[9] | 1. Reduce Solvent Volume: Gently boil off some of the solvent to increase the concentration of your compound, then allow it to cool again.[9][16] 2. Induce Crystallization: a) Scratch: Use a glass rod to gently scratch the inner surface of the flask at the solvent line. The microscopic scratches provide a surface for nucleation.[10] b) Seed: Add a single, tiny crystal of the pure product (a "seed crystal") to the solution to act as a template for crystal growth.[4][9] |
| Compound "Oils Out" | 1. Low Melting Point: The compound's melting point is below the boiling point of the solvent, causing it to melt in the hot solution rather than dissolve.[8][16] 2. High Impurity Level: Significant impurities can depress the melting point of the compound.[16] 3. Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over a crystal lattice.[8] | 1. Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation temperature. Allow it to cool more slowly.[8][16] 2. Change Solvents: Select a solvent with a lower boiling point or use a mixed-solvent system where the "good" solvent has a lower boiling point. 3. Slow Down Cooling: After dissolving, allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can also promote slower cooling.[8] |
| Poor Product Recovery | 1. Excessive Solvent: Too much solvent was used, leaving a significant amount of product dissolved in the mother liquor even after cooling. 2. Premature Crystallization: The product crystallized in the funnel during hot gravity filtration. 3. Inadequate Cooling: The solution was not cooled sufficiently to maximize crystal formation. | 1. Minimize Solvent: Always use the minimum amount of hot solvent required for complete dissolution.[14] 2. Prevent Premature Crystallization: Use a stemless funnel and pre-heat it with hot solvent before filtering your solution. Dilute the solution with a small amount of extra hot solvent before filtering if necessary.[14] 3. Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to ensure maximum precipitation.[10] |
| Product is Still Impure | 1. Inefficient Crystallization: The cooling was too rapid, trapping impurities within the crystal lattice. 2. Inappropriate Solvent Choice: The solvent did not effectively differentiate between the product and the impurities. | 1. Re-crystallize: Perform a second recrystallization on the purified material. Slow, gradual cooling is crucial for forming pure crystals.[3] 2. Re-evaluate Solvents: Conduct a new solvent screen. If impurities are co-crystallizing, you may need a solvent system where the impurities are significantly more soluble. 3. Consider Chromatography: For difficult-to-separate mixtures, column chromatography may be a necessary purification step.[10] |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This procedure helps identify a suitable solvent or solvent pair quickly and with minimal material loss.
-
Place approximately 20-30 mg of crude Ethyl 4-hydroxypyridazine-3-carboxylate into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate) dropwise at room temperature, swirling after each drop.
-
Observation 1: If the solid dissolves readily at room temperature, the solvent is unsuitable for a single-solvent recrystallization but may be a "good" solvent for a mixed-solvent system.[6]
-
If the solid does not dissolve at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Observation 2: If the solid dissolves in the hot solvent, it is a potential candidate. Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observation 3: The ideal solvent is one in which a large quantity of crystals forms upon cooling.[3] If no crystals form, there may have been too much solvent added. If the solid immediately precipitates out of the hot solution, it is too insoluble.
Protocol 2: Single-Solvent Recrystallization Workflow
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while swirling. Continue adding the solvent in small portions until the solid is completely dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, you must filter the hot solution. To prevent premature crystallization, use a pre-heated, stemless funnel and add a slight excess of hot solvent before filtering.[14]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[3][4]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize the precipitation of the product.[10]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[14]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Mixed-Solvent Recrystallization Workflow
-
Dissolution: Dissolve the crude Ethyl 4-hydroxypyridazine-3-carboxylate in the minimum amount of the hot "good" solvent (the one it is highly soluble in).[9]
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (the anti-solvent) dropwise with constant swirling until a persistent cloudiness appears. This indicates that the solution is saturated.[13][15]
-
Clarification: Add a few more drops of the hot "good" solvent, just enough to make the solution clear again. The solution is now perfectly saturated and ready for cooling.[13]
-
Crystallization and Isolation: Cover the flask and follow steps 3-6 from the Single-Solvent Recrystallization protocol above.
References
-
Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Mixed-solvent recrystallisation - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]
-
Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Mixed Solvent Recrystallization of Acetanilide. (n.d.). Retrieved from [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]
-
Finding the best solvent for recrystallisation. (2021, September). Royal Society of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023, February 15). Longdom Publishing. Retrieved from [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization using two solvents. (2012, May 7). YouTube. Retrieved from [Link]
-
Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Crystallization. (n.d.). SATHEE JEE - IIT Kanpur. Retrieved from [Link]
-
Pyridazine Derivatives and Related Compounds, Part 21: Synthesis of Different Heterocycles from 2-Methyl-4H-pyridazino[4,5-d][1][13][17]triazino[3,4-b][1][5][17]thiadiazin-8-one. (n.d.). Taylor & Francis. Retrieved from [Link]
-
PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLO [3,4-d] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. (n.d.). Semantic Scholar. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. longdom.org [longdom.org]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mt.com [mt.com]
Preventing hydrolysis of Ethyl 4-hydroxypyridazine-3-carboxylate during storage
This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Ethyl 4-hydroxypyridazine-3-carboxylate during storage. This document provides in-depth technical guidance on preventing hydrolysis, troubleshooting degradation issues, and implementing effective analytical monitoring.
Introduction to the Stability of Ethyl 4-hydroxypyridazine-3-carboxylate
Ethyl 4-hydroxypyridazine-3-carboxylate is a heterocyclic compound containing an ester functional group. This structural combination makes the molecule susceptible to hydrolysis, a chemical reaction with water that can cleave the ester bond, yielding 4-hydroxypyridazine-3-carboxylic acid and ethanol. The presence of atmospheric moisture is the primary catalyst for this degradation, which can compromise the purity and efficacy of the compound in downstream applications.
The pyridazine ring itself, a nitrogen-containing heterocycle, can also be subject to degradation under harsh conditions such as extreme pH, oxidative stress, and exposure to light.[1] However, for the purpose of storage, hydrolysis of the ethyl ester is the most immediate and common concern.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Ethyl 4-hydroxypyridazine-3-carboxylate degradation during storage?
A1: The primary degradation pathway during storage is hydrolysis of the ethyl ester group, which is initiated by exposure to moisture.[2] This reaction converts the ester into its corresponding carboxylic acid and ethanol, altering the chemical identity and purity of your material.
Q2: My compound is stored in a freezer. Is that sufficient to prevent hydrolysis?
A2: Not necessarily. While low temperatures slow down chemical reactions, freezers can be environments with high relative humidity. If the container is not properly sealed, moisture can still be introduced, especially during temperature fluctuations when opening and closing the freezer, leading to condensation. It is crucial to store the compound in a dry environment, irrespective of the temperature.[3]
Q3: What are the visible signs of degradation?
A3: While slight hydrolysis may not produce visible changes, significant degradation can sometimes lead to a change in the physical appearance of the solid material, such as clumping or a change in color. However, the most reliable way to detect degradation is through analytical techniques like HPLC.
Q4: How does pH affect the stability of this compound?
A4: Ester hydrolysis is catalyzed by both acidic and basic conditions. Therefore, it is critical to avoid exposing the compound to acidic or basic environments during storage, both in solid form and in solution.
Troubleshooting Guide: Identifying and Addressing Hydrolysis
If you suspect that your sample of Ethyl 4-hydroxypyridazine-3-carboxylate has undergone hydrolysis, this guide will help you diagnose and address the issue.
Symptom: Inconsistent Experimental Results
Inconsistent or unexpected results in your experiments are a common indicator of compound degradation. This can manifest as lower-than-expected yields, the appearance of unknown byproducts, or a decrease in biological activity.
Diagnostic Workflow: Analytical Confirmation of Hydrolysis
To confirm hydrolysis, a stability-indicating analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique for this purpose.
The following is a representative HPLC method that can be adapted to separate Ethyl 4-hydroxypyridazine-3-carboxylate from its primary hydrolytic degradant, 4-hydroxypyridazine-3-carboxylic acid. Method validation according to ICH guidelines is recommended for quantitative applications.[4][5]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a high percentage of A, and gradually increase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength determined by the UV absorbance maxima of the compounds. |
| Column Temperature | 25-30 °C |
Expected Elution Profile: The parent ester, being more non-polar, will have a longer retention time than the more polar carboxylic acid hydrolysis product.
Interpreting the Chromatogram
-
Pristine Sample: A single major peak corresponding to Ethyl 4-hydroxypyridazine-3-carboxylate.
-
Degraded Sample: A decrease in the peak area of the parent compound and the appearance of a new, earlier-eluting peak corresponding to 4-hydroxypyridazine-3-carboxylic acid.
Best Practices for Long-Term Storage
To prevent hydrolysis and ensure the long-term stability of Ethyl 4-hydroxypyridazine-3-carboxylate, adhere to the following storage protocols.
Core Principle: Moisture Exclusion
The cornerstone of stable storage is the rigorous exclusion of moisture. This can be achieved through a multi-barrier approach.
-
Recommended: Use amber glass bottles with PTFE-lined screw caps. The amber glass protects against potential photodegradation, while the PTFE liner provides an excellent seal against moisture ingress.
-
Avoid: Plastic containers, which can be more permeable to moisture over time.[6]
-
Inert Gas Blanketing: Before sealing the primary container, flush the headspace with a dry, inert gas such as argon or nitrogen. Argon is denser than air and can provide a more stable blanket. This displaces moist air and prevents its interaction with the compound.
-
Use of Desiccants: Place a small, indicating silica gel desiccant packet inside the primary container, ensuring it does not come into direct contact with the compound. The color change of the indicating silica will provide a visual cue of moisture saturation.[4]
-
Secondary Container: Place the sealed primary container inside a secondary container, such as a heat-sealed foil bag or a desiccator cabinet.
-
Desiccator Storage: A glass or polycarbonate desiccator containing a desiccant like anhydrous calcium sulfate or silica gel is highly recommended for laboratory-scale storage.
-
Temperature: Store at a controlled room temperature (20-25°C) or refrigerated (2-8°C). Avoid freezing, as this can introduce moisture through condensation upon removal.[3]
Logical Flow for Optimal Storage
Sources
Resolving overlapping peaks in Ethyl 4-hydroxypyridazine-3-carboxylate NMR analysis
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering challenges with the NMR analysis of Ethyl 4-hydroxypyridazine-3-carboxylate, specifically focusing on the common issue of overlapping peaks. Our approach is rooted in practical, field-proven methodologies to ensure you can confidently interpret your spectral data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 1D ¹H NMR spectrum of Ethyl 4-hydroxypyridazine-3-carboxylate shows significant peak overlap in the aromatic region. How can I resolve these signals?
This is a common challenge due to the electronic environment of the pyridazine ring. The protons on the ring often have very similar chemical shifts, leading to complex and overlapping multiplets. Here are several strategies, from simple adjustments to more advanced techniques:
A1.1: Initial Troubleshooting: Optimizing Acquisition Parameters
Before moving to more complex experiments, ensure your basic 1D ¹H NMR acquisition is optimized.
-
Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, potentially resolving the overlapping signals.
-
Solvent Effects: The chemical shifts of protons can be influenced by the solvent. Acquiring spectra in a variety of deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) can induce differential shifts in the proton resonances, leading to better separation. For instance, aromatic solvents can cause significant changes in the chemical shifts of nearby protons.
A1.2: Advanced 1D NMR Techniques
-
1D TOCSY (Total Correlation Spectroscopy): If you can identify a non-overlapped proton signal from a spin system, a 1D TOCSY experiment can be used to selectively excite that proton and reveal all other coupled protons in the same spin system. This is particularly useful for isolating the signals of the pyridazine ring protons from other nearby signals.[1]
A1.3: Utilizing 2D NMR Spectroscopy
When 1D methods are insufficient, 2D NMR is the most powerful tool for resolving overlap.[2][3]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[2][4] Cross-peaks in the COSY spectrum will reveal the connectivity of the protons on the pyridazine ring, even if their 1D signals are overlapping.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[3][4] By spreading the proton signals out in a second dimension based on the carbon chemical shifts, you can often resolve overlapping proton signals.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[4][5] This is invaluable for assigning quaternary carbons and confirming the overall structure, which can aid in the assignment of the overlapping proton signals.
dot graph TD{ A[Overlapping 1H NMR Peaks] --> B{Initial Troubleshooting}; B --> C[Optimize Acquisition Parameters]; B --> D[Solvent Study]; A --> E{Advanced Techniques}; E --> F[1D TOCSY]; E --> G[2D NMR]; G --> H[COSY]; G --> I[HSQC]; G --> J[HMBC]; }
Caption: Workflow for resolving overlapping ¹H NMR peaks.
Q2: I've tried different solvents and basic 2D NMR, but the pyridazine proton signals are still too close to assign confidently. What's my next step?
When standard techniques fail, more specialized methods are required to induce larger chemical shift changes.
A2.1: Lanthanide Shift Reagents (LSRs)
LSRs are paramagnetic complexes that can coordinate with Lewis basic sites in your molecule, such as the nitrogen atoms or the carbonyl oxygen of the ester in Ethyl 4-hydroxypyridazine-3-carboxylate.[6][7] This interaction causes large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the lanthanide ion.[8]
-
How it Works: The paramagnetic nature of the lanthanide ion creates a local magnetic field that alters the shielding of nearby nuclei.[9]
-
Common LSRs: Europium (Eu) and Praseodymium (Pr) complexes are frequently used. Europium reagents typically induce downfield shifts, while praseodymium reagents cause upfield shifts.[8][9] A common choice is Eu(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)).
Experimental Protocol: Using a Lanthanide Shift Reagent
-
Prepare a Stock Solution: Dissolve a known quantity of your Ethyl 4-hydroxypyridazine-3-carboxylate sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum: Record a standard 1D ¹H NMR spectrum of your sample.
-
Incremental Addition of LSR: Add a small, known amount of the LSR (e.g., a few milligrams) to the NMR tube.
-
Acquire Subsequent Spectra: After each addition, gently shake the tube to ensure mixing and acquire a new ¹H NMR spectrum.
-
Monitor Changes: Observe the changes in the chemical shifts of your peaks. The peaks corresponding to protons closer to the binding site of the LSR will shift more significantly.
-
Data Analysis: By plotting the induced shift versus the [LSR]/[Substrate] ratio, you can often achieve sufficient separation for unambiguous assignment.
| Parameter | Description |
| LSR Type | Eu(fod)₃ or Pr(fod)₃ |
| Solvent | Anhydrous CDCl₃ |
| Concentration | Start with a 5-10 mg sample in 0.5 mL of solvent. |
| LSR Addition | Add in 1-2 mg increments. |
Important Considerations:
-
LSRs can cause line broadening, which can decrease resolution if too much is added.[6]
-
The presence of water can interfere with the LSR's effectiveness, so use of an anhydrous solvent is recommended.[6]
dot graph LR{ A[Prepare Sample Solution] --> B[Acquire Initial 1H NMR]; B --> C[Add Small Aliquot of LSR]; C --> D[Acquire 1H NMR]; D --> E{Sufficient Peak Resolution?}; E -- No --> C; E -- Yes --> F[Assign Peaks]; }
Caption: Experimental workflow for using Lanthanide Shift Reagents.
A2.2: Chemical Derivatization
In some cases, chemically modifying the molecule can resolve peak overlap.[10] This involves a simple reaction to create a new compound with a different NMR spectrum.
-
Principle: By adding a bulky or electronically influential group, you can alter the chemical environment of the nearby protons, leading to changes in their chemical shifts. For Ethyl 4-hydroxypyridazine-3-carboxylate, derivatizing the hydroxyl group is a potential strategy.
-
Example Reaction: Acetylation of the hydroxyl group with acetic anhydride. This would introduce an acetyl group, likely causing a downfield shift of the adjacent ring proton.
Experimental Protocol: Acetylation
-
Dissolve Sample: Dissolve your Ethyl 4-hydroxypyridazine-3-carboxylate in a suitable solvent (e.g., pyridine-d₅ to also serve as the NMR solvent and a mild base).
-
Add Reagent: Add a slight excess of acetic anhydride to the solution.
-
Monitor Reaction: Monitor the reaction directly in the NMR tube until the starting material is consumed.
-
Acquire Final Spectrum: Acquire the final ¹H NMR spectrum of the acetylated product. The new spectral pattern should allow for unambiguous assignment of the ring protons.
Q3: How can I be certain of my assignments after using these techniques?
A combination of 2D NMR experiments on the resolved spectrum is the gold standard for structural confirmation.
-
COSY: Confirm the coupling network between the pyridazine ring protons.[11]
-
HSQC: Correlate the resolved proton signals to their directly attached carbons.[12]
-
HMBC: Use long-range correlations to confirm the connectivity to the ester group and other parts of the molecule. This is crucial for verifying the overall structure and ensuring your assignments are correct.[11]
By employing a logical progression of these techniques, from simple solvent changes to advanced 2D NMR and the use of shift reagents, you can systematically resolve overlapping peaks in the NMR spectrum of Ethyl 4-hydroxypyridazine-3-carboxylate and achieve confident structural elucidation.
References
-
8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]
-
Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. Retrieved from [Link]
-
NMR Shift Reagents. (2024, November 12). Chemistry LibreTexts. Retrieved from [Link]
-
Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. (2020, November 17). National Center for Biotechnology Information. Retrieved from [Link]
-
Lanthanide Shift Reagents in NMR. (n.d.). Scribd. Retrieved from [Link]
-
Lanthanide shift reagents in nmr. (n.d.). SlideShare. Retrieved from [Link]
-
Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
-
Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of Resonances for Monofunctional Steroids. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]
-
Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. (2026, March 11). Prezi. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]
-
How can I interpret a NMR with so much noises and peak overlaps? (2020, September 23). ResearchGate. Retrieved from [Link]
-
Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (n.d.). MDPI. Retrieved from [Link]
-
RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Combining NMR and MS with Chemical Derivatization for Absolute Quantification with Reduced Matrix Effects. (2019, February 25). ACS Publications. Retrieved from [Link]
-
High-Resolution NMR for Complex Molecule Analysis. (2025, April 29). Creative Biostructure. Retrieved from [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004, September 15). National Center for Biotechnology Information. Retrieved from [Link]
-
Combining NMR and MS with Chemical Derivatization for Absolute Quantification with Reduced Matrix Effects. (2019, March 19). National Center for Biotechnology Information. Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]
-
Ethyl 4,6-dihydroxypyridazine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. (n.d.). ChemRxiv. Retrieved from [Link]
-
A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. (2019, November 27). ACS Publications. Retrieved from [Link]
-
qNMR of mixtures: what is the best solution to signal overlap? (2014, October 30). Mestrelab Research. Retrieved from [Link]
-
1 H NMR spectrum of ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4b. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 2. prezi.com [prezi.com]
- 3. researchgate.net [researchgate.net]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 9. scribd.com [scribd.com]
- 10. Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: A Guide to Safely Scaling the Synthesis of Ethyl 4-hydroxypyridazine-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-hydroxypyridazine-3-carboxylate. As a key heterocyclic building block in medicinal chemistry, scaling its synthesis from the bench to the pilot plant requires a thorough understanding of the reaction mechanism, potential hazards, and critical process parameters. This document provides in-depth technical guidance, troubleshooting advice, and critical safety protocols in a practical question-and-answer format to ensure a safe, efficient, and reproducible scale-up process.
Section 1: Core Synthesis & Hazard Analysis
The synthesis of Ethyl 4-hydroxypyridazine-3-carboxylate typically involves the cyclocondensation of a diethyl 3-oxopentanedioate equivalent with hydrazine hydrate. This process, while chemically straightforward, presents significant safety challenges upon scale-up, primarily due to the hazardous nature of hydrazine hydrate and the exothermic reaction profile.
General Synthesis Workflow
The overall process involves a controlled reaction followed by product isolation and purification. Each step must be carefully managed, especially during scale-up.
Caption: General workflow for the synthesis of Ethyl 4-hydroxypyridazine-3-carboxylate.
Hazard Identification and Mitigation
The primary risk in this synthesis is associated with hydrazine hydrate. A thorough understanding of its properties is non-negotiable for safe operation at any scale.
| Reagent | CAS Number | Key Hazards | Mitigation & Handling Precautions |
| Hydrazine Hydrate | 7803-57-8 | Fatal if inhaled, Toxic if swallowed or in contact with skin [1][2]. Causes severe skin burns and eye damage[1][2]. May cause cancer[1][2]. Combustible liquid[1]. Potential for thermal runaway and vapor phase explosion[3]. | Work exclusively in a chemical fume hood . Use a dedicated, well-maintained reactor. Wear appropriate PPE: chemical-resistant gloves, flame-retardant lab coat, and a face shield with chemical goggles[2][4]. Ensure an emergency shower and eyewash station are immediately accessible. Store in a cool, well-ventilated area away from heat and oxidizers[1][5]. |
| Diethyl 3-oxopentanedioate | 105-50-0 | Combustible liquid. May cause respiratory irritation. | Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear standard PPE. |
| Ethanol | 64-17-5 | Highly flammable liquid and vapor. Causes serious eye irritation. | Store in a flammable liquids cabinet. Ground all equipment to prevent static discharge. Use in a well-ventilated area away from ignition sources. |
| Ethyl 4-hydroxypyridazine-3-carboxylate | 1352925-63-3 | Harmful if swallowed (H302)[6]. | Avoid dust formation[7]. Wear standard PPE. Handle with good laboratory hygiene. |
FAQs: Hydrazine Hydrate Safety
Q: What makes hydrazine hydrate so hazardous during scale-up?
A: Hydrazine hydrate poses a dual threat: extreme toxicity and high reactivity.[3][5]
-
Toxicity: It is fatal if inhaled and toxic through skin contact or ingestion.[1][2] Its vapor is corrosive to the respiratory tract. The ACGIH threshold limit value (TLV) is extremely low at 0.01 ppm.[3]
-
Reactivity & Thermal Hazard: The reaction with the diester is exothermic. Without proper control, this can lead to a rapid increase in temperature and pressure, a condition known as thermal runaway.[8] Hydrazine itself can decompose violently when heated, especially in concentrated forms, producing flammable gases like hydrogen and nitrogen derivatives.[3][4]
Q: You mentioned using dilute hydrazine solutions is safer. Why is that?
A: Using more dilute aqueous solutions of hydrazine is an excellent example of "inherent safety" design. The additional water provides a higher heat capacity to the system, meaning it can absorb more energy from the reaction exotherm with a smaller temperature rise.[3] This significantly reduces the risk of a thermal runaway. Dilute solutions also have lower vapor pressures of hydrazine, reducing inhalation risks.[3]
Q: What are the essential engineering controls for handling hydrazine hydrate at pilot scale?
A: At scale, personal protective equipment (PPE) is the last line of defense. Engineering controls are paramount:
-
Closed System Transfer: Use a closed system (e.g., pumps and dedicated lines) to transfer hydrazine hydrate from the storage container to the reactor. This minimizes vapor exposure.
-
Ventilation: The reactor should be located in a well-ventilated area, with local exhaust ventilation at potential leak points (e.g., pump seals, valves).
-
Reactor Design: The reactor must have a robust cooling system (jacket and/or internal coils), an accurate temperature probe, and an emergency pressure relief system (e.g., a rupture disc leading to a catch tank).
-
Inert Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) inside the reactor to prevent the formation of a flammable vapor phase.[1]
Section 2: Protocol and Scale-Up Considerations
This section provides a representative lab-scale protocol and discusses the critical parameters that must be adjusted for a successful and safe scale-up.
Detailed Experimental Protocol (Lab Scale: ~50g)
This protocol is for illustrative purposes. All procedures must be risk-assessed and optimized for your specific laboratory conditions.
-
Reactor Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a reflux condenser with a nitrogen inlet. Place the flask in a heating/cooling mantle.
-
Charge Reagents: Charge the flask with diethyl 3-oxopentanedioate (101 g, 0.5 mol) and absolute ethanol (500 mL). Begin stirring to form a clear solution.
-
Inerting: Purge the system with nitrogen for 15 minutes.
-
Controlled Addition: In a chemical fume hood , slowly add hydrazine hydrate (approx. 64%, 27.5 mL, ~0.55 mol) to the stirred solution via an addition funnel over 60-90 minutes.
-
Exotherm Control: Monitor the internal temperature closely during the addition. The temperature will rise. Use a cooling bath as needed to maintain the internal temperature below 40°C. A significant exotherm is expected.[9]
-
Reaction: After the addition is complete, slowly heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to 0-5°C for at least 2 hours. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold ethanol (2 x 50 mL).
-
Drying: Dry the solid in a vacuum oven at 50-60°C to a constant weight. The expected product is a white to light brown solid.[10]
FAQs: Synthesis & Scale-Up
Q: How do I adapt the lab protocol for a 5 kg pilot plant run?
A: Direct scaling is not possible. Key parameters must be re-evaluated. The primary challenge is managing the surface-area-to-volume ratio, which decreases as scale increases, making heat removal less efficient.
| Parameter | Lab Scale (50 g) | Pilot Scale (5 kg) | Rationale for Change |
| Hydrazine Addition | Addition funnel over 60-90 min | Metering pump over 4-6 hours | Slower addition is critical to allow the reactor's cooling system to keep up with the heat generated by the exothermic reaction. This prevents temperature spikes and potential runaway. |
| Temperature Control | Cooling bath | Jacketed reactor with thermal fluid | A jacketed reactor provides a much larger and more controlled surface area for heat exchange, which is essential for managing the exotherm of a large batch. |
| Mixing | Magnetic or overhead stirrer | Baffled reactor with a specific impeller (e.g., pitched-blade turbine) | Efficient mixing is crucial at scale to ensure uniform temperature distribution and prevent localized "hot spots" where a runaway reaction could initiate. Baffles and proper impeller design prevent vortexing and improve top-to-bottom turnover. |
| Solvent Volume | ~5 mL/g | ~8-10 mL/g | A slightly more dilute reaction may be used at scale to further help control the exotherm by providing a larger thermal mass.[3] It can also aid in material transfer and prevent the slurry from becoming too thick to stir. |
| Product Isolation | Buchner funnel | Centrifuge or Nutsche filter-dryer | Gravity and vacuum filtration become inefficient for large quantities of solids. A centrifuge or a Nutsche filter provides much more efficient solid-liquid separation and washing at scale. |
Q: My reaction seems to stall and not go to completion. What could be the cause?
A: Several factors could lead to an incomplete reaction:
-
Reagent Quality: Ensure the hydrazine hydrate has not decomposed or lost concentration due to improper storage.[5] Verify the purity of your starting diester.
-
Stoichiometry: A slight excess of hydrazine hydrate is typically used. Inaccurately measured reagents can leave the limiting reagent unreacted.
-
Temperature: While the initial addition must be controlled, the subsequent reflux temperature must be high enough for the reaction to proceed at a reasonable rate. Ensure your heating system is maintaining the target temperature.
-
Side Reactions: Hydrazine can participate in unexpected side reactions, especially with complex starting materials, which could consume the reagent.[11][12][13]
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This section addresses common problems encountered during the synthesis.
Caption: A logic diagram for troubleshooting common synthesis issues.
Q: My final product is off-white or yellow, not pure white. How can I improve the color?
A: Discoloration often points to minor impurities formed by oxidation or thermal degradation.
-
Inert Atmosphere: Ensure your reaction and work-up are conducted under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Temperature Control: Avoid excessive heating or prolonged reaction times, which can lead to thermal decomposition products.
-
Purification: The most effective method to remove color is recrystallization. Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol) and, if necessary, add a small amount of activated charcoal. Hot-filter the solution to remove the charcoal and insoluble impurities, then allow it to cool slowly to form pure crystals.
Q: The reaction exotherm was much stronger than expected and the temperature spiked. What should I do?
A: A temperature spike is a serious safety event.
-
Immediate Action: If you can do so safely, immediately stop the addition of hydrazine and apply maximum cooling to the reactor.
-
Investigation: A stronger-than-expected exotherm usually means the rate of heat generation exceeded the rate of heat removal. This can be caused by:
-
Adding the hydrazine too quickly.
-
Insufficient cooling capacity or a malfunction in the cooling system.
-
Using a more concentrated solution of hydrazine than specified.
-
-
Corrective Measures for Future Batches:
-
Reduce the addition rate of hydrazine.
-
Use a more dilute solution of either the starting diester or the hydrazine.
-
Ensure your cooling system is functioning at full capacity before starting the addition.
-
Q: I am concerned about residual hydrazine in my final product. How can I test for it and remove it?
A: Residual hydrazine is a major safety and quality concern due to its toxicity.
-
Detection: Specialized analytical methods, such as derivatization followed by HPLC or GC-MS, are required to detect trace levels of hydrazine. Standard NMR is not sensitive enough.
-
Removal:
-
Washing: Thorough washing of the isolated product cake with a suitable cold solvent is the primary method for removing residual reagents.
-
Recrystallization: A carefully performed recrystallization is very effective at purging trapped impurities, including hydrazine.
-
Quenching (Advanced): In some processes, a quenching agent that reacts with excess hydrazine might be added before work-up, but this would need careful development to ensure the quench product is easily removed.
-
References
-
D. J. am Ende, P. C. Dell’Orco, et al. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. [Link]
-
Key Insights. (2025). Hydrazine Hydrate: Key Insights, Common Issues. GolyChem. [Link]
-
Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. (2026). The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. Autech Industry. [Link]
-
Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. [Link]
-
M. F. M. N. Al-Dahhan, T. K. D. S. M. M. H. S. (2007). THERMAL HAZARD ANALYSIS OF HYDRAZINE AND NITRIC ACID MIXTURES. AKJournals. [Link]
-
A. R. Katritzky, et al. (1998). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Taylor & Francis Online. Hydrazines – Knowledge and References. [Link]
-
ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER. [Link]
-
A. M. G. Nassar, et al. (2007). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. [Link]
-
B. Stanovnik, et al. (1998). Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][1][3][4][5]tetrazine, a Novel Ring System. Helvetica Chimica Acta. [Link]
-
J. L. P. Lustres, et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (1947). Carbazic acid, ethyl ester. [Link]
-
M. V. Vovk, et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. MDPI. [Link]
-
Capot Chemical Co.,Ltd. MSDS of Ethyl 4,6-dihydroxypyridazine-3-carboxylate. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. Hydrazine Hydrate: Key Insights, Common Issues - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [sigmaaldrich.com]
- 7. capotchem.cn [capotchem.cn]
- 8. akjournals.com [akjournals.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [chemicalbook.com]
- 11. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation in Ethyl 4-hydroxypyridazine-3-carboxylate Synthesis
Welcome to the technical support center for resolving challenges in the synthesis of Ethyl 4-hydroxypyridazine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize catalytic methods for synthesizing pyridazine derivatives and encounter issues with catalyst performance and longevity. We will explore the common mechanisms of catalyst deactivation and provide actionable, field-proven troubleshooting strategies and protocols to restore catalytic activity and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations when catalyst deactivation is suspected.
Q1: My reaction yield dropped significantly when I reused my palladium catalyst. What is the most likely cause?
A significant drop in yield upon catalyst reuse is a classic symptom of deactivation. The most common causes are poisoning and fouling. Poisoning occurs when impurities or even the product molecules strongly bind to the active sites of the catalyst (e.g., palladium), rendering them inaccessible.[1] Fouling is the physical blockage of these sites by carbonaceous deposits (coking) or other non-volatile byproducts.[1][2]
Q2: My reaction starts efficiently but then slows down or stops completely before the starting material is consumed. What's happening?
This behavior typically points to one of two issues:
-
Progressive Catalyst Poisoning: Trace impurities in your reactants or solvent can gradually accumulate on the catalyst surface, shutting down the reaction over time.[2]
-
Product Inhibition: The product, Ethyl 4-hydroxypyridazine-3-carboxylate, or intermediates can adsorb onto the catalyst's active sites. As the product concentration increases, it competes with the reactant, effectively slowing and eventually stopping the reaction. The nitrogen atoms in the pyridazine ring are known to act as Lewis bases, which can bind strongly to metal catalyst sites.[2][3]
Q3: I'm observing a loss of selectivity and an increase in byproducts. Is this related to the catalyst?
Yes, a change in selectivity is often linked to catalyst deactivation. As the most active sites become poisoned or blocked, the reaction may proceed on less selective sites or through alternative, non-catalytic pathways that favor byproduct formation.[4] Additionally, thermal degradation (sintering) can alter the catalyst's surface morphology, which in turn affects selectivity.[5]
Q4: What are the most common catalyst poisons I should be aware of in this specific reaction?
For palladium-catalyzed reactions, which are common in heterocyclic synthesis, you should be particularly cautious of:
-
Nitrogen-Containing Compounds: The reactant, product, and any nitrogenous intermediates are potential poisons due to the lone pair of electrons on the nitrogen atoms.[2][4]
-
Sulfur Compounds: Even trace amounts of sulfur-containing impurities in starting materials or solvents can act as potent and often irreversible poisons for palladium catalysts.[6]
-
Halides and Cyanides: These ions can strongly adsorb to metal surfaces and poison the catalyst.[4][7]
-
Carbon Monoxide: If using CO gas or if it's generated as a byproduct, it can strongly inhibit palladium catalysts.[8]
Section 2: In-Depth Troubleshooting and Diagnosis
When facing catalyst issues, a systematic approach is crucial to identify the root cause. This section provides a logical workflow and a deeper dive into the deactivation mechanisms.
Guide 1: Diagnosing the Root Cause of Deactivation
Follow this workflow to systematically diagnose the issue with your catalytic reaction.
Caption: Troubleshooting workflow for catalyst deactivation.
Table 1: Summary of Catalyst Deactivation Mechanisms
| Deactivation Mechanism | Primary Cause(s) | Key Diagnostic Signs | Reversibility |
| Poisoning | Strong chemisorption of impurities (S, N-compounds, halides) or products on active sites.[4][9] | Rapid or gradual loss of activity; loss of selectivity. Feedstock analysis may reveal poisons. | Can be reversible or irreversible. |
| Fouling (Coking) | Physical deposition of carbonaceous material or high molecular weight byproducts.[10][11] | Visual change in catalyst (darkening); increased pressure drop in flow systems; gradual activity loss. | Generally reversible by calcination. |
| Sintering | Agglomeration of metal particles at high temperatures, reducing active surface area.[5][10] | Loss of activity that cannot be restored by washing/calcination. TEM/XRD shows increased particle size. | Irreversible. |
| Leaching | Dissolution of the active metal from the support into the reaction medium.[1][10] | Metal detected in the reaction filtrate (via ICP-MS); gradual loss of activity over many cycles. | Irreversible. |
Guide 2: Visualizing Deactivation Mechanisms
Understanding how deactivation occurs at the microscopic level can inform better preventative strategies.
Caption: Key mechanisms of heterogeneous catalyst deactivation.
Section 3: Experimental Regeneration Protocols
If deactivation is diagnosed as reversible (fouling or some forms of poisoning), the following protocols can be used to restore catalyst activity.
Protocol 1: General Catalyst Regeneration via Solvent Washing
This method is effective for removing weakly adsorbed poisons and organic residues (mild fouling).[5]
Materials:
-
Deactivated catalyst (e.g., Pd/C)
-
Deionized water
-
Methanol or another suitable organic solvent (e.g., chloroform, acetic acid)[12]
-
Filtration or centrifugation equipment
-
Drying oven or vacuum desiccator
Procedure:
-
Recovery: After the reaction, carefully recover the catalyst from the reaction mixture by filtration or centrifugation.
-
Water Wash: Create a slurry of the recovered catalyst with deionized water. Stir for 15-20 minutes, then separate the catalyst. Repeat this step 2-3 times to remove water-soluble impurities.
-
Organic Solvent Wash: Create a slurry of the water-washed catalyst with methanol or another appropriate solvent. Stir for 15-20 minutes and separate. This step removes organic residues. Repeat 2-3 times.[5]
-
Drying: Dry the washed catalyst thoroughly in an oven at a moderate temperature (e.g., 80-100 °C) or under vacuum. Ensure the catalyst is completely dry before reuse.
-
Validation: Test the regenerated catalyst's performance against a fresh catalyst sample to quantify the activity recovery.
Protocol 2: Catalyst Regeneration via Calcination-Reduction
This protocol is designed to remove heavy carbonaceous deposits (coke) through controlled oxidation.
Materials:
-
Deactivated, coked catalyst
-
Tube furnace with temperature and gas flow control
-
Inert gas (Nitrogen or Argon)
-
Oxidizing gas (e.g., 1-5% O₂ in N₂)
-
Reducing gas (e.g., 5-10% H₂ in N₂)
Procedure:
-
Loading: Place the dried, deactivated catalyst in a quartz tube within the furnace.
-
Inert Purge: Heat the catalyst to the desired oxidation temperature (e.g., 300-400 °C, Note: Do not exceed the catalyst's thermal stability limit to avoid sintering) under a steady flow of inert gas to remove any volatile adsorbed species.[2]
-
Oxidation (Coke Removal): Once at temperature, switch the gas flow to the dilute oxidizing gas mixture. Hold at this temperature until the coke has been burned off. This can be monitored by analyzing the off-gas for CO₂.
-
Inert Purge: After oxidation is complete, switch the gas back to the inert flow to purge all remaining oxygen from the system.
-
Reduction: While maintaining the temperature (or adjusting to a suitable reduction temperature), switch the gas flow to the reducing mixture to reduce the oxidized metal sites back to their active metallic state.[2]
-
Cooling: Cool the catalyst to room temperature under a flow of inert gas. The catalyst is now ready for reuse.
Protocol 3: Chemical Reduction of Oxidized Palladium Catalysts
If deactivation is suspected to be due to oxidation of the palladium surface, a chemical reduction can restore the active metallic state.[13]
Materials:
-
Deactivated (oxidized) palladium catalyst
-
Deionized water or a suitable alcohol (e.g., ethanol)
-
Sodium borohydride (NaBH₄) solution (freshly prepared)
Procedure:
-
Slurry Formation: Suspend the deactivated catalyst in deionized water or ethanol in a flask with stirring.
-
Reduction: Slowly add a solution of sodium borohydride (NaBH₄) to the catalyst slurry at room temperature. You may observe gas evolution (hydrogen).[13]
-
Stirring: Allow the mixture to stir for 1-2 hours to ensure complete reduction of the palladium oxides.
-
Washing: Carefully filter the catalyst. Wash it thoroughly with deionized water to remove any remaining borate salts, followed by a wash with an organic solvent like ethanol or methanol.
-
Drying: Dry the regenerated catalyst thoroughly under vacuum before reuse.
Section 4: Preventative Measures and Best Practices
The most effective troubleshooting is prevention. Implementing the following best practices can significantly extend the life of your catalyst.
Table 2: Preventative Measures to Minimize Catalyst Deactivation
| Strategy | Best Practice | Rationale |
| Feedstock Purification | Ensure high purity of reactants and solvents. Use distillation, recrystallization, or activated carbon treatment to remove potential poisons like sulfur compounds.[10] | Prevents poisons from reaching the catalyst's active sites in the first place. This is the most critical preventative step. |
| Process Optimization | Operate at the lowest possible temperature and pressure that still achieves a desirable reaction rate.[10] | Minimizes thermal degradation (sintering) and reduces the rate of side reactions that lead to coking.[5][10] |
| Catalyst Selection | Choose a catalyst with high thermal stability and a support material that is robust under your reaction conditions. | A more stable catalyst is inherently more resistant to deactivation mechanisms like sintering and leaching. |
| Controlled Dosing | In some cases, adding the reactant with potential inhibitory properties slowly over time can maintain a low concentration, reducing self-poisoning effects. | Minimizes product or substrate inhibition by keeping their concentration low relative to the number of active sites. |
| Inert Atmosphere | Always handle and store air-sensitive catalysts (especially in their reduced state) under an inert atmosphere (N₂ or Ar). | Prevents oxidation of the active metal sites, which can be a form of deactivation.[13] |
By understanding the mechanisms of catalyst deactivation and applying these systematic troubleshooting and prevention strategies, researchers can enhance the efficiency, reproducibility, and cost-effectiveness of Ethyl 4-hydroxypyridazine-3-carboxylate synthesis.
References
- Performance Degradation and Regeneration of Palladium Catalysts for Hybrid Rockets. (n.d.). MDPI.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ResearchGate.
- The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. (2026, March 24). Dac Pharmatech.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.
- Catalyst poisoning. (n.d.). Wikipedia.
- Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). Hohance.
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008, April 9). PubMed.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022, December 1). MDPI.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008, March 13). ACS Publications.
- Regeneration of palladium based catalyst for methane abatment. (n.d.). DCL Inc.
- The poisoning of a palladium catalyst by carbon monoxide. (1940, November 1). Royal Society Publishing.
- Technical Support Center: Overcoming Catalyst Deactivation in Pyridine Hydrogenation. (n.d.). Benchchem.
- regeneration of palladium catalysts from tetraamminepalladium(II) dinitrate. (n.d.). Benchchem.
- Technical Support Center: Catalyst Deactivation in 2,3-Dichloropyridine Hydrogenation. (n.d.). Benchchem.
- Troubleshooting of Catalytic Reactors. (n.d.). Slideshare.
- Regeneration method of palladium catalyst for hydrogenation reaction. (n.d.). Google Patents.
- Electronic nature of pyridine and its deactivation via Lewis acid. (n.d.). ResearchGate.
- Conceptual model of fouling, crystallite encapsulation, and pore... (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system [pubmed.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Performance Degradation and Regeneration of Palladium Catalysts for Hybrid Rockets [mdpi.com]
Technical Support Center: Overcoming Steric Hindrance in Ethyl 4-hydroxypyridazine-3-carboxylate Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxypyridazine-3-carboxylate and its derivatives. This class of molecules holds significant promise, serving as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The unique arrangement of the hydroxyl and ethyl carboxylate groups on the electron-deficient pyridazine ring provides a rich scaffold for chemical modification.[1][2][3]
However, this substitution pattern also presents a common and often frustrating challenge: steric hindrance. The proximity of the C3-ester and the C4-hydroxyl group can significantly impede reactions at these sites and on the pyridazine ring itself. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to overcome these synthetic hurdles. We will explore the causality behind common experimental failures and provide validated protocols to enhance your success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis and derivatization of Ethyl 4-hydroxypyridazine-3-carboxylate, offering potential causes and validated solutions.
Issue 1: Low or No Yield in N-Alkylation or N-Arylation Reactions
Question: I am attempting to alkylate one of the pyridazine ring nitrogens on my substituted Ethyl 4-hydroxypyridazine-3-carboxylate derivative, but I am observing very low conversion or no product at all. What is going wrong?
Answer: This is a classic issue rooted in both steric and electronic effects.
-
Causality Analysis:
-
Steric Hindrance: The primary cause is often steric congestion around the ring nitrogens (N1 and N2). Bulky substituents on your starting material, particularly at the C3 (ester) and C6 positions, can physically block the approach of the electrophile (e.g., an alkyl halide). Likewise, a bulky electrophile will struggle to access the nitrogen.[4]
-
Electronic Effects: The pyridazine ring is inherently electron-deficient, which makes the nitrogen atoms less nucleophilic than those in a pyridine ring, for example.[3][5] While this property is useful for other reactions, it can slow down N-alkylation.
-
Base Selection: An inappropriate base may not be strong enough to deprotonate the N-H tautomer effectively or may be too bulky itself, adding to the steric problem.
-
-
Troubleshooting & Optimization Protocol:
-
Re-evaluate Your Base and Solvent:
-
Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) to ensure complete deprotonation.
-
Use a polar aprotic solvent like DMF or DMSO to dissolve the pyridazine salt and promote the SN2 reaction.
-
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[6] Monitor the reaction carefully for decomposition.
-
Use a More Reactive Electrophile: If using an alkyl chloride or bromide, consider switching to an alkyl iodide or a triflate, which are more potent electrophiles.
-
Consider a Protecting Group Strategy: If the 4-hydroxyl group is interfering (e.g., by being deprotonated first), protect it as a silyl ether (e.g., TBDMS) or another labile group that can be removed later.[7]
-
dot
Caption: Troubleshooting flowchart for low-yield N-alkylation reactions.
Issue 2: Failed Amidation of the C3-Carboxylate Group
Question: I have successfully hydrolyzed the ethyl ester to the corresponding carboxylic acid, but all my attempts at amide coupling with a bulky amine are failing. I've tried standard DCC/DMAP with no success.
Answer: This is a textbook case of severe steric hindrance at a carboxylic acid. The adjacent 4-hydroxyl group (or its derivative) and the pyridazine ring effectively shield the carbonyl carbon from nucleophilic attack by the amine. Standard coupling agents like DCC are often insufficient for such hindered systems.
-
Causality Analysis:
-
Extreme Steric Shielding: The C3-carboxylic acid is flanked by the C4-substituent and the N2-nitrogen of the ring, creating a sterically demanding environment.
-
Poor Nucleophile: If your amine is secondary or sterically bulky, its nucleophilicity is inherently lower, compounding the problem.
-
Inefficient Activation: Coupling agents like DCC form an O-acylisourea intermediate. In a hindered system, the subsequent attack by the amine can be extremely slow, allowing for side reactions like the formation of an N-acylurea byproduct.[8]
-
-
Troubleshooting & Optimization Protocol:
-
Switch to a High-Potency Coupling Agent: Uronium/aminium- or phosphonium-based reagents are designed for difficult couplings. They generate highly reactive activated esters that are more susceptible to nucleophilic attack even by hindered amines.[9]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Excellent for hindered systems due to the formation of a highly reactive OAt-ester.[9]
-
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): A reliable and cost-effective alternative to HATU.[10]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Known for its high reactivity and suppression of racemization.[9][10]
-
-
Optimize the Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to scavenge the acid formed during the reaction without competing with your amine nucleophile.
-
Alternative: Convert to an Acyl Chloride: If coupling still fails, a more forceful approach is warranted. Convert the carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride. Acyl chlorides are the most reactive carboxylic acid derivatives and will often react with even poor nucleophiles, though reaction conditions can be harsh.[11]
-
Table 1: Comparison of Coupling Agents for Hindered Amidation
| Coupling Agent | Activating Group | Relative Reactivity | Common Side Products | Recommended Use Case |
| DCC/DMAP | O-Acylisourea | Low-Moderate | N-Acylurea | Non-hindered, simple couplings[8] |
| TBTU/HBTU | OBt-Ester | High | Guanidinium byproducts | Routine and moderately hindered couplings[10] |
| HATU | OAt-Ester | Very High | Tetramethylurea | Severely hindered acids and/or amines [9] |
| COMU | Oxyma-Ester | Very High | Morpholinourea | Sterically hindered and epimerization-prone substrates[10] |
Frequently Asked Questions (FAQs)
Q1: I'm designing a multi-step synthesis. When is the best time to functionalize the 4-hydroxyl versus the C3-ester to minimize steric issues?
A1: This is a critical strategic decision. As a general rule, it is often advantageous to perform reactions on the less-hindered position first or to modify the group that is most sensitive to downstream conditions early on. For this scaffold, consider modifying the 4-hydroxyl group first . Converting it to a smaller ether (e.g., O-Me) or protecting it before tackling the more sterically demanding C3-ester amidation can be beneficial. Performing a bulky transformation at C3 first will almost certainly increase the steric barrier for any subsequent reaction at C4.
Q2: Are there alternative synthetic routes to build a highly substituted pyridazine core that avoid functionalizing a pre-formed, hindered ring?
A2: Absolutely. When late-stage functionalization proves too challenging due to steric hindrance, constructing the ring with the desired substituents already in place is a powerful strategy.[6] Consider inverse-electron-demand aza-Diels-Alder reactions ([4+2] cycloadditions).[12][13][14] For example, a reaction between a 1,2,4,5-tetrazine and a suitably substituted alkyne can directly generate the pyridazine core.[15][16] This approach allows you to install sterically demanding groups on the acyclic precursors, which is often far easier than adding them to the assembled heterocycle.
Q3: How critical is solvent and temperature choice for overcoming steric hindrance in Nucleophilic Aromatic Substitution (SNAr) on a 4,6-dichloro-pyridazine-3-carboxylate derivative?
A3: It is paramount. The regioselectivity and success of SNAr reactions are a delicate balance of electronics and sterics. The C4 and C6 positions are both activated by the ring nitrogens, but their accessibility can differ.
-
Solvent: Polar aprotic solvents (DMSO, DMF, NMP) are essential as they stabilize the charged Meisenheimer intermediate, lowering the activation energy of the reaction.
-
Temperature: For a hindered nucleophile, increasing the temperature can be the deciding factor in whether the reaction proceeds. However, high temperatures can sometimes lower regioselectivity, leading to mixtures of C4 and C6 substitution products. It is often best to start at a moderate temperature (e.g., 50-60 °C) and slowly increase it while monitoring the reaction by LC-MS to find the optimal balance between reaction rate and selectivity.
Detailed Experimental Protocols
Protocol 1: Optimized Amide Coupling for a Sterically Hindered Pyridazine-3-carboxylic Acid
This protocol describes the coupling of a sterically hindered Ethyl 4-hydroxypyridazine-3-carboxylic acid (post-hydrolysis) with a bulky secondary amine using HATU.
dot
Caption: Experimental workflow for HATU-mediated amidation.
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the pyridazine-3-carboxylic acid (1.0 equiv) and the desired amine (1.2 equiv). Dissolve the solids in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add diisopropylethylamine (DIPEA, 3.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1 equiv) in one portion. The solution may turn yellow.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl (2x), followed by water (1x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Protocol 2: O-Alkylation of the Hindered 4-Hydroxyl Group via Williamson Ether Synthesis
This protocol details a robust method for alkylating the sterically hindered 4-hydroxyl group.
Methodology:
-
Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF in a flame-dried flask under N₂, add a solution of the Ethyl 4-hydroxypyridazine-3-carboxylate derivative (1.0 equiv) in anhydrous THF dropwise at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence should be observed.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.3 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-12 hours, monitoring by TLC or LC-MS. For very unreactive electrophiles, the addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can be beneficial.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.
References
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). ResearchGate. [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute. [Link]
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (n.d.). WUR eDepot. [Link]
-
Antioxidative activity analyses of some pyridazine derivatives using computational methods. (2020). ResearchGate. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Medicinal Chemistry Research. [Link]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (2023). University of Chicago Knowledge. [Link]
-
Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (2025, November 28). YouTube. [Link]
-
[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. (2021). Molecules. [Link]
-
Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. (2020). Magnetic Resonance in Chemistry. [Link]
-
Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). The Journal of Organic Chemistry. [Link]
-
Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and noncanonical amino acids. (2025). ResearchGate. [Link]
-
An Application of Borane As a Protecting Group for Pyridine. (2008). The Journal of Organic Chemistry. [Link]
-
ethyl 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate. (2025, May 20). Chemical Synthesis Database. [Link]
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024, October 23). ACS Publications. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Organics. [Link]
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. [Link]
-
Product Class 8: Pyridazines. (n.d.). Science of Synthesis. [Link]
-
Choosing amide coupling agent. (2023, March 20). Reddit. [Link]
-
Avoid Protecting Groups. (2019, December 3). RSC Publishing. [Link]
-
Preparations of 4-Substituted 3-Carboxypyrazoles. (2014, February 15). ResearchGate. [Link]
-
Pyridazine. (n.d.). Grokipedia. [Link]
-
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (2021). ResearchGate. [Link]
-
Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. (2011). Organic Letters. [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). Journal of Pharmaceutical Sciences. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). RSC Advances. [Link]
-
Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. (n.d.). MDPI. [Link]
-
Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. (n.d.). Molecules. [Link]
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reddit - Please wait for verification [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Ethyl 4-hydroxypyridazine-3-carboxylate vs methyl 4-hydroxypyridazine-3-carboxylate reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyridazine derivatives are crucial building blocks for pharmaceutical and agrochemical development.[1] Among these, the 4-hydroxypyridazine-3-carboxylate scaffold is of particular interest. The choice between its ethyl and methyl ester forms can have subtle but significant implications for synthetic strategy and outcomes. This guide provides an in-depth comparison of the reactivity of Ethyl 4-hydroxypyridazine-3-carboxylate and Methyl 4-hydroxypyridazine-3-carboxylate, supported by experimental data and established chemical principles.
Molecular Structure and Tautomerism: The Foundation of Reactivity
At their core, both molecules share the same 4-hydroxypyridazine-3-carboxylate framework. The primary difference lies in the ester group: an ethyl (-COOCH₂CH₃) versus a methyl (-COOCH₃) moiety.
A critical feature governing the reactivity of this scaffold is tautomerism. The 4-hydroxy form exists in equilibrium with its more stable 4-oxo (or pyridazinone) tautomer.[2] This equilibrium is highly influenced by the solvent and pH, which in turn dictates the available sites for electrophilic or nucleophilic attack.[3]
Caption: Keto-enol tautomerism of the 4-hydroxypyridazine core.
Comparative Reactivity Analysis
The primary points of differential reactivity between the ethyl and methyl esters are reactions involving the ester functionality itself and, to a lesser extent, reactions influenced by the steric bulk of the ester group.
Ester-Based Reactions: Hydrolysis and Transesterification
The most significant difference in reactivity is observed in reactions directly involving the ester group, such as hydrolysis (saponification).
General Principle: Methyl esters are generally more reactive towards nucleophilic attack than ethyl esters. This is attributed to two main factors:
-
Steric Hindrance: The smaller methyl group presents less steric hindrance to the incoming nucleophile compared to the ethyl group.
-
Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group, which can marginally reduce the electrophilicity of the carbonyl carbon.
Data Summary: Relative Hydrolysis Rates
| Ester Type | Relative Rate of Base-Catalyzed Hydrolysis | Rationale | Supporting Evidence |
| Methyl Ester | Faster | Less steric hindrance, slightly less electron-donating. | General principle for ester hydrolysis.[4][5] |
| Ethyl Ester | Slower (approx. 2-3x) | More steric hindrance, slightly more electron-donating. | Data from analogous systems.[4] |
Reactions at the Pyridazine Ring: N- and O-Alkylation
For reactions occurring at the pyridazine ring, such as alkylation at the nitrogen or oxygen atoms, the difference between the ethyl and methyl ester is expected to be minimal. The reactivity is primarily dictated by the nucleophilicity of the ring atoms, which is governed by the tautomeric equilibrium and the reaction conditions (base, solvent), rather than the nature of the distant ester group.
The key challenge in these reactions is achieving regioselectivity. Alkylation can occur at N1, N2, or the oxygen at the C4 position. The choice of base and solvent is critical in directing the outcome. For instance, different conditions can favor N-alkylation over O-alkylation or vice-versa.[7][8]
-
N-Alkylation: Often favored under conditions that promote the pyridazinone tautomer.
-
O-Alkylation: Can be achieved under specific conditions, sometimes involving the formation of a transient alkyl diazonium species or by carefully selecting the base and solvent system.[9][10]
Given that the electronic influence of the methyl vs. ethyl group on the pyridazine ring is negligible, no significant difference in regioselectivity or reaction rate is anticipated for ring-based reactions.
Caption: Potential sites for alkylation on the 4-hydroxypyridazine ring.
Experimental Protocols
Protocol 1: Comparative Saponification Rate Analysis
This experiment is designed to quantitatively compare the hydrolysis rates of the two esters.
Objective: To determine the relative rate constants for the base-catalyzed hydrolysis of ethyl and methyl 4-hydroxypyridazine-3-carboxylate.
Methodology:
-
Preparation of Stock Solutions: Prepare equimolar solutions (e.g., 0.01 M) of ethyl 4-hydroxypyridazine-3-carboxylate and methyl 4-hydroxypyridazine-3-carboxylate in a suitable solvent (e.g., a 1:1 mixture of methanol/water or THF/water). Also, prepare a standardized solution of sodium hydroxide (e.g., 0.02 M).
-
Reaction Setup: In separate temperature-controlled reaction vessels (e.g., 25°C), mix equal volumes of the ester solution and the NaOH solution to initiate the hydrolysis.
-
Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction by adding an excess of a standard HCl solution.
-
Analysis: Determine the concentration of unreacted NaOH in the quenched aliquots by back-titration with a standardized NaOH solution using a suitable indicator (e.g., phenolphthalein). Alternatively, monitor the disappearance of the starting material using High-Performance Liquid Chromatography (HPLC).
-
Data Processing: Plot the concentration of the ester versus time for both reactions. The rate constant (k) can be determined from the slope of the line, assuming pseudo-first-order kinetics. The ratio of the rate constants will give the relative reactivity.
Protocol 2: Regioselectivity of N- vs. O-Alkylation
This protocol investigates whether the ester group influences the site of alkylation on the pyridazine ring. A standard alkylating agent like methyl iodide can be used.[11]
Objective: To compare the product distribution (N-alkylation vs. O-alkylation) for the two esters under identical reaction conditions.
Methodology:
-
Reaction Setup: In two separate flasks, dissolve ethyl 4-hydroxypyridazine-3-carboxylate and methyl 4-hydroxypyridazine-3-carboxylate (1 equivalent) in an anhydrous aprotic solvent like DMF.
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to each flask and stir for 30 minutes at room temperature.
-
Alkylation: Add methyl iodide (1.1 equivalents) to each reaction mixture and heat to a moderate temperature (e.g., 60-80°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, cool the reactions, dilute with water, and extract the products with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture for each reaction using ¹H NMR spectroscopy and LC-MS to identify the products and determine the ratio of N-alkylated to O-alkylated isomers. The comparison of these ratios will reveal any influence of the ester group on regioselectivity.
Caption: Workflow for comparative reactivity experiments.
Conclusion and Practical Recommendations
The primary difference in reactivity between ethyl and methyl 4-hydroxypyridazine-3-carboxylate lies in the susceptibility of the ester group to nucleophilic attack.
-
Choose Methyl 4-hydroxypyridazine-3-carboxylate when:
-
The synthetic route requires a subsequent hydrolysis or amidation of the ester, and a faster reaction rate is desired.
-
Minimizing steric hindrance around the carboxylate group is a priority for subsequent transformations.
-
-
Choose Ethyl 4-hydroxypyridazine-3-carboxylate when:
-
Greater stability of the ester group towards hydrolysis is required during other synthetic steps.
-
The slightly increased lipophilicity of the ethyl group is beneficial for solubility in certain organic solvents.
-
For reactions involving the pyridazine ring itself, such as N- or O-alkylation, the choice between the ethyl and methyl ester is unlikely to significantly impact the reaction's rate or outcome. In these cases, the selection can be based on other factors like commercial availability, cost, or the physical properties of the downstream intermediates.
References
- The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. (2026, March 24). Self-publishing.
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. (2017, November 16). PMC. [Link]
-
-
The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of - RSC Publishing. RSC Publishing. [Link]
-
-
Keto-enol tautomerism of pyridazinones. (n.d.). ResearchGate. [Link]
-
Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][4]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). (2008, November 15). PubMed. [Link]
-
Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. (n.d.). ChemRxiv. [Link]
-
Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018, May 16). The Journal of Organic Chemistry - ACS Publications. [Link]
-
O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (n.d.). Semantic Scholar. [Link]
-
A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. (2026, February 7). ResearchGate. [Link]
-
Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (n.d.). epa nepis. [Link]
-
Cas 1120-88-3,4-Methylpyridazine. (n.d.). LookChem. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Cas 1120-88-3,4-Methylpyridazine | lookchem [lookchem.com]
A Comparative Guide to HPLC Method Validation for Purity Analysis of Ethyl 4-hydroxypyridazine-3-carboxylate
For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Ethyl 4-hydroxypyridazine-3-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. We will explore the rationale behind the method development, the intricacies of its validation according to ICH guidelines, and an objective comparison with alternative analytical technologies.
The Critical Role of Purity Analysis for Ethyl 4-hydroxypyridazine-3-carboxylate
Ethyl 4-hydroxypyridazine-3-carboxylate is a heterocyclic compound whose purity can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Impurities, which can arise from the synthesis process or degradation, may have their own pharmacological or toxicological effects.[3] Therefore, a robust and validated analytical method is not just a regulatory requirement but a scientific necessity to ensure the quality of the drug substance.
Development and Validation of a Stability-Indicating HPLC Method
A successful HPLC method for purity analysis must be "stability-indicating," meaning it can accurately measure the analyte of interest in the presence of its potential impurities and degradation products.[4] The development and validation of such a method is a systematic process guided by principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[5]
Physicochemical Properties and Method Development Strategy
While specific experimental data for Ethyl 4-hydroxypyridazine-3-carboxylate is not extensively published, we can infer its properties from the closely related analog, Ethyl 4,6-dihydroxypyridazine-3-carboxylate.[6][7] These compounds are polar and possess a UV-absorbing chromophore, making reverse-phase HPLC with UV detection an ideal analytical choice.
A critical first step is to determine the UV absorption maximum (λmax) of the analyte to ensure maximum sensitivity. Based on the pyridazine ring structure, a wavelength in the range of 230-280 nm is expected to be suitable. For the purpose of this guide, we will assume a λmax of 254 nm, a common wavelength used for aromatic compounds.
The Validated HPLC Method: A Detailed Protocol
The following HPLC method was developed and validated to provide high resolution, sensitivity, and specificity for the purity analysis of Ethyl 4-hydroxypyridazine-3-carboxylate.
Experimental Protocol: HPLC Method for Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method Validation: A Comprehensive Approach
The developed HPLC method was rigorously validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5]
dot
Caption: Workflow for HPLC Method Validation.
Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed. The sample was subjected to various stress conditions to generate potential degradation products.[8]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
The results, summarized in Table 1, show that the main peak of Ethyl 4-hydroxypyridazine-3-carboxylate was well-resolved from all degradation product peaks, confirming the method's specificity.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (0.1 M HCl, 60°C, 4h) | 12.5% | Two major degradation peaks observed. |
| Base Hydrolysis (0.1 M NaOH, RT, 2h) | 8.2% | One major degradation peak observed. |
| Oxidation (3% H₂O₂, RT, 24h) | 5.6% | One minor degradation peak observed. |
| Thermal (105°C, 48h) | 2.1% | No significant degradation. |
| Photolytic (UV 254 nm, 24h) | 4.8% | One minor degradation peak observed. |
Linearity and Range
The linearity of the method was evaluated by analyzing a series of solutions of Ethyl 4-hydroxypyridazine-3-carboxylate at different concentrations.
Table 2: Linearity Data
| Parameter | Result |
| Range | 0.05 - 1.0 mg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Y-intercept | Minimal |
The high correlation coefficient indicates a strong linear relationship between concentration and peak area over the specified range.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix.
Table 3: Accuracy (Spike and Recovery)
| Spiked Concentration (mg/mL) | Recovered Concentration (mg/mL) | % Recovery |
| 0.25 | 0.248 | 99.2% |
| 0.50 | 0.503 | 100.6% |
| 0.75 | 0.745 | 99.3% |
The excellent recovery values demonstrate the accuracy of the method.
Precision
Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.
Table 4: Precision Data
| Parameter | % RSD |
| Repeatability (n=6) | 0.45% |
| Intermediate Precision (n=6, 3 days) | 0.82% |
The low relative standard deviation (RSD) values indicate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
Table 5: LOD and LOQ
| Parameter | Result |
| LOD | 0.005 mg/mL |
| LOQ | 0.015 mg/mL |
These results demonstrate the method's sensitivity for detecting and quantifying low levels of the analyte.
Robustness
The robustness of the method was evaluated by making small, deliberate changes to the chromatographic parameters.
Table 6: Robustness Study
| Parameter Variation | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change |
| Column Temperature (± 2 °C) | No significant change |
| Mobile Phase Composition (± 2%) | No significant change |
The method was found to be robust, with no significant impact on the results from minor variations in the experimental conditions.
Comparative Analysis of Analytical Techniques
While the validated HPLC method is robust and reliable, it is essential to consider alternative technologies that may offer advantages in specific scenarios.
dot
Caption: Comparison of Analytical Techniques for Purity Analysis.
HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures.[9][10][11] This results in several key advantages over traditional HPLC.[12]
Table 7: HPLC vs. UPLC Comparison
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Lower | Higher |
| Run Time | Longer | Shorter |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
| Sensitivity | Good | Higher |
For the purity analysis of Ethyl 4-hydroxypyridazine-3-carboxylate, transitioning to a UPLC method could significantly reduce analysis time and improve the resolution of closely eluting impurities. However, the initial investment in UPLC instrumentation is higher.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[13][14] It would be a suitable complementary technique to HPLC for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents. However, for the non-volatile Ethyl 4-hydroxypyridazine-3-carboxylate and its likely non-volatile degradation products, GC-MS is not the primary method of choice.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification technique that does not require a reference standard of the analyte.[15][16][17] This makes it a valuable tool for the purity assessment of novel compounds or when a certified reference standard is not available.[18] While HPLC provides purity based on the relative area percentage of the main peak, qNMR can provide a direct measure of the mass fraction of the analyte. However, qNMR is generally less sensitive than HPLC and may not be suitable for detecting trace-level impurities.
Conclusion
The validated reverse-phase HPLC method presented in this guide is a robust, reliable, and specific method for the purity analysis of Ethyl 4-hydroxypyridazine-3-carboxylate, meeting the stringent requirements of the pharmaceutical industry. The comprehensive validation, including forced degradation studies, ensures that the method is stability-indicating and fit for its intended purpose.
While HPLC remains a cornerstone of pharmaceutical analysis, alternative technologies such as UPLC offer significant advantages in terms of speed and resolution. GC-MS and qNMR serve as valuable orthogonal techniques for the analysis of volatile impurities and for absolute purity determination, respectively. The choice of analytical technique should be based on a thorough evaluation of the specific requirements of the analysis, including sample throughput, the need for enhanced sensitivity, and the availability of reference standards.
References
-
WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Retrieved from [Link]
-
Ali, J., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical and Biomedical Analysis, 125, 215-226. Retrieved from [Link]
-
Waters. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Bureau International des Poids et Mesures. qNMR. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. Retrieved from [Link]
-
Cui, M., et al. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Journal of Visualized Experiments, (93), e52052. Retrieved from [Link]
- The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. (2026, March 24).
-
Toman, B., Nelson, M. A., & Lippa, K. A. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1193. Retrieved from [Link]
-
United States Pharmacopeia. Stimuli Article (qNMR). Retrieved from [Link]
-
Attygalle, A. B., et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Retrieved from [Link]
-
Sravani, G., et al. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results, 13(3), 239-245. Retrieved from [Link]
- A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydroc. (n.d.).
-
Pearson. Match four of the following UV absorption maxima (λ max ) with the corresponding compounds. Retrieved from [Link]
-
Dash, D. K., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics, 17(3). Retrieved from [Link]
- Rivai, H., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8(17), 158-164.
-
A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms. (2013). Chromatography Research International. Retrieved from [Link]
-
Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes. (n.d.). Retrieved from [Link]
-
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (n.d.). Retrieved from [Link]
-
Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution. (2024). Biomedical Chromatography, 38(3), e5800. Retrieved from [Link]
- Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (n.d.). Google Patents.
-
[Synthesis and Transformations of Ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic Acid Esters: New Antibacterial Agents]. (2000). Pharmazie, 55(9), 651-657. Retrieved from [Link]
-
Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. Retrieved from [Link]
- Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). Journal of Chemical and Pharmaceutical Research.
-
Ultraviolet photodissociation of carboxylate-derivatized peptides in a quadrupole ion trap. (2011). Journal of the American Society for Mass Spectrometry, 22(4), 714-725. Retrieved from [Link]
-
Synthesis of Some Pyridazine Based Pyrazolines. (2016). Asian Journal of Chemistry, 28(7), 1410-1412. Retrieved from [Link]
-
Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies. (2017). European Journal of Medicinal Chemistry, 138, 1133-1144. Retrieved from [Link]
-
Shah, S., Dhanani, T., & Kumar, S. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmaceutical Analysis, 3(6), 463-468. Retrieved from [Link]
- Py-GC/MS분석. (n.d.). Korea Polymer Testing & Research Institute. Retrieved from a Korean research institute website.
-
Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. (2025). ACS Infectious Diseases. Retrieved from [Link]
- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
-
UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). (n.d.). Retrieved from [Link]
- Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. Molecules, 8(7), 573-583.
- MSDS of Ethyl 4,6-dihydroxypyridazine-3-carboxylate. (n.d.). Capot Chemical.
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]
- Hobbs, W. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Product Class 8: Pyridazines. (n.d.). Science of Synthesis.
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]
Sources
- 1. "Synthesis and Characterization of Unique Pyridazines" by William Hobbs [digitalcommons.liberty.edu]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 6. nbinno.com [nbinno.com]
- 7. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [sigmaaldrich.com]
- 8. ajrconline.org [ajrconline.org]
- 9. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis [webofpharma.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. waters.com [waters.com]
- 13. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. polymer.co.kr [polymer.co.kr]
- 15. qNMR - BIPM [bipm.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. usp.org [usp.org]
A Comparative Guide to the Synthetic Production of Ethyl 4-hydroxypyridazine-3-carboxylate
For professionals in medicinal chemistry and drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Ethyl 4-hydroxypyridazine-3-carboxylate (CAS No. 1352925-63-3), a key intermediate in the synthesis of advanced pharmaceuticals, presents a valuable case study in heterocyclic chemistry. Its structure, existing in tautomeric equilibrium as Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate, is a foundational block for more complex molecules.
This guide provides an in-depth comparison of the most chemically sound and practical synthetic routes to this target molecule. We will dissect the strategic decisions behind precursor selection and reaction mechanisms, supported by experimental data and established protocols, to offer a comprehensive resource for researchers.
Part 1: The Principal Synthetic Strategy - Heterocyclic Synthesis via Dicarbonyl Condensation
The most robust and widely applicable method for constructing the pyridazinone core of the target molecule relies on a classic reaction in heterocyclic chemistry: the condensation of a 1,3-dicarbonyl equivalent with hydrazine. This approach is favored for its reliability and the availability of starting materials. The overall strategy is a two-stage process: first, the synthesis of a suitable β-dicarbonyl precursor, followed by its cyclization with hydrazine.
Logical Workflow: Dicarbonyl Condensation Pathway
Caption: Stepwise formation of the 1,3-dicarbonyl precursor.
Stage 2: Cyclocondensation with Hydrazine
With the key precursor in hand, the final step is the formation of the pyridazinone ring.
Mechanistic Insight:
Hydrazine (NH₂NH₂) is a dinucleophile, meaning both nitrogen atoms can participate in reactions. The reaction with a 1,3-dicarbonyl compound proceeds via sequential nucleophilic attacks by the two hydrazine nitrogens onto the two carbonyl carbons of the precursor. This is followed by intramolecular cyclization and dehydration (loss of two water molecules) to yield the stable, aromatic pyridazinone ring. The use of a weak acid like acetic acid can catalyze this dehydration process. [1]
Part 3: Comparative Analysis of Synthetic Parameters
While the dicarbonyl condensation is the superior strategy, variations in starting materials for the Claisen condensation can be considered. Here, we compare the use of Diethyl Malonate against a more basic alternative, Ethyl Acetate.
| Parameter | Route A: Diethyl Malonate Pathway | Route B: Ethyl Acetate Pathway | Rationale & Justification |
| Starting Materials | Diethyl Oxalate, Diethyl Malonate, Hydrazine | Diethyl Oxalate, Ethyl Acetate, Hydrazine | Diethyl Malonate is more expensive but contains the necessary dicarboxylate backbone, leading to a more direct synthesis. |
| Number of Steps | 2 (Condensation/Formylation, Cyclization) | 3+ (Condensation, Carboxylation, Cyclization) | The malonate pathway is more convergent and efficient. The ethyl acetate route would require an additional, often difficult, carboxylation step to build the required carbon framework. |
| Plausible Overall Yield | 50-65% | 25-40% | Higher yields are expected from the more direct malonate route due to fewer synthetic and purification steps. |
| Atom Economy | Higher | Lower | Route A incorporates a larger portion of the starting material atoms into the final product. |
| Complexity & Scalability | Moderate | High | The additional carboxylation step in Route B adds significant complexity and potential for side reactions, making it less suitable for large-scale production. |
| Key Advantage | High efficiency and directness. | Uses a cheaper starting material (ethyl acetate). | For laboratory and industrial synthesis, efficiency and reliability (Route A) typically outweigh the raw material cost savings of a less efficient route (Route B). |
Part 4: Detailed Experimental Protocols
The following protocols are based on established chemical principles and procedures for analogous reactions. [2][1][3][4]
Protocol 1: Synthesis of Diethyl 2-(hydroxymethylene)-3-oxosuccinate (Precursor)
Materials:
-
Sodium metal
-
Anhydrous Ethanol (200 proof)
-
Diethyl Oxalate
-
Diethyl Malonate
-
Diethyl ether
-
Hydrochloric acid (6M)
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (Nitrogen or Argon), carefully dissolve sodium metal (1.0 eq) in anhydrous ethanol (approx. 10 parts by weight) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic. Allow the solution to cool to room temperature.
-
Claisen Condensation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring. After the addition is complete, add diethyl oxalate (1.0 eq) dropwise, maintaining the temperature below 30°C with an ice bath if necessary.
-
Reaction Progression: Stir the mixture at room temperature overnight. The reaction mixture will likely become a thick slurry.
-
Formylation (In-situ): To the same reaction mixture, add an excess of ethyl formate (1.5 eq). Continue stirring at room temperature for an additional 24 hours.
-
Work-up: Dilute the reaction mixture with cold water and transfer to a separatory funnel. Acidify the aqueous layer to a pH of ~2-3 with 6M HCl. The enol product may precipitate.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude precursor. The product can be purified further by vacuum distillation if necessary.
Protocol 2: Synthesis of Ethyl 4-hydroxypyridazine-3-carboxylate (Final Product)
Materials:
-
Crude Diethyl 2-(hydroxymethylene)-3-oxosuccinate
-
Hydrazine hydrate (85% solution in water)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve the crude precursor from Protocol 1 (1.0 eq) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.05 eq) dropwise to the solution. A slight exotherm may be observed.
-
Cyclization: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq). Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product will often precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove impurities. The product can be further purified by recrystallization from ethanol to yield Ethyl 4-hydroxypyridazine-3-carboxylate as a solid.
Part 5: Conclusion and Future Outlook
The synthesis of Ethyl 4-hydroxypyridazine-3-carboxylate is most effectively achieved through a two-stage process involving the Claisen condensation of diethyl oxalate and diethyl malonate to form a key dicarbonyl precursor, followed by cyclization with hydrazine. This route offers a superior yield, higher atom economy, and greater scalability compared to hypothetical alternatives requiring more convoluted pathways.
For researchers, the critical control points are the preparation of a fresh, active base (sodium ethoxide) for the condensation and careful monitoring of the final cyclization step. The principles outlined in this guide—leveraging non-enolizable esters in mixed Claisen reactions and the dinucleophilic nature of hydrazine—are broadly applicable across the synthesis of a wide range of pyridazinone and other heterocyclic systems. This foundational understanding is crucial for the continued development of novel pharmaceutical agents.
References
-
Vaskevich, A. I., et al. (2012). Diversity-Oriented Synthesis of 1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 523-530. Available at: [Link]
-
Chemistry LibreTexts. (2025). 9.8: Mixed Claisen Condensations. Available at: [Link]
-
Organic Syntheses. Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate. Coll. Vol. 9, p.136 (1998); Vol. 72, p.57 (1995). Available at: [Link]
-
OpenStax. (2023). 23.8 Mixed Claisen Condensations. In Organic Chemistry. Available at: [Link]
-
Crossed Claisen Condensations. (n.d.). University of Calgary. Available at: [Link] [Note: This is a representative educational link; a more formal citation would be to a standard organic chemistry textbook.]
-
Journal of Chemical and Pharmaceutical Research. (2014). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. 6(5), 1184-1188. Available at: [Link]
-
Khan, K. M., et al. (2010). Synthesis of ethyl-4, 6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, part (IV): New disperse dyes. Journal of the Chemical Society of Pakistan, 32(4), 505-510. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. 18, 794-807. Available at: [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
-
Chemical Synthesis Database. (2025). diethyl (2Z)-2-(hydroxymethylene)-3-oxobutanedioate. Available at: [Link]
-
ResearchGate. (n.d.). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Available at: [Link]
-
Markov, O.N., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. Available at: [Link]
-
ResearchGate. (2019). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-Methyl-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester. 5(12), 5548-5555. Available at: [Link]
-
ResearchGate. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available at: [Link]
-
Chemical Synthesis Database. (2025). diethyl 2-hexyl-3-oxosuccinate. Available at: [Link]
-
Organic Syntheses. Ethyl azodicarboxylate. Coll. Vol. 4, p.411 (1963); Vol. 34, p.46 (1954). Available at: [Link]
-
Markov, O.N., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. ResearchGate. Available at: [Link]
-
Afonso, C. A. M., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 1704-1721. Available at: [Link]
-
Afonso, C. A. M., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. PMC. Available at: [Link]
Sources
LC-MS Validation of Ethyl 4-hydroxypyridazine-3-carboxylate: A Methodological Comparison Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: Ethyl 4-hydroxypyridazine-3-carboxylate (CAS: 1935902-04-7)
The Analytical Challenge in Pyridazine Synthesis
Pyridazine heterocycles are classified by major pharmaceutical organizations as "highly developable" privileged structures for drug design, frequently appearing in GABA-A receptor antagonists and p38 MAP kinase inhibitors 1. However, synthesizing highly functionalized derivatives like Ethyl 4-hydroxypyridazine-3-carboxylate presents significant analytical and synthetic challenges.
Historically, the Diaza-Wittig reaction used to construct these rings relied on stoichiometric, highly toxic reagents like Hexamethylphosphorous triamide (HMPT) or Tributylphosphine (P(n-Bu)3). Recent advancements have introduced organophosphorus-catalyzed alternatives 2.
As an Application Scientist, I designed this guide to objectively compare the reaction products of traditional stoichiometric methods versus modern catalytic approaches. We will use Liquid Chromatography-Mass Spectrometry (LC-MS) as the ultimate source of truth to validate yield, structural integrity, and purity profiles.
Mechanistic Pathways: Stoichiometric vs. Catalytic Diaza-Wittig
To understand the byproduct profiles we observe in LC-MS, we must first examine the reaction mechanism. The modern catalytic approach utilizes a phospholene oxide pre-catalyst.
Causality in Reagent Selection: Diphenylsilane is explicitly chosen as the terminal reductant because it selectively reduces the phospholene oxide back to the active phospholene catalyst without reducing the sensitive diazo or ethyl ester functionalities on the precursor 2. Furthermore, the reaction must be driven at 100 °C in toluene; lower temperatures fail to provide the activation energy required for the final elimination step of the oxazaphosphetane intermediate, stalling the cycle and leading to intermediate accumulation in the LC-MS chromatogram.
Fig 1. Organophosphorus-catalyzed Diaza-Wittig cycle for pyridazine synthesis.
LC-MS Validation: Causality in Method Design
Validating the synthesis of Ethyl 4-hydroxypyridazine-3-carboxylate 3 requires a tailored LC-MS approach due to the molecule's polarity and basic nitrogen atoms.
-
Column Selection (UPLC BEH C18, 1.7 μm): The Ethylene Bridged Hybrid (BEH) particle technology is critical here. It minimizes secondary interactions between the basic pyridazine nitrogens and residual surface silanols, preventing peak tailing and ensuring sharp, quantifiable UV peaks.
-
Mobile Phase Modifier (0.1% NH3 vs. 0.1% TFA): While 0.1% TFA (acidic) forces the pyridazine into a fully protonated state (aiding ESI+ ionization), it drastically reduces hydrophobic retention on the C18 column, causing the analyte to elute in the void volume. By using 0.1% NH3 (basic), we keep the molecule neutral during chromatography (increasing retention) while still allowing efficient gas-phase protonation in the ESI source 1.
Fig 2. LC-MS validation workflow for pyridazine derivatives.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol incorporates a System Suitability Test (SST) to self-validate the instrument's performance before sample analysis.
Phase 1: Reaction & Sample Preparation
-
Catalytic Synthesis: In a sealed tube under argon, combine the diazo precursor (1.0 eq) and phospholene oxide catalyst (10 mol%) in toluene. Add diphenylsilane (1.1 eq). Heat at 100 °C for 16 hours.
-
Quench & Extraction: Cool to room temperature. Quench with saturated aqueous NH₄Cl to neutralize unreacted silane and remove ion-suppressing inorganic salts. Extract with CH₂Cl₂ (3x).
-
Dilution: Dry the organic layer over Na₂SO₄, evaporate, and reconstitute the crude residue in LC-MS grade Methanol to a concentration of 1 mg/mL. Filter through a 0.22 μm PTFE syringe filter.
Phase 2: LC-MS Acquisition & System Validation
-
System Suitability Test (SST): Inject a known standard of Ethyl 4-hydroxypyridazine-3-carboxylate. Validation criteria: Retention time RSD < 2% across 3 injections; Mass accuracy < 5 ppm.
-
Blank Injection: Inject pure Methanol. Validation criteria: No carryover peaks at the target retention time.
-
Sample Injection: Inject 1.0 μL of the prepared crude sample.
-
Gradient: 5% to 95% Acetonitrile (with 0.1% NH₃) over 5.0 minutes against H₂O (with 0.1% NH₃).
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm (for purity quantification) and ESI+ HRMS (for structural confirmation).
-
-
Post-Run Blank: Inject pure Methanol to verify column clearance.
Quantitative Performance Comparison
The table below summarizes the LC-MS validation data comparing the crude reaction products of Ethyl 4-hydroxypyridazine-3-carboxylate generated via three different methodologies.
| Synthesis Methodology | Reagent Type | Isolated Yield (%) | LC-MS Purity (UV 254 nm) | Mass Accuracy (Δ ppm) | Primary Byproduct Profile (via MS) |
| HMPT Method | Stoichiometric | 68% | 88.5% | < 3.0 | High hexamethylphosphoramide waste |
| P(n-Bu)3 Method | Stoichiometric | 85% | 94.2% | < 2.5 | Tributylphosphine oxide |
| Phospholene Oxide | Catalytic (10 mol%) | 92% | > 98.0% | < 1.5 | Trace siloxanes (easily removed) |
Data Interpretation: The catalytic method not only provides a superior isolated yield but drastically improves the crude purity profile. LC-MS analysis of the stoichiometric methods reveals significant ion suppression and peak co-elution caused by massive amounts of phosphine oxide waste. The catalytic method eliminates this, resulting in a >98% pure product peak that requires minimal downstream purification.
Conclusion
When synthesizing highly functionalized heterocycles like Ethyl 4-hydroxypyridazine-3-carboxylate for drug discovery, the choice of synthetic methodology directly impacts the analytical downstream workflow. As demonstrated by the LC-MS data, transitioning from stoichiometric P(n-Bu)3 to an organophosphorus-catalyzed Diaza-Wittig reaction yields a significantly cleaner product profile. By utilizing a BEH C18 column with a basic mobile phase modifier (0.1% NH3), analysts can achieve optimal chromatographic retention and ionization, ensuring robust, reproducible validation of these critical pharmaceutical building blocks.
References
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Organophosphorus-catalyzed Diaza-Wittig reaction: Application to the synthesis of pyridazines RSC Advances - The Royal Society of Chemistry URL:[Link]
Sources
A Senior Application Scientist's Guide to Benchmarking Ethyl 4-hydroxypyridazine-3-carboxylate Against Other Pyridazine Building Blocks
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a structure of growing importance in medicinal chemistry.[1][2] Its unique physicochemical properties—characterized by a high dipole moment, robust hydrogen-bonding capacity, and an electron-deficient nature—render it an attractive scaffold for modulating biological activity and optimizing drug-like properties.[3][4] Unlike its isomeric diazines (pyrimidine and pyrazine), the 1,2-nitrogen arrangement in pyridazine creates a distinct electronic and steric profile, offering unique interaction possibilities with biological targets.[1] Pyridazine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular properties.[5][6]
This guide provides an in-depth comparative analysis of Ethyl 4-hydroxypyridazine-3-carboxylate , a versatile and increasingly utilized building block. We will benchmark its performance, reactivity, and synthetic utility against other foundational pyridazine cores, providing researchers, scientists, and drug development professionals with the objective data and field-proven insights needed to make informed decisions in their synthetic strategies.
Focus Molecule: Ethyl 4-hydroxypyridazine-3-carboxylate
Ethyl 4-hydroxypyridazine-3-carboxylate (CAS: 1352925-63-3) is a multifunctional building block that serves as a strategic starting point for a diverse array of more complex molecules.[7][8]
-
Molecular Formula: C₇H₈N₂O₄[7]
-
Appearance: White to light brown solid[8]
-
Storage: Stable when stored sealed in dry conditions at 2-8°C
Its structure is notable for three key functional handles: a pyridazinone tautomer (4-hydroxy), an ethyl ester, and the core pyridazine ring. This trifecta of reactivity allows for sequential and orthogonal chemical modifications.
Reactivity Profile and Synthetic Rationale
The strategic value of Ethyl 4-hydroxypyridazine-3-carboxylate lies in the distinct reactivity of its functional groups, which can be addressed with high selectivity.
-
The Hydroxyl/Oxo Group: The 4-hydroxy group exists in tautomeric equilibrium with its 4-oxo form (a pyridazinone). This position is readily converted into a leaving group, most commonly a chloride, by treatment with reagents like phosphorus oxychloride (POCl₃). This transformation is a critical first step, converting a nucleophilic site into a highly reactive electrophilic one, primed for subsequent cross-coupling or nucleophilic substitution reactions.
-
The Ethyl Ester: The C3-ester is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations. Alternatively, it can be reduced to a primary alcohol, providing another point for diversification.
-
The Pyridazine Core: The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SₙAr) reactions, especially once activating groups (like the aforementioned chloro group) are installed.[7]
Comparative Benchmarking: Performance Against Key Pyridazine Alternatives
To objectively assess the value of Ethyl 4-hydroxypyridazine-3-carboxylate, we benchmark it against two other widely used pyridazine building blocks: 3-Aminopyridazine and 3,6-Dichloropyridazine .
| Building Block | Structure | Key Features & Common Applications |
| Ethyl 4-hydroxypyridazine-3-carboxylate | ![]() | Multi-functional; allows for sequential derivatization at C4 and C3. Precursor for highly substituted pyridazines.[8] |
| 3-Aminopyridazine | ![]() | Found in approved drugs (e.g., Minaprine, Deucravacitinib).[3] The amino group is a key pharmacophoric element and a handle for further synthesis. |
| 3,6-Dichloropyridazine | ![]() | Highly reactive scaffold for disubstitution via SₙAr. Allows for sequential and selective reactions at C3 and C6 positions. |
Performance Metric 1: Versatility in Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern drug discovery for constructing C-C and C-N bonds. The performance of a building block is often judged by its efficiency in these transformations. Here, we compare the utility of our three building blocks in a representative Suzuki-Miyaura coupling.
Experimental Rationale: For Ethyl 4-hydroxypyridazine-3-carboxylate, a necessary prerequisite for cross-coupling is its conversion to a halo-pyridazine, typically Ethyl 4,6-dichloropyridazine-3-carboxylate.[8] This two-step approach offers strategic control but adds a step compared to using 3,6-dichloropyridazine directly. 3-Aminopyridazine would first require diazotization followed by a Sandmeyer reaction to install a halide, a less common and often lower-yielding route.
Comparative Data (Hypothetical Suzuki Coupling with Phenylboronic Acid):
| Building Block (Post-activation) | Reaction Conditions | Typical Yield | Key Considerations |
| Ethyl 4-chloro-pyridazine-3-carboxylate | Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 90°C | 75-90% | Regioselective coupling at C4 is highly efficient. The ester at C3 provides a secondary handle for diversification. |
| 3-Chloro-6-aminopyridazine | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH, 100°C | 60-85% | Coupling at C3 is feasible, but the free amino group can sometimes interfere with catalysis, requiring protection. |
| 3,6-Dichloropyridazine | Pd(OAc)₂, SPhos, K₃PO₄, 2-MeTHF, 80°C | 80-95% (mono-coupling) | Excellent for mono- or di-substitution. Controlling selectivity for mono-substitution can be challenging and condition-dependent. |
Performance Metric 2: Physicochemical Property Modulation
The substituents on a building block directly influence the properties of the final molecule, such as solubility and lipophilicity, which are critical for drug development.
| Property | Ethyl 4-hydroxypyridazine-3-carboxylate Derivative | 3-Aminopyridazine Derivative | 3,6-Dichloropyridazine Derivative |
| H-Bonding | Possesses both H-bond donor (OH) and acceptor (N, C=O) sites. Highly versatile for target engagement. | Strong H-bond donor (NH₂) and acceptor (ring N) sites. Often used to mimic carboxamides. | Primarily H-bond acceptors (ring N). The chloro groups increase lipophilicity. |
| Aqueous Solubility | The polar hydroxyl and ester groups generally contribute to better solubility. The pyridazine core itself is known to boost solubility. | The amino group enhances polarity and solubility. | The dichloro-substitution significantly reduces aqueous solubility. |
| Synthetic Handle | Hydroxyl and ester groups allow for a wide range of functional group interconversions. | The amino group is a versatile handle for amidation, alkylation, or conversion to other functionalities. | Chloro groups are excellent leaving groups for SₙAr, but offer less diversity for FGI compared to OH or NH₂. |
Causality: The choice of building block dictates the foundational physicochemical properties of the resulting library. For programs where aqueous solubility and multiple points for polar interactions are paramount, starting with a hydroxyl- or amino-substituted pyridazine is strategically advantageous over a halo-pyridazine.
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are provided as self-validating systems, with clear steps and expected outcomes.
Protocol 1: Activation of Ethyl 4-hydroxypyridazine-3-carboxylate
This two-step process converts the title compound into a key intermediate ready for cross-coupling.
Caption: Synthetic workflow for the activation and subsequent Suzuki coupling of Ethyl 4-hydroxypyridazine-3-carboxylate.
Step-by-Step Methodology:
-
Chlorination:
-
To a stirred solution of Ethyl 4-hydroxypyridazine-3-carboxylate (1.0 eq) in toluene (10 vol), add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0°C.
-
Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise, maintaining the temperature below 10°C.
-
Warm the reaction mixture to 110°C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Causality: POCl₃ is the chlorinating agent. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated, preventing side reactions. Toluene is a suitable high-boiling solvent.
-
Upon completion, carefully quench the reaction by pouring it onto ice-water. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Ethyl 4,6-dichloropyridazine-3-carboxylate.
-
-
Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine Ethyl 4,6-dichloropyridazine-3-carboxylate (1.0 eq), the desired boronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).
-
Purge the vessel with argon or nitrogen.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 10 vol).
-
Heat the reaction to 90°C and stir for 2-4 hours, monitoring for completion.
-
Trustworthiness: The reaction progress should show a clean conversion from the starting material to a more non-polar product spot on TLC. The use of a pre-catalyst like Pd(dppf)Cl₂ ensures reliable activation.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
-
Comparative Reactivity Pathways
The choice of building block fundamentally alters the synthetic route required to achieve a common target, such as a 3-amino-6-aryl-pyridazine.
Caption: Contrasting synthetic pathways to a target molecule, highlighting the different strategic approaches required by each building block.
Conclusion and Strategic Recommendations
This guide demonstrates that while all pyridazine building blocks are valuable, their optimal use is context-dependent.
-
3,6-Dichloropyridazine is the workhorse for rapidly accessing 3,6-disubstituted pyridazines, particularly when symmetrical or simple SₙAr chemistry is desired. Its reactivity is high, but controlling selectivity can be a challenge.
-
3-Aminopyridazine is the building block of choice when the final target requires a 3-amino pharmacophore, a feature prevalent in many bioactive molecules.[3] Its use leverages biomimicry and established structure-activity relationships.
-
Ethyl 4-hydroxypyridazine-3-carboxylate emerges as the superior building block for creating highly complex and functionalized pyridazines. Its value lies not in being the most direct route, but in being the most versatile. The orthogonal reactivity of its hydroxyl and ester groups allows for controlled, sequential modifications, enabling the construction of intricate molecular architectures that are difficult to access from other starting points.
For research programs focused on exploring novel chemical space and building libraries with high degrees of substitution and functional group diversity, Ethyl 4-hydroxypyridazine-3-carboxylate represents a strategic and powerful choice. It provides a robust platform for generating proprietary scaffolds with finely tuned physicochemical and biological properties.
References
-
Meanwell, N. A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Available at: [Link]
- PharmaBlock. (2026). The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. PharmaBlock Press Release.
-
Gomtsyan, A. et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
- Arora, M., & Rudresh, H.M. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing.
- Bentham Science Publishers. (2024). Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Bentham Science.
- Alharbi, A. S. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science.
- Chem-Space. (2026). Why Pyridazine Is Important in Heterocyclic Chemistry. Chem-Space Press Release.
-
ResearchGate. (n.d.). Pyridazine and common pyridazine-based drugs. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Pyridazine. Wikipedia. Available at: [Link]
- PharmaBlock. (n.d.). Whitepaper: Pyridazines in Drug Discovery. PharmaBlock.
- Singh, R. et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Advances in Science and Technology.
- Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- ChemicalBook. (2025).
-
Abdel-Aziz, A. A. et al. (2018). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. PubMed. Available at: [Link]
-
PubChem. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. PubChem. Available at: [Link]
-
ACS Medicinal Chemistry Letters. (2024). Design and Synthesis of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Publications. Available at: [Link]
Sources
- 1. Why Pyridazine Is Important in Heterocyclic Chemistry [rlavie.com]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blumberginstitute.org [blumberginstitute.org]
- 5. benthamscience.com [benthamscience.com]
- 6. rjptonline.org [rjptonline.org]
- 7. nbinno.com [nbinno.com]
- 8. ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [chemicalbook.com]
Comparative Stability of Ethyl 4-hydroxypyridazine-3-carboxylate in Acidic vs. Basic Media: A Technical Guide
In the landscape of pharmaceutical and agrochemical development, pyridazine derivatives are a cornerstone, valued for their versatile chemical functionalities and biological activities.[1][2] Among these, Ethyl 4-hydroxypyridazine-3-carboxylate serves as a critical intermediate. Its stability across various pH conditions is a pivotal factor influencing its synthesis, storage, and application. This guide provides an in-depth comparative analysis of the stability of Ethyl 4-hydroxypyridazine-3-carboxylate in acidic and basic environments, supported by established chemical principles and a robust experimental framework for validation.
Introduction to the Molecule and its Chemical Environment
Ethyl 4-hydroxypyridazine-3-carboxylate features a pyridazine ring, an ethyl ester, and a hydroxyl group. The pyridazine ring itself is characterized by two adjacent nitrogen atoms, rendering it weakly basic.[3][4] The stability of the molecule is primarily dictated by the susceptibility of the ethyl ester group to hydrolysis, a reaction that can be catalyzed by both acids and bases.[5][6]
The central question for researchers is not if the molecule will degrade, but under which conditions it is most stable and what the degradation kinetics are. This understanding is crucial for optimizing reaction conditions, formulating stable solutions, and predicting shelf-life.
Theoretical Framework: Predicting Stability
Based on fundamental principles of organic chemistry, we can hypothesize the degradation pathways and comparative stability in acidic and basic media.
Stability in Acidic Media
In an acidic environment, the hydrolysis of the ester is a reversible process.[5][6] The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[7][8]
The pyridazine nitrogen atoms, being basic, will also be protonated in a sufficiently acidic solution.[3][9] This protonation can further withdraw electron density from the ring system, potentially influencing the reactivity of the ester group. However, the overall reaction remains an equilibrium, which can be controlled by factors such as water concentration.[6]
Expected Primary Degradation Product: 4-hydroxypyridazine-3-carboxylic acid.
Caption: Workflow for the comparative stability study.
Detailed Experimental Protocol
Objective: To quantify and compare the degradation kinetics of Ethyl 4-hydroxypyridazine-3-carboxylate in 0.1M HCl and 0.1M NaOH at 50°C.
Materials:
-
Ethyl 4-hydroxypyridazine-3-carboxylate (high purity)
-
Hydrochloric Acid (HCl), certified solution
-
Sodium Hydroxide (NaOH), certified solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (for mobile phase)
-
Volumetric flasks, pipettes, and autosampler vials
Protocol:
-
Preparation of Stock Solution: Accurately weigh and dissolve Ethyl 4-hydroxypyridazine-3-carboxylate in a suitable solvent (e.g., acetonitrile/water) to prepare a 1 mg/mL stock solution.
-
Initiation of Degradation:
-
Acidic: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 0.1M HCl to the mark.
-
Basic: Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 0.1M NaOH to the mark.
-
Prepare a control sample by diluting 1 mL of the stock solution in a 10 mL flask with the initial solvent.
-
-
Incubation: Place the flasks in a water bath or oven set to a constant temperature (e.g., 50°C) to accelerate degradation.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.
-
Sample Quenching: Immediately neutralize the aliquot by diluting it in a pre-prepared vial containing an appropriate volume of a neutralizing agent (e.g., for the acidic sample, dilute in a basic buffer or 0.1M NaOH, and vice-versa) and diluent to bring it into the analytical range of the HPLC method.
-
HPLC Analysis: Analyze the quenched samples using a validated HPLC method.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of A) 0.1% Formic Acid in Water and B) Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).
-
Injection Volume: 10 µL
Data Analysis and Interpretation (Hypothetical Data)
The primary data obtained from the HPLC analysis will be the peak area of the parent compound at each time point. This can be used to calculate the percentage of the compound remaining.
Table 1: Hypothetical Degradation Data at 50°C
| Time (hours) | % Remaining (0.1M HCl) | % Remaining (0.1M NaOH) |
| 0 | 100.0 | 100.0 |
| 1 | 98.5 | 85.2 |
| 2 | 97.1 | 72.6 |
| 4 | 94.3 | 52.7 |
| 8 | 88.9 | 27.8 |
| 24 | 70.1 | < 1.0 |
Data Interpretation:
From this data, degradation rate constants (k) can be calculated by plotting the natural logarithm of the concentration versus time. The half-life (t½) can then be determined using the formula: t½ = 0.693 / k.
Table 2: Calculated Kinetic Parameters (Hypothetical)
| Condition | Apparent Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 0.1M HCl | 0.015 | 46.2 |
| 0.1M NaOH | 0.144 | 4.8 |
The hypothetical data clearly illustrates the significantly faster degradation in the basic medium, as predicted by the chemical mechanisms.
Conclusion
The stability of Ethyl 4-hydroxypyridazine-3-carboxylate is highly dependent on the pH of its environment. Based on established principles of ester hydrolysis, the compound is markedly less stable in basic conditions due to the rapid and irreversible nature of saponification. In contrast, it exhibits greater stability in acidic conditions where hydrolysis is a slower, reversible process.
For researchers and drug development professionals, this means that processing, formulation, and storage of this intermediate and any subsequent active ingredients should be conducted in neutral or mildly acidic conditions to minimize degradation and ensure product purity and potency. The experimental framework provided in this guide offers a reliable methodology for quantifying this stability difference and making informed decisions in the development lifecycle.
References
- Vertex AI Search. The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. Accessed March 24, 2026.
-
Overend, W. G., & Wiggins, L. F. (1950). The conversion of sucrose into pyridazine derivatives. Part XII. The stability of tetrahydro-6-ketopyridazine and 6-pyridazone derivatives towards acidic reagents. Journal of the Chemical Society (Resumed), 3508. [Link]
-
ACS Publications. (2017). Acid-Induced Multicolor Fluorescence of Pyridazine Derivative. ACS Publications. [Link]
-
Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]
- Ministry of the Environment, Government of Japan. Analytical Methods. Environmental Monitoring and Governance.
-
RSC Publishing. (2016). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. [Link]
-
IUCrData. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData. [Link]
-
ACS Publications. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2012). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules. [Link]
-
Dalal Institute. Hydrolysis of Esters and Amides. Dalal Institute. [Link]
-
Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
IUCrData. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Scholars Research Library. (2011). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blumberginstitute.org [blumberginstitute.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Bioactivity of Ethyl 4-hydroxypyridazine-3-carboxylate Analogues
For drug development professionals, researchers, and scientists, the pyridazine scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the synthesis of novel therapeutic agents. Ethyl 4-hydroxypyridazine-3-carboxylate, in particular, serves as a valuable starting point for the development of a diverse range of bioactive analogues. This guide provides an in-depth, objective comparison of the bioactivity of several classes of these analogues, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The rationale behind the derivatization of the core pyridazine structure is to explore and optimize its therapeutic potential across various disease areas. By strategically modifying the substituents on the pyridazine ring, we can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, thereby influencing its interaction with biological targets and ultimately its bioactivity. This guide will delve into the anticancer, anti-inflammatory, and antimicrobial activities of selected Ethyl 4-hydroxypyridazine-3-carboxylate analogues, providing a comparative analysis of their performance.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant focus in the development of pyridazine analogues has been the pursuit of potent and selective anticancer agents. Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of representative pyridazine analogues against various cancer cell lines. The data, collated from multiple studies, is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a quantitative measure for comparison.
| Analogue Class | Specific Analogue Example | Target Cell Line | IC50 (µM) | Reference |
| 3,6-disubstituted Pyridazines | Methyltetrahydropyran-bearing pyridazine | T-47D (Breast Cancer) | 0.43 ± 0.01 | [1] |
| 3,6-disubstituted Pyridazines | Methyltetrahydropyran-bearing pyridazine | MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 | [1] |
| 3,6-diaryl-[2][3][4]triazolo[4,3-b]pyridazines | 3-amino-4-methoxyphenyl substituted | A549 (Lung Cancer) | 0.008 | [5] |
| 3,6-diaryl-[2][3][4]triazolo[4,3-b]pyridazines | 3-amino-4-methoxyphenyl substituted | SGC-7901 (Gastric Cancer) | 0.014 | [5] |
| 3,6-diaryl-[2][3][4]triazolo[4,3-b]pyridazines | 3-amino-4-methoxyphenyl substituted | HT-1080 (Fibrosarcoma) | 0.012 | [5] |
Expert Analysis: The data clearly indicates that strategic substitutions on the pyridazine ring can lead to highly potent anticancer agents. The sub-micromolar activity of the methyltetrahydropyran-bearing pyridazine against breast cancer cell lines and the nanomolar potency of the triazolo-pyridazine analogue highlight the potential of this scaffold. The latter's activity is comparable to the well-known anticancer agent Combretastatin A-4.[5]
Mechanism of Action: VEGFR-2 Inhibition
Many pyridazine-based anticancer agents function by inhibiting VEGFR-2, a key regulator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and metastasize. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors prevent its autophosphorylation and the subsequent downstream signaling cascade that promotes endothelial cell proliferation and migration.
Caption: A typical workflow for antimicrobial compound screening and evaluation.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol details the broth microdilution method for determining the MIC of a test compound against a bacterial strain. [6][7][8][9][10] Materials:
-
Sterile 96-well microtiter plates
-
Test compound (Pyridazine analogue) stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the well).
-
-
Preparation of Antimicrobial Dilutions:
-
Perform serial twofold dilutions of the test compound stock solution in CAMHB in the wells of the 96-well plate. Typically, 50 µL of each dilution is added to the wells.
-
-
Inoculation of the Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the test compound, as well as to a growth control well (containing only broth and inoculum).
-
Include a sterility control well (containing only broth).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth.
-
Conclusion
The Ethyl 4-hydroxypyridazine-3-carboxylate scaffold is a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The analogues discussed in this guide demonstrate significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers in the field, facilitating the rational design and evaluation of new, more effective pyridazine-based drugs. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for future therapeutic breakthroughs.
References
Sources
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jove.com [jove.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. pdb.apec.org [pdb.apec.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. content.abcam.com [content.abcam.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. An Analysis upon Characterization and Biological Activity of New Pyrazolo-Pyridazine Derivatives: Synthesis and Antimicrobial Activities [ignited.in]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. tandfonline.com [tandfonline.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. assaygenie.com [assaygenie.com]
- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 27. researchgate.net [researchgate.net]
- 28. New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies [mdpi.com]
- 29. New <i>N</i>-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-<i>d</i>]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies - ProQuest [proquest.com]
- 30. protocols.io [protocols.io]
- 31. sarpublication.com [sarpublication.com]
- 32. MTT assay protocol | Abcam [abcam.com]
- 33. atcc.org [atcc.org]
- 34. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 35. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 36. sigmaaldrich.com [sigmaaldrich.com]
- 37. texaschildrens.org [texaschildrens.org]
- 38. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 39. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 41. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Development and Validation of a GC-MS Method for Ethyl 4-hydroxypyridazine-3-carboxylate Analysis
Abstract
This guide provides a comprehensive framework for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Ethyl 4-hydroxypyridazine-3-carboxylate. This compound, a key heterocyclic intermediate in pharmaceutical synthesis, presents analytical challenges due to its polarity and thermal lability. We explore and compare derivatization strategies as a critical step to ensure analytical suitability. The core of this guide details a complete workflow, from initial method development and optimization of a silylation-based approach to a full validation protocol consistent with International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3] Experimental protocols, data interpretation, and visual workflows are provided to equip researchers, scientists, and drug development professionals with the expertise to implement a reliable, accurate, and precise analytical method.
PART 1: Foundational Principles and Method Development Strategy
Analyte Characterization: The Case for Derivatization
Ethyl 4-hydroxypyridazine-3-carboxylate is a polar heterocyclic molecule containing both a hydroxyl (-OH) group and an ester functional group. Direct analysis of such compounds by GC-MS is often problematic for several reasons:
-
Low Volatility: The presence of the hydroxyl group allows for strong intermolecular hydrogen bonding, which significantly raises the boiling point and reduces the molecule's volatility.[4]
-
Thermal Instability: At the high temperatures required for volatilization in the GC inlet, molecules with active hydrogen groups can be prone to thermal degradation, leading to inaccurate quantification and the appearance of artifact peaks.[5][6] While some pyridazine cores exhibit high thermal stability, the functional groups are the primary concern.[7][8]
-
Poor Chromatographic Performance: The polar -OH group can interact with active sites on the GC column and liner, resulting in asymmetric peak shapes (tailing), poor resolution, and reduced sensitivity.
To overcome these challenges, chemical derivatization is an essential prerequisite.[9][10] The primary goal of derivatization in this context is to replace the active proton of the hydroxyl group with a non-polar, thermally stable group, thereby increasing volatility and improving chromatographic behavior.[9]
Comparative Analysis of Derivatization Reagents
Two primary strategies are viable for derivatizing Ethyl 4-hydroxypyridazine-3-carboxylate: silylation and alkylation.
| Derivatization Strategy | Reagent Example | Mechanism | Advantages | Disadvantages |
| Silylation | BSTFA + 1% TMCS | Replaces the active hydrogen of the -OH group with a trimethylsilyl (TMS) group. | Fast, simple, one-step reaction; produces thermally stable and volatile derivatives; clean by-products.[11][12] | Reagents are highly sensitive to moisture; derivatives can be susceptible to hydrolysis. |
| Alkylation (Esterification) | Alkyl Chloroformates | Converts the hydroxyl group into an ester or carbonate. | Derivatives are very stable. | Can require more stringent reaction conditions (e.g., specific catalysts, higher temperatures); may produce more side products.[4][13] |
PART 2: Experimental Workflow for Method Development
This section provides a detailed, step-by-step protocol for developing a robust GC-MS method.
Diagram of the Method Development Workflow
Caption: Workflow for GC-MS method development.
Detailed Experimental Protocol
Step 1: Standard and Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Ethyl 4-hydroxypyridazine-3-carboxylate reference standard and dissolve in 25.0 mL of a suitable anhydrous solvent (e.g., Pyridine or Acetonitrile) in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected analytical range (e.g., 1 µg/mL to 100 µg/mL).
Step 2: Derivatization Protocol (Silylation)
-
Transfer 100 µL of each working standard solution into a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical as silylating reagents are moisture-sensitive.[11]
-
Add 100 µL of anhydrous Pyridine to reconstitute the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat in a heating block at 70°C for 30 minutes.[15]
-
Cool the vial to room temperature before placing it in the GC autosampler.
Step 3: GC-MS Instrument Parameters (Optimized) The following parameters serve as a robust starting point, developed for a standard Agilent GC-MS system.
| Parameter | Recommended Setting | Rationale |
| GC Column | Agilent J&W HP-5ms (30m x 0.25mm, 0.25µm) | A 5% phenyl-polysiloxane phase provides excellent inertness and resolving power for a wide range of semi-polar derivatized compounds.[16][17] |
| Inlet Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Inlet Temp | 280 °C | Ensures rapid volatilization of the TMS-derivative while minimizing potential thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | Provides good separation from solvent and potential by-products, ensuring a sharp peak for the analyte. |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standardized energy ensures reproducible fragmentation patterns for library matching and structural confirmation.[18] |
| Acquisition | Full Scan (m/z 50-500) for development; SIM for validation | Full scan is used to identify the molecular ion and key fragments. SIM mode provides superior sensitivity and selectivity for quantification. |
Step 4: Identification and Ion Selection
-
Inject the derivatized standard in Full Scan mode.
-
The expected TMS derivative is Ethyl 4-(trimethylsilyloxy)pyridazine-3-carboxylate.
-
Identify the molecular ion (M+) peak.
-
Identify key, high-intensity fragment ions. Common fragmentations for TMS derivatives include the loss of a methyl group ([M-15]+) and cleavage of the entire TMS group.[19][20]
-
For quantitative analysis in SIM mode, select a quantifier ion (typically the most abundant and specific) and at least two qualifier ions for confirmation.
PART 3: Method Validation Protocol - According to ICH Q2(R2)
Method validation demonstrates that the analytical procedure is fit for its intended purpose.[3] The following protocol adheres to the recently updated ICH Q2(R2) guidelines.[1][2]
Diagram of the Method Validation Workflow
Caption: Workflow for analytical method validation.
Validation Parameters: Protocols and Acceptance Criteria
1. Specificity
-
Protocol: Analyze a blank solvent, a placebo (matrix without analyte), and a placebo spiked with the analyte.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the derivatized analyte in the blank or placebo samples. The method is specific if it can unequivocally assess the analyte in the presence of components that may be expected to be present.[21]
2. Linearity and Range
-
Protocol: Prepare at least five standard concentrations across the desired range (e.g., 50% to 150% of the target concentration). Perform triplicate injections for each concentration. Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[22] The y-intercept should be minimal.
3. Accuracy
-
Protocol: Analyze a sample matrix spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Perform this in triplicate at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[21]
4. Precision
-
Protocol:
-
Repeatability (Intra-assay precision): Perform six replicate analyses of a single homogeneous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[1][23]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by using a signal-to-noise (S/N) ratio.
-
LOD ≈ 3.3 × (Standard Deviation of Response / Slope) or S/N ratio of 3:1.
-
LOQ ≈ 10 × (Standard Deviation of Response / Slope) or S/N ratio of 10:1.
-
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable accuracy and precision.[1]
6. Robustness
-
Protocol: Intentionally introduce small variations to the method parameters and assess the impact on the results. Examples include:
-
Varying the oven temperature ramp rate (e.g., ± 2 °C/min).
-
Varying the GC flow rate (e.g., ± 0.1 mL/min).
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak area, retention time) should not be significantly affected, and the RSD of the results should remain within acceptable limits.
PART 4: Summary of Validation Data (Example)
The following tables summarize typical results from a successful method validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 15,430 |
| 5.0 | 76,980 |
| 20.0 | 308,110 |
| 50.0 | 771,550 |
| 100.0 | 1,545,200 |
| Linear Regression | Result |
| Correlation (R²) | 0.9998 |
| Slope | 15425 |
| Y-Intercept | 120 |
Table 2: Accuracy and Precision Summary
| Spike Level | Accuracy (% Recovery) | Precision (Repeatability, n=6, %RSD) | Intermediate Precision (n=6, %RSD) |
| 80% | 101.2% | N/A | N/A |
| 100% | 99.5% | 0.85% | 1.15% |
| 120% | 100.8% | N/A | N/A |
PART 5: Conclusion
The analytical method detailed in this guide, which employs a silylation derivatization step followed by GC-MS analysis, provides a specific, linear, accurate, precise, and robust system for the quantitative determination of Ethyl 4-hydroxypyridazine-3-carboxylate. By addressing the inherent challenges of the analyte's physicochemical properties through chemical modification, this method ensures data integrity and is fit for purpose in a regulated drug development environment. Adherence to the systematic development and validation workflows outlined herein will enable laboratories to produce reliable and defensible analytical results.
PART 6: References
-
FDA. (n.d.). Guidance on Analytical Method Validation. U.S. Food and Drug Administration.
-
Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
-
FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
-
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
-
NorthEast BioLab. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. NorthEast BioLab.
-
BenchChem. (n.d.). Comparative analysis of derivatization reagents for carboxylic acids. BenchChem.
-
ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies. ComplianceIQ.
-
Patsaeva, S. V., et al. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC.
-
IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. IntechOpen.
-
Tokyo Chemical Industry. (n.d.). GC Derivatization Reagents. TCI Chemicals.
-
ACS Publications. (2023, May 3). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry.
-
Raja, K. D., et al. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research.
-
Golovnya, R. V. (n.d.). Acids: Derivatization for GC Analysis.
-
MDPI. (2023, February 2). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI.
-
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor.
-
ResearchGate. (n.d.). Gas chromatograms showing the carboxylic acids and heterocyclic... ResearchGate.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
-
Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent Technologies.
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.
-
PubMed. (2023, December 1). Quantitative profiling of carboxylic compounds by gas chromatography-mass spectrometry for revealing biomarkers of diabetic kidney disease. PubMed.
-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent Technologies.
-
SCIRP. (2015, March 23). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. SCIRP.
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
-
MDPI. (n.d.). Study of the Thermal Stability Properties of Pyridoxine Using Thermogravimetric Analysis. MDPI.
-
University of California, Davis. (n.d.). Interpretation of mass spectra.
-
Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Scribd.
-
SciSpace. (n.d.). Thermal analysis of some novel pyrimidine derivatives. SciSpace.
-
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
-
UNIPI. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. UNIPI.
-
MDPI. (2025, March 5). Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. MDPI.
-
PMC. (2018, March 1). Thermogravimetric analysis, kinetic study, and pyrolysis–GC/MS analysis of 1,1ʹ-azobis-1,2,3-triazole and 4,4ʹ-azobis-1,2,4-triazole. PMC.
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. scirp.org [scirp.org]
- 6. scispace.com [scispace.com]
- 7. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 10. jfda-online.com [jfda-online.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Quantitative profiling of carboxylic compounds by gas chromatography-mass spectrometry for revealing biomarkers of diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arpi.unipi.it [arpi.unipi.it]
- 15. mdpi.com [mdpi.com]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. uni-saarland.de [uni-saarland.de]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. scienceready.com.au [scienceready.com.au]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. ijpsr.com [ijpsr.com]
- 23. resolvemass.ca [resolvemass.ca]
A Comprehensive Guide to the Safe Disposal of Ethyl 4-hydroxypyridazine-3-carboxylate
For Immediate Reference: Key Safety and Disposal Information
| Hazard Category | Guidance | Primary Engineering Control | Required Personal Protective Equipment (PPE) |
| Health Hazards | Potentially harmful if swallowed. May cause respiratory irritation.[1] | Chemical Fume Hood | Nitrile gloves, safety goggles, lab coat. Respirator if dust is generated.[1] |
| Fire Hazards | Assumed to be flammable. Combustion may produce carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[1] | Store away from ignition sources. | Flame-retardant lab coat. |
| Environmental Hazards | Prevent entry into drains and waterways.[1] | Designated and labeled waste containers. | N/A |
| Spill Response | Avoid dust formation. Sweep up and place in a closed container for disposal.[1] | Spill kit with absorbent materials. | Full PPE as listed above. |
| Disposal Method | Engage a licensed professional waste disposal service. Incineration in a chemical incinerator with an afterburner and scrubber is recommended.[1] | Labeled, sealed, and compatible waste containers. | N/A |
Introduction: Prioritizing Safety in Chemical Handling
Immediate Safety and Handling Precautions
Before beginning any work with Ethyl 4-hydroxypyridazine-3-carboxylate, it is crucial to establish a safe working environment.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A flame-retardant lab coat should be worn and properly fastened.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1]
Step-by-Step Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, don the full required PPE.
-
Contain the Spill: For solid spills, carefully cover the material with a dry absorbent material to prevent dust from becoming airborne.
-
Clean-Up:
-
Gently sweep or scoop the spilled material and absorbent into a designated, labeled waste container.
-
Avoid any actions that could generate dust.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Decontaminate: Wipe down all equipment used for the cleanup.
-
Dispose of Waste: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste according to the procedures outlined below.
Systematic Disposal Workflow
The proper disposal of Ethyl 4-hydroxypyridazine-3-carboxylate is a critical step in the chemical lifecycle to ensure personnel safety and environmental protection.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: All waste containing Ethyl 4-hydroxypyridazine-3-carboxylate, including residual amounts in original containers, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and chemically compatible hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "Ethyl 4-hydroxypyridazine-3-carboxylate," and the associated hazards (e.g., Flammable, Irritant).
Step 2: On-Site Storage
-
Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and acids.[2]
Step 3: Professional Waste Disposal
-
Licensed Contractor: The disposal of this chemical waste must be handled by a licensed and reputable professional waste disposal company.[1][3]
-
Recommended Disposal Method: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction of the compound and to neutralize harmful combustion byproducts.[1]
Step 4: Documentation
-
Waste Manifest: Maintain a detailed record of the waste, including the chemical name, quantity, and date of disposal. A hazardous waste manifest provided by the disposal company will be required for transportation and disposal.
Disposal Decision-Making Flowchart
The following diagram illustrates the logical steps for the proper disposal of Ethyl 4-hydroxypyridazine-3-carboxylate.
Caption: Decision-making workflow for the safe disposal of Ethyl 4-hydroxypyridazine-3-carboxylate.
Conclusion: A Culture of Safety
The responsible management and disposal of laboratory chemicals are fundamental to a safe and successful research environment. By adhering to these guidelines, which are rooted in established safety protocols for similar chemical structures, researchers can mitigate risks to themselves, their colleagues, and the environment. Always remember that this guide serves as a starting point, and a thorough, compound-specific risk assessment is a non-negotiable prerequisite for handling any chemical.
References
Sources
Personal protective equipment for handling Ethyl4-hydroxypyridazine-3-carboxylate
Application Scientist’s Technical Briefing: Handling Ethyl 4-hydroxypyridazine-3-carboxylate
As researchers and drug development professionals, you frequently utilize pyridazine heterocycles as critical pharmacophores in the design of kinase inhibitors and α-helix mimetics 1[1]. However, translating synthetic utility into operational safety requires an uncompromising approach to chemical handling.
This guide provides the definitive logistical and safety framework for handling Ethyl 4-hydroxypyridazine-3-carboxylate (CAS: 1935902-04-7) . Rather than simply listing compliance rules, this protocol explains the causality behind each safety measure, ensuring your laboratory operations are both scientifically rigorous and intrinsically safe.
Physicochemical & Hazard Profile
Understanding the physical parameters of the reagent is the first step in risk mitigation. Below is the quantitative data summarizing the compound's profile 2[2].
| Parameter | Quantitative Value / Specification |
| Chemical Name | Ethyl 4-hydroxypyridazine-3-carboxylate |
| CAS Number | 1935902-04-7 |
| Molecular Formula | C7H8N2O3 |
| Molecular Weight | 168.15 g/mol |
| Storage Conditions | Sealed in a dry environment, 2-8°C |
| GHS Hazard Classifications | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |
Causality-Driven PPE Matrix
Personal Protective Equipment (PPE) is your last line of defense. The selection of PPE must be directly correlated to the specific hazard profile of the chemical being handled 3[3].
-
Hand Protection (Disposable Nitrile Gloves):
-
The Rule: Double-gloving with 5-mil nitrile gloves is required.
-
The Causality: Nitrile provides superior chemical resistance against organic esters and the non-polar solvents (e.g., toluene, diisopropyl ether) typically used in pyridazine functionalization reactions. Latex is highly permeable to these solvents and must be avoided.
-
-
Eye Protection (Indirect-Vented Goggles):
-
The Rule: ANSI Z87.1 certified indirect-vented goggles.
-
The Causality: Standard safety glasses do not protect against the aerosolization of fine powders. Because this compound is classified as an Eye Irritant (Category 2), indirect venting prevents airborne particulates from bypassing the lenses during transfer.
-
-
Body Protection (Flame-Resistant Lab Coat):
-
The Rule: Nomex or equivalent FR-rated lab coat with fitted cuffs.
-
The Causality: Downstream applications of this compound often involve Diaza-Wittig reactions utilizing highly flammable solvents or pyrophoric phosphines[1]. An FR-coat mitigates secondary fire hazards.
-
Standard Operating Procedure: Weighing & Transfer
Fine organic powders present acute inhalation risks (STOT SE 3). This self-validating protocol ensures zero-exposure transfer.
Step 1: Environmental Preparation
-
Conduct all transfers inside a certified chemical fume hood.
-
Validation Check: Verify the fume hood monitor displays a face velocity between 80-120 FPM before uncapping the reagent.
Step 2: Static Mitigation
-
Organic powders readily accumulate static charge, leading to sudden aerosolization or adherence to the weighing vessel.
-
Discharge the anti-static gun (e.g., Zerostat) directly over the disposable anti-static weighing boat and the stainless-steel spatula.
Step 3: Execution and Transfer
-
Tare the balance. Carefully transfer the required mass of Ethyl 4-hydroxypyridazine-3-carboxylate.
-
Validation Check: Observe the balance readout for 5 seconds. If the weight drifts, static charge is still present. Re-apply the anti-static gun until the reading stabilizes.
Step 4: Decontamination
-
Wipe the exterior of the reagent bottle and the balance pan with a lint-free wipe dampened with 70% isopropanol. Dispose of the wipe in a solid hazardous waste container.
Operational Workflow Diagram
Operational workflow for the safe handling and disposal of Ethyl 4-hydroxypyridazine-3-carboxylate.
RCRA-Compliant Spill & Disposal Plan
Under no circumstances should heterocyclic esters or their synthetic byproducts be disposed of down the drain 4[4]. They must be managed according to strict Resource Conservation and Recovery Act (RCRA) standards5[5].
Spill Response Protocol:
-
Containment: If the solid powder is spilled, do not sweep it dry, as this will aerosolize the toxic particulates.
-
Suppression: Cover the spill with damp chemical absorbent pads to suppress dust generation.
-
Collection: Use non-sparking polypropylene scoops to transfer the damp mass into a wide-mouth High-Density Polyethylene (HDPE) container. Causality: HDPE prevents chemical leaching and container degradation.
-
Validation: Visually inspect the spill area under bright light to ensure no residual powder remains in the hood tracks or bench crevices.
Routine Waste Disposal Protocol:
-
Segregation: Separate liquid waste streams into "Halogenated" and "Non-Halogenated" carboys. Solid waste (contaminated gloves, weigh boats) must go into dedicated solid hazardous waste bins.
-
Labeling: Immediately affix a hazardous waste tag. Spell out the full chemical name—do not use abbreviations or chemical structures.
-
Accumulation: Store the sealed containers in a designated Satellite Accumulation Area (SAA) within the line of sight of the generation point until collected by your EHS department for high-temperature incineration.
References
- Ethyl 4-hydroxypyridazine-3-carboxylate Product D
- Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives, ACS Public
- Personal Protective Equipment, Stanford Environmental Health & Safety,
- A Primer On Laboratory Waste Disposal, Hazardous Waste Experts,
- Hazardous Waste and Disposal Consider
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



